2-(Trifluoromethyl)pyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFIRPGPOFDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597173 | |
| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063697-17-5 | |
| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol
CAS Number: 1063697-17-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridinol scaffold imparts unique physicochemical properties that can profoundly influence a molecule's biological activity. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of the neighboring hydroxyl group, thereby affecting receptor binding affinity and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel bioactive molecules.
Chemical Properties and Data
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1063697-17-5 | [3] |
| Molecular Formula | C₆H₄F₃NO | [3] |
| Molecular Weight | 163.10 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [3] |
| InChI Key | GRBFIRPGPOFDKK-UHFFFAOYSA-N | [3] |
| SMILES | OC1=CC=CN=C1C(F)(F)F |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be approached through established methods for the preparation of trifluoromethyl-substituted pyridines.[3] The two primary strategies involve either the construction of the pyridine ring with a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-existing pyridinol scaffold.[3]
A plausible and commonly employed method for the synthesis of such compounds is the trifluoromethylation of a suitable pyridyl precursor. One such approach could involve the use of a Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents on a suitably protected 2-halo-3-hydroxypyridine derivative, followed by deprotection.
Below is a generalized, illustrative workflow for the synthesis of this compound.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established methodologies for similar transformations. This protocol should be considered illustrative and requires optimization and validation.
Step 1: Protection of 2-Chloro-3-hydroxypyridine
-
To a solution of 2-chloro-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add a protecting group reagent (e.g., SEM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected intermediate.
Step 2: Trifluoromethylation
-
To a reaction vessel containing the protected 2-chloro-3-hydroxypyridine, add a copper(I) salt (e.g., CuI), a fluoride source (e.g., KF), and an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Add the trifluoromethylating agent (e.g., TMSCF₃) and heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected this compound in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for a silyl protecting group) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Extract the final product, dry the organic phase, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the hydroxyl group will likely appear as a doublet, coupled to the neighboring proton. The remaining two protons will also exhibit doublet of doublets or multiplet splitting patterns characteristic of a substituted pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.10 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorption bands characteristic of C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]
Applications in Research and Development
Trifluoromethylpyridine derivatives are highly valued scaffolds in the design of new pharmaceuticals and agrochemicals.[6][7][8] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1]
Medicinal Chemistry
In drug discovery, the 2-(trifluoromethyl)pyridine moiety is a common structural motif in a variety of therapeutic agents. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism.[2] Its lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[1] this compound, with its reactive hydroxyl group, serves as a versatile intermediate for the synthesis of more complex molecules through etherification, esterification, or other coupling reactions, allowing for the exploration of a wide chemical space in lead optimization.
Agrochemicals
The trifluoromethylpyridine core is also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides.[8] The unique properties conferred by the trifluoromethyl group can lead to enhanced potency, selectivity, and environmental stability of these agents. This compound can be a key building block for the synthesis of novel agrochemicals, where the hydroxyl group can be derivatized to introduce different functionalities to modulate the compound's spectrum of activity and crop safety.
Safety and Handling
Based on available safety data for this compound, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical advice.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the development of new bioactive compounds. Its unique combination of a trifluoromethyl group and a reactive hydroxyl moiety on a pyridine scaffold makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. While detailed synthetic and spectroscopic data are not widely available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific disciplines.
References
- Supporting Information for a scientific article. (Details on the specific article are not fully provided in the search result).
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- Sigma-Aldrich. This compound | 1063697-17-5.
- Arjunan, V., & Udhayakala, P. (2015). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Der Pharma Chemica, 7(9), 110-121.
- Cherry, S. (n.d.).
- PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 122-125.
- Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(43), 7949–7954.
- The importance of trifluoromethyl pyridines in crop protection. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.
- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- Sigma-Aldrich. 2-(Trifluoromethyl)pyridine 97 368-48-9.
- NIST. Pyridine, 3-(trifluoromethyl)-.
- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.
- de Azevedo, R. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
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- mzCloud. 3-{[5-(trifluoromethyl)pyridin-2-yl]thio}propan-2-ol.
- PubChemLite. 2-chloro-6-(trifluoromethyl)pyridin-3-ol.
- SpectraBase. 2-METHYL-3-TRIFLUOROMETHYL-PYRIDINE.
- SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum.
- SpectraBase. 2,3-Difluoro-5-(trifluoromethyl)
- United States Patent and Trademark Office.
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Refubium - Freie Universität Berlin.
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- 2-(Hydroxymethyl)pyridin-3-ol. (2011). PMC - NIH.
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
- CN109535071B. 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
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The Trifluoromethylated Pyridine Scaffold: A Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol for Advanced Drug Discovery
Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a highly sought-after substituent in the design of novel therapeutics. This guide provides an in-depth technical overview of 2-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block, for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its fundamental properties, synthesis, and its application as a precursor in the development of targeted therapies, with a focus on its role in the synthesis of androgen receptor modulators.
Core Physicochemical Properties and the Critical Role of Tautomerism
This compound is a fluorinated pyridine derivative with the molecular formula C₆H₄F₃NO and a molecular weight of 163.10 g/mol . A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the enol form, this compound, and the more stable keto form, 3-(Trifluoromethyl)pyridin-2(1H)-one. This equilibrium is a critical consideration for reaction design and biological activity, as the two forms present different hydrogen bonding capabilities and three-dimensional shapes. For the purpose of this guide, we will primarily refer to the more commonly cited tautomer, 3-(Trifluoromethyl)pyridin-2-ol, for which more extensive data is available.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | ChemScene |
| Molecular Weight | 163.10 g/mol | ChemScene |
| CAS Number | 1063697-17-5 (enol form) | ChemScene |
| CAS Number | 22245-83-6 (keto form) | BOC Sciences |
| Appearance | White to off-white solid | --- |
| Melting Point | 150-153 °C (keto form) | ChemicalBook |
| Predicted pKa | 9.67 ± 0.10 (keto form) | ChemicalBook |
| Predicted logP | 0.71 at 25°C (keto form) | ChemicalBook |
Synthesis of a Key Intermediate: A Validated Protocol
The utility of 3-(trifluoromethyl)pyridin-2-ol as a foundational scaffold in medicinal chemistry necessitates a reliable and scalable synthetic route. While various methods exist for the synthesis of trifluoromethylated pyridines[1][2], a common and well-documented approach for the derivatization of the 3-(trifluoromethyl)pyridin-2-ol core is through electrophilic aromatic substitution, such as nitration. This subsequent functionalization is a key step towards the synthesis of more complex bioactive molecules.
Experimental Protocol: Nitration of 3-(Trifluoromethyl)pyridin-2(1H)-one
This protocol is adapted from a method described in a U.S. Patent for the synthesis of androgen receptor modulators.[3]
Objective: To synthesize 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, a key intermediate for further functionalization.
Reagents and Materials:
-
3-(Trifluoromethyl)pyridin-2(1H)-one
-
Sulfuric acid (H₂SO₄, 30%)
-
Nitric acid (HNO₃, 65%)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), solid
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a mixture of 3-(trifluoromethyl)pyridin-2(1H)-one (2.00 g, 12.26 mmol) and 30% sulfuric acid (3.5 mL) is prepared.[3]
-
Nitration: The mixture is heated to 90°C with stirring. Nitric acid (2.5 mL, 65%) is then added dropwise to the heated solution.[3]
-
Reaction Monitoring: The reaction mixture is stirred at 90°C for 8 hours. To ensure complete reaction, an additional portion of nitric acid (1 mL, 65%) is added, and stirring is continued.[3]
-
Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water.
-
Neutralization and Extraction: The aqueous mixture is neutralized with solid sodium bicarbonate until the pH is neutral. The product is then extracted with ethyl acetate (3 x 40 mL).[4]
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.
Causality Behind Experimental Choices:
-
The use of a mixture of sulfuric and nitric acid is a classic method for electrophilic nitration of aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Heating the reaction to 90°C provides the necessary activation energy for the nitration of the electron-deficient pyridine ring, which is further deactivated by the electron-withdrawing trifluoromethyl group.
-
The work-up procedure involving neutralization and extraction is a standard method for isolating a neutral organic product from an acidic aqueous reaction mixture.
Caption: Workflow for the synthesis of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.
Application in Drug Discovery: A Scaffold for Androgen Receptor Modulators
The functionalized this compound scaffold is a valuable intermediate in the synthesis of complex molecules with therapeutic potential. A notable application is in the development of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (masculinizing) effects.
The intermediate, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, can be further converted to 6-chloro-5-(trifluoromethyl)pyridin-3-amine.[4] This amine is a key building block for the synthesis of non-steroidal androgen receptor antagonists, which are being investigated for the treatment of prostate cancer.[4]
The Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival. Antagonists developed from the this compound scaffold can competitively bind to the AR, preventing its activation and subsequent downstream signaling, thereby inhibiting the growth of prostate cancer cells.
Caption: The Androgen Receptor signaling pathway and the inhibitory action of antagonists.
Conclusion
This compound and its tautomer, 3-(trifluoromethyl)pyridin-2-ol, represent a strategically important class of fluorinated heterocyclic building blocks. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them highly valuable in the design of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization, as demonstrated by the nitration protocol, open avenues for the creation of libraries of compounds for high-throughput screening. The successful application of this scaffold in the development of androgen receptor modulators for prostate cancer underscores its significance in modern medicinal chemistry. As the demand for targeted and more effective therapies continues to grow, the utility of such fluorinated pyridinols in drug discovery is poised to expand further.
References
- Hong, B., et al. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.
- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.
- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents.
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133–142.
-
US Patent 2012/0259125 A1. (2012). Androgen Receptor Modulators. Available at: [Link]
-
EP 2 368 550 B1. (2011). 8-OXO-6-THIOXO-5,7-DIAZOSPIRO[3.4]OCTANE DERIVATIVES. Available at: [Link]
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2-(Trifluoromethyl)pyridin-3-ol physical properties
An In-Depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)pyridin-3-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Due to prototropic tautomerism, this compound can exist in equilibrium with its more stable pyridin-2-one isomer, 3-(Trifluoromethyl)pyridin-2-ol. This guide will address this crucial aspect and present available data for the pyridin-2-one tautomer, which is more prevalent and for which experimental data is more readily available. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the determination and significance of its key physical parameters, including melting point, boiling point, pKa, and solubility. Each property is discussed with an emphasis on the causality behind experimental choices, and detailed, self-validating protocols for their determination are provided.
Introduction: The Significance of this compound and its Tautomerism
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The hydroxyl group provides a site for hydrogen bonding and can influence the compound's acidity and solubility.[1]
A critical consideration for hydroxypyridines is the phenomenon of prototropic tautomerism. Specifically, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers.[2][3] In the case of this compound, it is expected to exist in equilibrium with 3-(Trifluoromethyl)pyridin-2-ol. In most solvents, particularly polar ones, the pyridone form is generally favored due to its aromaticity and the presence of a strong carbonyl bond.[2][4] Intermolecular hydrogen bonding in both solution and the solid state also stabilizes the pyridone tautomer.[3]
Given that the pyridone tautomer, 3-(Trifluoromethyl)pyridin-2-ol (CAS 22245-83-6), is the more stable and commercially available form, the physical property data presented in this guide will primarily reference this isomer.[1][5] Understanding these properties is paramount for applications in drug design, formulation development, and process chemistry.
Core Physical Properties: A Quantitative Overview
The following table summarizes the key physical properties of 3-(Trifluoromethyl)pyridin-2-ol, the predominant tautomer of this compound.
| Physical Property | Value | Source(s) |
| Molecular Formula | C6H4F3NO | [1] |
| Molecular Weight | 163.1 g/mol | |
| Melting Point | 150-153 °C | |
| Boiling Point | 223.7 ± 40.0 °C (Predicted) | |
| pKa | 9.67 ± 0.10 (Predicted) | |
| Physical Form | White to almost white powder/crystal |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the core physical properties. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.
-
Sample Preparation:
-
Ensure the sample of 3-(Trifluoromethyl)pyridin-2-ol is completely dry and finely powdered.[6]
-
Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[7][8]
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[7][9]
-
-
Apparatus Setup:
-
Insert the capillary tube into a calibrated melting point apparatus.[7]
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a rough range.[9]
-
For an accurate measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
-
A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, which is essential for an accurate determination. Repeating the measurement to obtain consistent values enhances the trustworthiness of the data. A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high degree of purity.
Diagram: Melting Point Determination Workflow
Caption: Workflow for melting point determination using the capillary method.
Boiling Point Determination (Microscale)
For small quantities of a liquid, a microscale boiling point determination is a practical and accurate method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.[10]
-
Sample Preparation:
-
Place a few drops (approximately 0.2-0.5 mL) of the liquid sample into a small test tube (e.g., 6 x 50 mm).[11]
-
Create a small, inverted capillary by sealing one end of a melting point capillary tube and cutting it to a length of 3-4 cm. Place this inverted capillary, open end down, into the test tube containing the sample.[11][12]
-
-
Apparatus Setup:
-
Measurement:
-
Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary will bubble out.[10]
-
Continue heating until a steady stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.[10]
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the inverted capillary.[12]
-
The trapped air in the inverted capillary acts as a nucleation site for boiling, preventing superheating and ensuring a smooth boiling process.[12] The most accurate reading is obtained during the cooling phase, as this represents the point of equilibrium between the liquid and vapor phases.
pKa Determination
The pKa is a measure of the acidity of a compound. For an ionizable compound like 3-(Trifluoromethyl)pyridin-2-ol, the pKa value is crucial for predicting its charge state at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a high-precision technique for pKa determination.[14][15]
-
Solution Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16][17]
-
Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16][17]
-
Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[16]
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is expected to be acidic, titrate with the standardized NaOH solution. If basic, titrate with HCl.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[17]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]
-
Maintaining a constant ionic strength minimizes variations in activity coefficients. Purging the solution with nitrogen can prevent the absorption of atmospheric CO2, which could interfere with the titration of basic compounds.[16] The accuracy of this method is highly dependent on the precise calibration of the pH meter and the accurate standardization of the titrant.
Diagram: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.[18] The shake-flask method is the gold standard for determining thermodynamic solubility.[19]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[20]
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium.[20] Verifying that the measured solubility does not change with a longer incubation time confirms that equilibrium has been achieved.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl/carbonyl group.
-
¹³C NMR: The carbon NMR will show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[23]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[23][24]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.[23]
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.[25]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch (for the ol tautomer) or an N-H stretch (for the one tautomer) in the region of 3400-3200 cm⁻¹.
-
A C=O stretch (for the pyridinone tautomer) around 1650 cm⁻¹.
-
C-F stretching vibrations, typically strong and found in the 1350-1100 cm⁻¹ region.
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[26][27]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.[28]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[28]
-
Collect the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C6H4F3NO) of the molecule.[29]
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.[30][31]
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[32]
-
The solution is then directly infused into the mass spectrometer or injected via an LC system.[33]
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound, with a necessary focus on its predominant and more stable tautomer, 3-(Trifluoromethyl)pyridin-2-ol. The provided data, coupled with the in-depth experimental protocols, offers a robust framework for researchers and drug development professionals. A thorough understanding and accurate determination of these physical properties are fundamental to advancing the application of this and related compounds in medicinal and agricultural chemistry. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for further research and development.
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An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry
The introduction of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] Among the privileged scaffolds in drug discovery, the pyridine ring stands out for its presence in numerous natural products and pharmaceuticals.[2] The convergence of these two motifs in the form of trifluoromethylated pyridines has led to a surge of interest, driven by the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.[3] This guide focuses on a particularly intriguing member of this class: 2-(Trifluoromethyl)pyridin-3-ol. Its structure presents a fascinating interplay of an electron-withdrawing trifluoromethyl group and a versatile hydroxyl functionality on a pyridine core, offering a rich landscape for chemical exploration and exploitation in the design of novel therapeutics. This document serves as a comprehensive resource for researchers, providing in-depth technical insights into the synthesis, reactivity, and potential applications of this valuable building block.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature, and its structure is characterized by the presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. A crucial aspect of its chemistry is the tautomeric equilibrium between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one form. While in the gas phase or nonpolar solvents the hydroxypyridine form is generally favored, polar solvents can shift the equilibrium towards the pyridone tautomer.[4][5] This tautomerism plays a significant role in its reactivity, particularly in alkylation reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | [6] |
| Molecular Weight | 163.10 g/mol | [6] |
| CAS Number | 1063697-17-5 | [6] |
| Appearance | Solid | Inferred from related compounds |
| Tautomerism | Exists in equilibrium between the this compound and 2-(Trifluoromethyl)pyridin-3(2H)-one forms. | [4][5] |
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the trifluoromethyl and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound and its Precursors
The synthesis of this compound can be approached through various strategies, primarily involving the construction of the trifluoromethylated pyridine ring followed by the introduction or unmasking of the hydroxyl group. While a direct, one-pot synthesis is not prominently reported, a multi-step approach starting from readily available materials is a common strategy.
Synthesis via Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine
A viable route to a precursor of the target molecule involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. This intermediate can then potentially be de-nitrated to yield the desired product.
Experimental Protocol: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [7]
-
Step 1: Nitration
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL) and cool the mixture to -10°C.
-
Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
-
Causality Behind Experimental Choices:
-
The use of a strong acid mixture (sulfuric and nitric acid) is a classic method for the nitration of aromatic rings. The low temperature during the addition of nitric acid helps to control the exothermic reaction and prevent side reactions.
-
The subsequent heating to 40°C provides the necessary activation energy for the reaction to proceed to completion.
-
The workup procedure involving pouring the reaction mixture into ice water quenches the reaction and helps to precipitate the product. The pH adjustment is crucial for ensuring the product is in a neutral form for efficient extraction into the organic solvent.
General Strategies for Trifluoromethylpyridine Synthesis
The broader synthesis of trifluoromethylpyridines often employs two main strategies:
-
Chlorine/Fluorine Exchange: This method typically involves the synthesis of a trichloromethylpyridine derivative followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride.[3]
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group.[3]
These general methods can be adapted to target specific isomers, including precursors to this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group, the nucleophilic and acidic hydroxyl group, and the pyridine ring itself.
Tautomerism and Ambident Nucleophilicity
As previously mentioned, the tautomeric equilibrium between the hydroxypyridine and pyridone forms is a key determinant of its reactivity. This results in the molecule behaving as an ambident nucleophile, with the potential for reaction at either the nitrogen or the oxygen atom.
Caption: Tautomeric equilibrium of this compound.
Alkylation Reactions: N- vs. O-Alkylation
Alkylation of 2-hydroxypyridines can lead to a mixture of N-alkylated (pyridone) and O-alkylated (alkoxypyridine) products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.[8]
-
N-Alkylation: Generally favored under conditions that promote the pyridone tautomer, such as in polar solvents. Methods to achieve selective N-alkylation often involve the use of specific reagents or reaction conditions that favor reaction at the nitrogen atom.[9][10]
-
O-Alkylation: Can be achieved under conditions that favor the hydroxypyridine tautomer. For instance, using a strong base to deprotonate the hydroxyl group followed by reaction with an alkyl halide can lead to the formation of the corresponding ether.[11]
Mechanistic Insight: The choice between N- and O-alkylation is a classic example of kinetic versus thermodynamic control. The oxygen atom is typically more electronegative and may be the site of initial, kinetically favored attack. However, the N-alkylated product is often thermodynamically more stable.
Caption: Factors influencing N- vs. O-alkylation of this compound.
Halogenation of the Hydroxyl Group
The hydroxyl group can be readily converted to a halogen, typically chlorine or bromine, which is a versatile handle for further functionalization, such as in cross-coupling reactions.
Experimental Protocol: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [12]
-
Step 1: Chlorination
-
In a reaction vial, add 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol).
-
Slowly add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol) dropwise.
-
Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.
-
Stir the reaction mixture at 100°C for 10 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
-
The crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be purified by extraction and chromatography.
-
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting alcohols to chlorides.
-
DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which is more reactive towards the hydroxyl group.
-
The elevated temperature is necessary to drive the reaction to completion.
Electrophilic and Nucleophilic Aromatic Substitution
The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. This generally deactivates the ring towards electrophilic aromatic substitution. However, the hydroxyl group is an activating, ortho-, para-director, which can influence the regioselectivity of any potential electrophilic attack.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitrogen atom.[13] The presence of the trifluoromethyl group further enhances this susceptibility.[14]
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are prominent in both the pharmaceutical and agrochemical industries due to their favorable biological and physicochemical properties.[3] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and increase binding affinity to biological targets.[1]
While specific drug candidates containing the this compound scaffold are not widely reported, its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, trifluoromethyl-substituted pyridinol derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.
-
Receptor Ligands: The rigid pyridine scaffold provides a defined orientation for the functional groups to interact with receptor binding pockets.
-
Antimicrobial and Anticancer Agents: Derivatives of 2-(trifluoromethyl)pyridine have shown promise as antibacterial, antifungal, and anticancer agents.[15]
The hydroxyl group of this compound serves as a convenient point for further derivatization, allowing for the exploration of a wide chemical space in the search for new drug candidates.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[20]
-
Fire Safety: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Identification (inferred from related compounds):
-
May be harmful if swallowed.
-
Causes skin and eye irritation.[21]
-
May cause respiratory irritation.[21]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a trifluoromethyl group and a hydroxyl group on a pyridine scaffold provides a rich platform for chemical modification and the exploration of structure-activity relationships. The tautomeric nature of this compound presents both a challenge and an opportunity for chemists to control the regioselectivity of its reactions.
Future research in this area will likely focus on the development of more efficient and direct synthetic routes to this compound and its derivatives. Furthermore, a deeper understanding of its biological targets and mechanism of action will undoubtedly fuel the design and synthesis of new and more effective therapeutic agents. The continued exploration of the chemical space around this scaffold holds significant promise for the advancement of medicinal and agricultural chemistry.
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Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. (URL: [Link])
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Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434–439. (URL: [Link])
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A Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-3-ol: Pathways, Mechanisms, and Protocols
Abstract: 2-(Trifluoromethyl)pyridin-3-ol is a pivotal structural motif in modern medicinal chemistry and agrochemistry. The strategic introduction of a trifluoromethyl group onto the pyridine-3-ol scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which are highly desirable in the design of bioactive molecules. This guide provides an in-depth technical analysis of the primary synthetic pathways to this valuable building block. We will dissect three core strategies: direct C-H trifluoromethylation of a pyridinol precursor, functional group interconversion from a pre-functionalized trifluoromethylpyridine, and de novo ring construction using trifluoromethylated synthons. Each section elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-CF₃-pyridin-3-ol Scaffold
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals. When functionalized with a trifluoromethyl (CF₃) group, its properties are significantly modulated. The CF₃ group is a powerful hydrogen bond mimic and its strong electron-withdrawing nature profoundly impacts the electronic character of the aromatic ring. Specifically, placing the CF₃ group at the C2-position and a hydroxyl group at the C3-position creates a molecule with unique potential for molecular interactions and metabolic resistance. However, the synthesis of this specific isomer is non-trivial, requiring careful strategic planning to control regioselectivity and ensure compatibility with sensitive functional groups. This document serves as a comprehensive guide to navigating these synthetic challenges.
Pathway I: Late-Stage C-H Trifluoromethylation via Nucleophilic Activation
A modern and elegant approach involves the direct functionalization of a C-H bond on a pre-formed pyridine ring. Standard electrophilic or radical trifluoromethylation methods often suffer from poor regioselectivity with pyridine substrates. However, a strategy based on nucleophilic activation of the pyridine ring can overcome this challenge, directing trifluoromethylation specifically to the C3 position.[1]
Strategic Overview & Mechanism
This pathway relies on temporarily converting the pyridine into a more electron-rich dihydropyridine-like intermediate. This is achieved through hydrosilylation, which adds a silyl group to the nitrogen and a hydride to the C4 position, forming an N-silyl enamine.[2] This enamine intermediate is sufficiently nucleophilic to attack an electrophilic trifluoromethylating agent, such as Togni's reagent. Subsequent oxidation re-aromatizes the ring to yield the desired 3-trifluoromethylated product.
The choice of a hydrosilane and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃) is critical for efficiently generating the enamine intermediate. The final oxidation step, often accomplished with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), must be robust enough to restore aromaticity without degrading the product.
Workflow Diagram
Caption: Workflow for C-H trifluoromethylation of a pyridine precursor.
Experimental Protocol (Adapted from Kuninobu et al.)[1][2]
Step A: 3-Position-Selective Trifluoromethylation
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the pyridine substrate (e.g., 3-methoxypyridine, 1.0 equiv), 1,2-dichloroethane (DCE, 0.2 M), and tris(pentafluorophenyl)borane (0.05 equiv).
-
Hydrosilylation: Add diphenylmethylsilane (1.5 equiv) to the mixture. Seal the tube and heat at 65 °C for 4 hours. Monitor by TLC or GC-MS for the consumption of starting material.
-
Trifluoromethylation: Cool the reaction mixture to 0 °C. Add Togni's Reagent I (1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) and continue stirring at room temperature for an additional 2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield 3-methoxy-2-(trifluoromethyl)pyridine.
Step B: Demethylation
-
Reaction Setup: Dissolve the purified 3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under argon.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (BBr₃, 1.5 equiv, 1.0 M solution in CH₂Cl₂) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.
-
Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction & Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford this compound.
Pathway II: Functional Group Interconversion
This classical and often highly reliable strategy involves synthesizing a stable, pre-functionalized trifluoromethylpyridine and then converting a substituent into the desired hydroxyl group. A common and practical precursor is 2-chloro-3-(trifluoromethyl)pyridine, which can be synthesized via several routes.[3][4] The subsequent nucleophilic aromatic substitution (SₙAr) or hydrolysis converts the chloro group to a hydroxyl group.
Strategic Overview & Mechanism
The synthesis of the 2-chloro-3-(trifluoromethyl)pyridine intermediate is key. One established method starts from 3-(trifluoromethyl)pyridine, which is oxidized to the corresponding N-oxide. Treatment of the N-oxide with phosphorus oxychloride (POCl₃) introduces a chlorine atom predominantly at the C2 position.[3] The electron-withdrawing CF₃ group at C3 activates the C2 position for nucleophilic attack, facilitating the final hydrolysis step. This hydrolysis is typically performed under basic conditions (e.g., with NaOH or KOH in a suitable solvent), proceeding through a Meisenheimer-like intermediate.
Workflow Diagram
Caption: Workflow for synthesis via a chlorinated intermediate.
Experimental Protocol
Step A: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine [3]
-
N-Oxidation: Dissolve 3-(trifluoromethyl)pyridine (1.0 equiv) in glacial acetic acid. Add 30% hydrogen peroxide (3.0 equiv) and heat the mixture at 70-80 °C for 12 hours. Monitor for completion by TLC.
-
Workup: Cool the mixture, dilute with water, and neutralize carefully with solid sodium carbonate. Extract the product with chloroform, dry the organic phase over MgSO₄, and concentrate to obtain 3-(trifluoromethyl)pyridine 1-oxide.
-
Chlorination: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5.0 equiv) to the crude 3-(trifluoromethyl)pyridine 1-oxide (1.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3 hours.
-
Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH solution) while keeping the temperature below 30 °C. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography to yield 2-chloro-3-(trifluoromethyl)pyridine.[5]
Step B: Hydrolysis to this compound
-
Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in a mixture of dioxane and water (e.g., 3:1 v/v), add sodium hydroxide (3.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and acidify to pH ~5-6 with concentrated HCl.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.[6]
Pathway III: De Novo Ring Construction
Building the heterocyclic ring from acyclic, trifluoromethyl-containing precursors is a powerful strategy that ensures the CF₃ group is positioned correctly from the outset. This approach often involves a cyclocondensation reaction. A notable example is the reaction between an ammonia source, acrolein, and a trifluoromethyl-β-ketoaldehyde.[7]
Strategic Overview & Mechanism
This pathway constructs the pyridine ring in a convergent manner. The key building block is 4,4,4-trifluoro-3-oxobutyraldehyde, which provides the CF₃ group and two carbons of the pyridine backbone. The reaction likely proceeds through an initial aldehyde-amine condensation between acrolein and ammonia to form an enamine or imine intermediate. This is followed by a Michael addition to the trifluoromethyl-β-ketoaldehyde and subsequent intramolecular condensation and dehydration/aromatization to form the pyridine ring. The final step involves the hydrolysis of any protecting groups or intermediates formed during the cyclization.
Workflow Diagram
Caption: A potential de novo synthesis route for the pyridine ring.
Experimental Protocol (Conceptual, based on related transformations)[7]
Note: This describes the synthesis of a related intermediate, 2-(trifluoromethyl)pyridine-3-carbaldehyde, which would require further steps to convert to the target pyridinol.
-
Reaction Setup: In a reaction vessel, combine a suitable solvent such as ethanol with aqueous ammonia (excess). Cool the solution to 0-5 °C.
-
Reagent Addition: Simultaneously add acrolein (1.0 equiv) and 4,4,4-trifluoro-3-oxobutyraldehyde (1.0 equiv) dropwise over a period of 2 hours, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 6 hours to drive the cyclization and aromatization.
-
Workup: Cool the reaction, neutralize with a mild acid, and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase, dry it over a drying agent, and concentrate. Purify the crude product by column chromatography or distillation to obtain 2-(trifluoromethyl)pyridine-3-carbaldehyde.
-
Further Conversion: The resulting aldehyde would require subsequent oxidation to the carboxylic acid, followed by a rearrangement (e.g., Curtius or Hofmann) to an amine, and finally conversion of the amine to a hydroxyl group via diazotization. This multi-step conversion adds complexity compared to Pathways I and II.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the need for regiochemical control.
| Parameter | Pathway I: C-H Trifluoromethylation | Pathway II: Functional Group Interconversion | Pathway III: De Novo Ring Construction |
| Key Advantage | High atom economy; direct C-H functionalization. | Reliable and often high-yielding; well-established chemistry. | Absolute regiochemical control from the start. |
| Key Disadvantage | Requires specialized reagents (Togni's) and catalysts; may require protecting group strategy. | Multi-step process; may involve harsh reagents (POCl₃). | Requires access to specific trifluoromethylated building blocks; can be a longer sequence. |
| Scalability | Moderate; can be limited by catalyst loading and cost of reagents. | High; many steps are classic, scalable industrial reactions. | Moderate to High; depends on the availability of the starting materials. |
| Regioselectivity | Excellent for the C3 position due to the mechanistic pathway. | Excellent; dictated by the starting material. | Absolute; built into the ring from the start. |
| Typical Overall Yield | Moderate to Good | Good to High | Moderate |
Conclusion
The synthesis of this compound can be approached from several distinct strategic directions. The late-stage C-H functionalization (Pathway I) represents a cutting-edge method offering elegance and efficiency, particularly for creating analogs from advanced intermediates. The functional group interconversion route (Pathway II) stands as a robust and highly practical method, relying on well-understood and scalable chemical transformations. Finally, de novo ring synthesis (Pathway III) provides unambiguous regiocontrol but may require more elaborate starting materials or a longer synthetic sequence. The optimal choice will ultimately be dictated by the specific constraints and goals of the research program, including scale, cost, available expertise, and the desired purity of the final compound.
References
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Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559–1568. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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Douglas, J. J., Albright, H., & Sevrin, M. J. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Organic Process Research & Development, 21(9), 1384–1390. [Link]
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Zhu, M., Han, X., Fu, W., Wang, Z., Ji, B., Hao, X.-Q., Song, M.-P., & Xu, C. (2017). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 82(15), 8038–8047. [Link]
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Albright, H., Sevrin, M. J., & Douglas, J. J. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5021–5025. [Link]
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He, W., Chen, C., & Weng, Z. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 139–159. [Link]
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Guesmi, S., Khemakhem, K., & Ben Ayed, T. (2017). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. Journal of Chemical and Pharmaceutical Research, 9(1), 220-227. [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8201. [Link]
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Wang, X., et al. (2022). Synthesis of 2-CF3-indoles or 2-CF3-indolin-3-ones via anaerobic or aerobic reactions of N-phenylpyridin-2-amines with TFISYs. Chemical Communications, 58(84), 11843-11846. [Link]
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An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridinol scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, making it a valuable synthon in the design of novel therapeutic agents and functional materials. This document details the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of this compound, with a focus on its role in drug discovery. Experimental protocols and safety considerations are also discussed to provide a practical resource for researchers in the field.
Introduction: The Significance of Trifluoromethylpyridines in Chemical Science
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly alter the biological and physical properties of a parent molecule.[1] When appended to a pyridine ring, the CF₃ group's strong electron-withdrawing nature and lipophilicity can lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased membrane permeability.[2]
Trifluoromethylpyridine (TFMP) derivatives are integral components in a wide array of commercial agrochemicals and pharmaceuticals.[1][3] Their unique properties have led to their use in insecticides, fungicides, and herbicides, as well as in drugs targeting a variety of diseases.[3] this compound, as a functionalized TFMP, offers a versatile platform for further chemical modification, making it a highly valuable intermediate in the synthesis of complex molecular architectures.
Compound Identification and Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: 2-(trifluoromethyl)-3-pyridinol, 3-Hydroxy-2-(trifluoromethyl)pyridine
-
CAS Number: 1063697-17-5
-
Molecular Formula: C₆H₄F₃NO
-
Molecular Weight: 163.10 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available, other values are estimated based on the properties of structurally similar compounds.
| Property | Value | Source/Method |
| Physical Form | Solid | Sigma-Aldrich |
| pKa | ~8-9 (estimated for the phenolic proton) | Estimated based on substituted phenols and pyridinols |
| logP | ~1.5 - 2.0 (estimated) | Estimated based on related structures[4][5] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge for similar compounds |
The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the hydroxyl group compared to unsubstituted 3-hydroxypyridine. The lipophilicity, as indicated by the estimated logP, is enhanced by the CF₃ group, a desirable trait for CNS-targeting drug candidates.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the construction of the trifluoromethylated pyridine ring, followed by the introduction or unmasking of the hydroxyl group. A plausible and documented route involves the hydrolysis of a 2-halo-3-(trifluoromethyl)pyridine precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Chloro-3-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure described in the patent literature for the synthesis of related pyridinones.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of acetic acid and water (e.g., a 1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below, based on analyses of structurally related compounds.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six signals for the six carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.10 g/mol ).
Reactivity and Metabolic Stability
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the pyridine ring, the hydroxyl group, and the trifluoromethyl group.
Caption: Key reaction sites of this compound.
-
Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification, providing a handle for further molecular elaboration.
-
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group. However, nucleophilic aromatic substitution at positions activated by the trifluoromethyl group may be possible under certain conditions.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can participate in N-alkylation or coordination with metal centers.
Metabolic Stability
The presence of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability of drug candidates.[2] The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often translates to a longer in vivo half-life and reduced drug dosage. The metabolism of trifluoromethylpyridines is known to be influenced by the position of the CF₃ group, with metabolism often being directed to other positions on the ring or to other functional groups in the molecule.[9]
Applications in Drug Discovery and Materials Science
This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the area of kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Role as a Kinase Inhibitor Intermediate
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[10] Several potent PI3K/mTOR inhibitors incorporate a trifluoromethylpyridine moiety.[11][12] The this compound scaffold can be utilized in the synthesis of such inhibitors, where the hydroxyl group serves as a key point for derivatization to interact with the kinase active site.
Caption: Role of the this compound scaffold in kinase inhibitor design.
Safety and Handling
Hazard Identification
Based on available safety data for this compound and related compounds, the following hazards are identified:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in contemporary chemical research. Its unique combination of a trifluoromethyl group and a reactive hydroxyl group on a pyridine scaffold provides a powerful platform for the development of novel pharmaceuticals, particularly in the field of oncology. The enhanced metabolic stability and favorable physicochemical properties conferred by the trifluoromethyl group will continue to drive its use in the design of next-generation therapeutic agents. This guide provides a foundational understanding of this valuable compound to aid researchers in its synthesis, handling, and application.
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The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hepatic Tissues. PubMed. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
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Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry - ACS Publications. [Link]
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2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296. PubChem. [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Spectroscopic Characterization of 2-(Trifluoromethyl)pyridin-3-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(Trifluoromethyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to predict and interpret its spectral features. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the influence of the trifluoromethyl and hydroxyl substituents on the pyridine core. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel fluorinated pyridines.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into organic molecules can dramatically alter their physicochemical and biological properties. In drug discovery, for instance, the CF₃ group is often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1] The combination of a trifluoromethyl group and a hydroxyl group on a pyridine ring, as in this compound, presents a unique electronic and structural landscape, making a thorough spectroscopic understanding essential for its unequivocal identification and for predicting its reactivity and interactions.
This guide will provide a detailed, predictive analysis of the key spectroscopic data points for this compound, grounded in the established principles of spectroscopy and supported by data from closely related molecules.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of published data for similar compounds, including various substituted trifluoromethylpyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.
The ¹H NMR spectrum is expected to show three signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the electronic effects of the hydroxyl group will influence the chemical shifts of these protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H-5 | 7.00 - 7.20 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |
| H-6 | 8.00 - 8.20 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |
| OH | 9.00 - 11.00 | Broad singlet (s) | - |
Causality of Predictions: The chemical shifts are estimated based on the known deshielding effect of the electronegative nitrogen atom and the trifluoromethyl group, as well as the electron-donating effect of the hydroxyl group. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen atom. The coupling constants are typical for pyridine ring systems. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J(C-F), Hz) |
| C-2 | 145 - 150 | Quartet (q) | J ≈ 35 |
| C-3 | 155 - 160 | Singlet (s) | - |
| C-4 | 120 - 125 | Singlet (s) | - |
| C-5 | 115 - 120 | Singlet (s) | - |
| C-6 | 140 - 145 | Singlet (s) | - |
| CF₃ | 120 - 125 | Quartet (q) | J ≈ 270 |
Causality of Predictions: The chemical shift of C-2 is influenced by both the nitrogen and the trifluoromethyl group. The large one-bond C-F coupling constant for the CF₃ carbon is a hallmark of this functional group. The chemical shifts of the other ring carbons are based on data from substituted pyridines.[2][3]
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -60 to -65 | Singlet (s) |
Causality of Predictions: The chemical shift of the CF₃ group in trifluoromethylpyridines typically falls in this range, referenced to CFCl₃.[4][5][6] The exact position will be influenced by the electronic environment created by the adjacent hydroxyl group and the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C=N, and C=C bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N and C=C stretch (pyridine ring) | 1550 - 1650 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
| O-H bend | 1300 - 1400 | Medium |
Causality of Predictions: The broad O-H stretching band is indicative of intermolecular hydrogen bonding. The strong C-F stretching vibrations are characteristic of trifluoromethyl groups. The pyridine ring vibrations are expected in their typical regions. This is consistent with data from similar compounds.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₄F₃NO), the expected molecular weight is approximately 179.02 g/mol .
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 179 | [M]⁺ (Molecular ion) |
| 160 | [M - F]⁺ |
| 151 | [M - CO]⁺ |
| 110 | [M - CF₃]⁺ |
Causality of Predictions: The molecular ion peak is expected to be observed. Common fragmentation pathways for such compounds include the loss of a fluorine atom, carbon monoxide from the pyridin-3-ol tautomer (3-hydroxypyridine), and the loss of the trifluoromethyl radical.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent standard laboratory practices.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the chemical shift of the hydroxyl proton.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. A reference standard, such as CFCl₃ (either internal or external), should be used.[4]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Visualization of Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and key spectroscopic correlations for this compound.
Caption: Molecular structure of this compound.
Caption: Key spectroscopic techniques and their correlations to the molecular structure.
Conclusion
References
-
Supporting Information for a relevant study.[2]
-
Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).[7]
-
¹⁹F NMR Reference Standards.[4]
-
PubChem entry for 2-Hydroxy-5-(trifluoromethyl)pyridine.[8]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.[9]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines.[10]
-
SpectraBase entry for 2-(Trifluoromethyl)pyridine.[5]
-
¹H NMR spectrum of 2-Chloro-3-(trifluoromethyl)pyridine.[11]
-
¹H NMR spectrum of 2-(Trifluoromethyl)pyridine.[12]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.[13]
-
PubChem entry for [2-(Trifluoromethyl)pyridin-3-yl]methanol.[14]
-
PubChem entry for 2-Chloro-5-(trifluoromethyl)pyridine.[15]
-
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites.[16]
-
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine.[17]
-
¹⁹F NMR Chemical Shift Table.[6]
-
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.[18]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.[19]
-
Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones.[20]
-
¹³C NMR spectrum of 2-Chloro-3-(trifluoromethyl)pyridine.[3]
-
SpectraBase entry for 2,3-Difluoro-5-(trifluoromethyl)pyridine.[21]
-
NIST WebBook for Pyridine, 3-(trifluoromethyl)-.[22]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.[23]
-
Product information for 2-Fluoro-3-(trifluoromethyl)pyridine.
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2-(Trifluoromethyl)pyridin-3-ol reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-(Trifluoromethyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique electronic interplay between the strongly electron-withdrawing trifluoromethyl group, the electron-donating hydroxyl group, and the inherent electron-deficient nature of the pyridine ring imparts a complex and versatile reactivity profile. This document synthesizes foundational principles of organic chemistry with data from analogous systems to provide a predictive framework for its behavior in key synthetic transformations. We will explore reactions at the pyridine nucleus, including electrophilic and nucleophilic aromatic substitutions, as well as transformations involving the hydroxyl moiety. Detailed experimental protocols, mechanistic diagrams, and a discussion of the strategic application of this molecule in drug discovery programs are included to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Structural and Electronic Landscape
This compound is a fascinating scaffold for synthetic exploration. Its reactivity is dictated by the confluence of three powerful electronic features:
-
The Pyridine Nitrogen: As a heteroatom, the nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), rendering the entire aromatic system electron-deficient compared to benzene. This deactivation makes classical electrophilic aromatic substitution challenging.[1]
-
The 2-(Trifluoromethyl) Group: The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, operating primarily through a profound inductive effect (-I).[2] Its placement at the 2-position, adjacent to the nitrogen, significantly amplifies the electron deficiency of the ring, particularly at the ortho (C3) and para (C5) positions relative to the nitrogen.
-
The 3-Hydroxyl Group: The -OH group acts as a powerful electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I). The resonance effect typically dominates, directing electrophilic attack to the ortho (C2, C4) and para (C6) positions. It also provides a reactive handle for a variety of functional group interconversions.
This combination of "push-pull" electronics creates a nuanced reactivity map, enabling selective transformations under appropriate conditions. The molecule's properties make it a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[3][4]
Core Reactivity Analysis: A Tale of Two Moieties
The reactivity of this compound can be logically dissected into two primary domains: reactions occurring on the pyridine ring itself and reactions involving the 3-hydroxyl group.
Reactions at the Pyridine Ring
The pyridine nucleus is profoundly influenced by the strong deactivating presence of the -CF₃ group and the pyridine nitrogen.
Direct electrophilic substitution on the this compound ring is predicted to be exceptionally difficult. The cumulative electron-withdrawing effects of the nitrogen atom and the -CF₃ group create a high activation barrier for attack by electrophiles.[5] When forced under harsh conditions (e.g., fuming acids, high temperatures), the regiochemical outcome will be governed by the directing effects of the substituents.
-
Directing Effects:
-
The -OH group is a strong ortho, para-director.
-
The -CF₃ group is a meta-director.
-
The pyridine nitrogen directs to the 3- and 5-positions.
-
Considering these factors, the C4 and C6 positions are the most activated towards electrophilic attack due to the powerful +M effect of the hydroxyl group. The C5 position is the least deactivated. Therefore, substitution is most likely to occur at the C4 or C6 positions.
Diagram 1: Regioselectivity of Electrophilic Attack
Caption: Predicted regioselectivity of electrophilic attack.
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present. Nucleophilic attack on pyridines is favored at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[6] The potent -CF₃ group at C2 further activates the ring for such transformations.
If the hydroxyl group is first converted into a better leaving group (e.g., a triflate, -OTf), subsequent SNAr reactions with nucleophiles (e.g., amines, alkoxides) would be expected to proceed readily.
Diagram 2: SNAr Intermediate Stabilization
Caption: SNAr intermediates showing favorable charge delocalization.
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.[7] For this compound, this is most effectively achieved by first converting the hydroxyl group into a halide or a triflate, creating a reactive handle for catalysis. For instance, conversion to 3-bromo-2-(trifluoromethyl)pyridine would open the door to a vast array of coupling partners.
The general catalytic cycle for a Suzuki-Miyaura coupling is illustrated below. The choice of ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient heterocyclic substrates.[8]
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Reactions of the 3-Hydroxyl Group
The hydroxyl group is a versatile functional handle, allowing for a wide range of subsequent transformations.
Standard Williamson ether synthesis conditions (a base such as NaH or K₂CO₃ followed by an alkyl halide) can be used to achieve O-alkylation.[9] Similarly, O-acylation can be performed using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These reactions are generally high-yielding and provide a straightforward way to modify the molecule's steric and electronic properties.
To activate the 3-position for nucleophilic substitution or cross-coupling, the hydroxyl group can be converted into a more effective leaving group.
-
Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for converting hydroxypyridines to chloropyridines.[10]
-
Triflation: Reaction with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., pyridine) yields the highly reactive triflate, an excellent substrate for palladium-catalyzed reactions.
Synthetic Protocols and Methodologies
The following protocols are representative examples of key transformations for this compound and are based on established procedures for analogous compounds.
Protocol 1: General Procedure for O-Alkylation
Objective: To synthesize 3-alkoxy-2-(trifluoromethyl)pyridine derivatives.
Methodology:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: Conversion of Hydroxyl to Chloride
Objective: To synthesize 3-chloro-2-(trifluoromethyl)pyridine as a precursor for cross-coupling reactions.
Methodology (adapted from[10]):
-
In a reaction vial equipped with a reflux condenser, place 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq.). Note: This procedure is adapted from a similar substrate and should be optimized for this compound.
-
Slowly add thionyl chloride (SOCl₂, 15-20 eq.) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 10 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
Carefully partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Applications in Drug Discovery
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[2][11] this compound serves as a key building block for introducing the 2-CF₃-pyridin-3-oxy scaffold into drug candidates. This motif is found in numerous biologically active compounds, from agrochemicals to pharmaceuticals.[3][4] The ability to readily functionalize both the hydroxyl group and, after activation, the pyridine ring allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
| Property Enhanced by -CF₃ Group | Impact on Drug Development |
| Metabolic Stability | Increased half-life, reduced dosage frequency.[2] |
| Lipophilicity (Hansch π ≈ +0.88) | Improved membrane permeability and oral bioavailability.[2] |
| Binding Affinity | Can alter pKa and engage in unique electrostatic or hydrogen bonding interactions. |
| Conformational Effects | The bulky group can lock a molecule into a bioactive conformation. |
Conclusion and Future Outlook
This compound possesses a rich and predictable reactivity profile governed by the strong and opposing electronic effects of its substituents. While the pyridine ring is highly deactivated towards electrophilic attack, it is primed for nucleophilic substitution and, following derivatization of the hydroxyl group, palladium-catalyzed cross-coupling reactions. The hydroxyl group itself provides a reliable handle for O-alkylation, O-acylation, and conversion to versatile synthetic intermediates. This combination of stability and tunable reactivity makes this compound an exceptionally valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Future research will likely focus on developing novel C-H activation methodologies to further streamline its functionalization, bypassing the need for pre-activation steps.
References
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Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. URL: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. URL: [Link]
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Nucleophilic substitution of 2 with 3. ResearchGate. URL: [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. URL: [Link]
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[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO. PubChem. URL: [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. URL: [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. URL: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. URL: [Link]
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Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. URL: [Link]
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3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. URL: [Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. URL: [Link]
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Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI. URL: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. URL: [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed Central. URL: [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. URL: [Link]
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. URL: [Link]
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Electrophilic aromatic substitution. Wikipedia. URL: [Link]
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1.31: Electrophilic Substitution. Chemistry LibreTexts. URL: [Link]
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(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. URL: [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. URL: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. URL: [Link]
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Selective Trifluoromethylation of Pyridines. ChemistryViews. URL: [Link]
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Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme Connect. URL: [Link]
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Rapid Dehydroxytrifluoromethoxylation of Alcohols. PubMed Central. URL: [Link]
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Why nucleophilic substitution in pyridine favours at position-2? Quora. URL: [Link]
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central. URL: [Link]
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Navigating the Solubility Landscape of 2-(Trifluoromethyl)pyridin-3-ol: A Technical Guide for Researchers
Foreword: The Challenge and Opportunity of Fluorinated Pyridinols
In the landscape of modern drug discovery and materials science, fluorinated heterocycles represent a cornerstone of innovation. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among these, 2-(Trifluoromethyl)pyridin-3-ol stands as a molecule of significant interest, combining the versatile pyridine scaffold with the potent electronic effects of a trifluoromethyl group and the hydrogen-bonding capabilities of a hydroxyl group. However, harnessing the full potential of this and related compounds is often predicated on a fundamental, yet frequently challenging, physicochemical property: its solubility in organic solvents.
This technical guide addresses the critical need for a deeper understanding of the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide will provide a robust framework for researchers to predict, analyze, and experimentally determine its solubility. By leveraging data from analogous fluorinated pyridine derivatives and applying fundamental principles of physical organic chemistry, this document will serve as an essential resource for scientists and professionals in drug development and chemical research. We will delve into the nuanced interplay of intermolecular forces, the influence of the trifluoromethyl and hydroxyl moieties, and present a systematic approach to solvent selection and experimental solubility determination.
Physicochemical Profile of this compound
A comprehensive understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. For this compound, we can infer a unique physicochemical profile arising from the synergistic effects of its constituent functional groups.
-
Molecular Structure and Polarity: The pyridine ring provides a polar, aromatic core. The nitrogen atom acts as a hydrogen bond acceptor and imparts a dipole moment to the molecule. The trifluoromethyl group is strongly electron-withdrawing, further polarizing the pyridine ring and influencing its pKa. The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's overall polarity.
-
Hydrogen Bonding Capability: The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. This dual capability suggests that its solubility will be highly dependent on the solvent's ability to participate in hydrogen bonding.
-
pKa and Ionization State: The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, lowering its pKa compared to unsubstituted pyridine. Conversely, it will increase the acidity of the hydroxyl group. The ionization state of the molecule will, therefore, be highly dependent on the pH of the medium, though in most organic solvents, it will exist in its neutral form.
-
Lipophilicity: The trifluoromethyl group is known to increase lipophilicity (logP). This would suggest a preference for less polar, organic solvents. However, this effect is counterbalanced by the hydrophilic nature of the hydroxyl group. The overall lipophilicity will be a delicate balance of these opposing influences.
The Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute (this compound) and the solvent.
-
Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules. They will play a role in the solubility of this compound in all organic solvents, particularly non-polar ones.
-
Dipole-Dipole Interactions: As a polar molecule, this compound will engage in dipole-dipole interactions with polar solvents. The strength of these interactions will be a key determinant of its solubility in solvents like acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: This is arguably the most critical intermolecular force governing the solubility of this compound. Its ability to form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and aprotic, hydrogen-bond accepting solvents (e.g., DMF, DMSO) will be a primary driver of its solubility in these media.
The interplay of these forces is visually represented in the following diagram:
Figure 1: Intermolecular forces governing the solubility of this compound.
The Dual Influence of the Trifluoromethyl and Hydroxyl Groups
The solubility of this compound is a fascinating case study in the competing effects of its key functional groups.
The Trifluoromethyl Group: A Modulator of Lipophilicity and Interactions
The -CF3 group is often considered a "lipophilic hydrogen bond acceptor." While it significantly increases the lipophilicity of the molecule, the high electronegativity of the fluorine atoms can lead to weak C-F···H hydrogen bonds and halogen bonding interactions. This can enhance solubility in specific solvents. The incorporation of fluorine can also impact the conformational behavior of the molecule, which in turn can affect its crystal lattice energy and, consequently, its solubility.[1][2]
The Hydroxyl Group: The Hydrogen Bonding Anchor
The -OH group is the primary driver for solubility in polar, protic solvents. Its ability to donate and accept hydrogen bonds allows for strong interactions with solvents like methanol, ethanol, and water. In aprotic polar solvents such as DMF and DMSO, the hydroxyl group's hydrogen bond donating ability will be a key factor.
The balance between the lipophilic -CF3 group and the hydrophilic -OH group will dictate the optimal solvent environment.
A Strategic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficiently identifying suitable solvents for this compound. The following workflow is recommended:
Figure 2: A systematic workflow for solvent selection.
Based on the structural analysis, we can predict the following solubility trends for this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group and pyridine nitrogen. |
| Aprotic Polar | Acetone, DMF, DMSO | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Aprotic Non-polar | Toluene, Hexane | Low | Mismatch in polarity; weak intermolecular forces. The lipophilic -CF3 group may provide some minimal solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good dipole-dipole interactions. |
Studies on the closely related 2-chloro-3-(trifluoromethyl)pyridine have shown that its solubility increases with the polarity of the solvent and with increasing temperature.[3] This provides empirical support for the predictions made for this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for concentration analysis
Protocol:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial. b. Add a known volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Analysis: a. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. b. Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: a. Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to perform a mass balance calculation, ensuring no degradation of the compound occurred.
-
Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change after the chosen equilibration time.
-
Reproducibility: Perform the experiment in triplicate to ensure the reliability of the results.
Conclusion: A Roadmap for Researchers
While a comprehensive, quantitative dataset for the solubility of this compound in a wide range of organic solvents is yet to be established in the literature, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The unique interplay of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding hydroxyl group on the polar pyridine scaffold creates a nuanced solubility profile.
Researchers are encouraged to utilize the theoretical principles and the systematic experimental workflow outlined herein. A thorough understanding of the solubility of this compound will undoubtedly accelerate its application in the development of novel pharmaceuticals and advanced materials. The insights and methodologies presented in this guide are intended to empower researchers to navigate the complexities of solubility and unlock the full potential of this promising molecule.
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Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Stability and Storage of 2-(Trifluoromethyl)pyridin-3-ol: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers
Introduction: The Growing Importance of Trifluoromethylated Pyridinols
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This moiety is prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the parent molecule.[1][2] Trifluoromethylated heterocycles are integral components of numerous pharmaceuticals and agrochemicals.[1][3] Among these, pyridinol structures are of particular interest due to their presence in biologically active compounds.
2-(Trifluoromethyl)pyridin-3-ol is a key building block in this chemical space. Its unique arrangement of a hydroxyl group and a strong electron-withdrawing trifluoromethyl group on a pyridine ring presents distinct stability challenges and handling requirements. Understanding these characteristics is not merely a matter of procedural compliance but is fundamental to ensuring the integrity of research data, the success of synthetic campaigns, and the long-term viability of compound libraries.
This guide provides an in-depth analysis of the chemical stability of this compound, offers evidence-based protocols for its storage and handling, and presents methodologies for assessing its stability under stress conditions.
Chemical Profile and Inherent Stability Factors
The stability of this compound is dictated by the interplay of its three core structural features: the pyridine ring, the hydroxyl group, and the trifluoromethyl group.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to certain oxidative and reductive conditions.
-
Trifluoromethyl Group (CF3): The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound stabilizing effect on the pyridine ring by making it more resistant to electrophilic attack and oxidation. The C-F bond is exceptionally strong, rendering the CF3 group itself highly stable under most conditions.[4]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is the most reactive site on the molecule. It can act as a proton donor (acidic) and is susceptible to oxidation. Its presence also introduces the possibility of keto-enol tautomerism, although for pyridin-3-ols, the hydroxyl form is generally favored. The oxygen atom can also act as a nucleophile in certain reactions.[5]
The primary stability concerns for this molecule are centered around the reactivity of the hydroxyl group and its potential to mediate degradation of the entire structure, particularly through oxidation.
Recommended Storage and Handling Protocols
Ensuring the long-term stability of this compound requires strict adherence to appropriate storage and handling procedures. The recommendations below are synthesized from safety data sheets of closely related structural analogs and general principles for handling functionalized heterocyclic compounds.[6][7]
Core Storage Conditions
Proper storage is the first line of defense against degradation. The primary goals are to protect the compound from atmospheric contaminants, energy sources (heat, light), and incompatible chemical agents.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential decomposition reactions. Prevents thermal degradation.[6][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the reactive hydroxyl group from atmospheric oxygen, thereby preventing oxidation. Also displaces moisture, which could participate in hydrolytic pathways. |
| Container | Use a tightly sealed, airtight container. Amber glass is preferred. | Prevents exposure to air and moisture.[6] Amber glass protects the compound from light, mitigating the risk of photodegradation. |
| Location | Store in a dry, dark, and well-ventilated area. | Avoids moisture and light. Proper ventilation is a standard safety measure for handling all chemicals.[6][9] |
Handling Best Practices
Safe and effective handling preserves compound integrity and ensures user safety.
-
Inert Atmosphere Handling: For weighing and transferring, especially for long-term studies, use a glove box or glove bag flushed with an inert gas to prevent exposure to air and moisture.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6][7] Contact with these materials can initiate rapid degradation.
-
Control Ignition Sources: While some related compounds are solids, others are liquids with low flash points. It is prudent to keep the compound away from heat, sparks, and open flames.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handling should be performed in a chemical fume hood.[11]
Potential Degradation Pathways
While specific degradation studies on this compound are not widely published, we can postulate the most likely degradation pathways based on its chemical structure and the known reactivity of related compounds. The primary points of failure are expected to be oxidation of the pyridinol system and reactions involving the hydroxyl group.
Workflow for Postulating Degradation
Caption: Workflow for a forced degradation study of the target compound.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Set Up Stress Conditions (in separate amber vials for light-sensitive tests):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature. [12] * Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C. Also, heat a solution of the compound (1 mL stock + 1 mL water) at 60°C.
-
Photolytic Degradation: Expose a solution of the compound (1 mL stock + 1 mL water) to light conditions as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil.
-
Control: Keep a solution of the compound (1 mL stock + 1 mL water) at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control and thermally stressed solid dissolved in solvent) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use HPLC-MS to obtain mass information on the degradant peaks to aid in their identification.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.
-
Identify and propose structures for the major degradants based on MS data and knowledge of likely degradation pathways.
-
Conclusion
This compound is a valuable chemical entity whose utility is directly linked to its purity and stability. While the trifluoromethyl group imparts significant electronic stability to the pyridine ring, the hydroxyl group remains a site of reactivity, particularly towards oxidation. Long-term stability is best achieved by storing the compound under an inert atmosphere in a cool, dark, and dry environment, away from incompatible materials like strong oxidizing agents.
For researchers in drug development, conducting forced degradation studies is not merely a suggestion but a necessity. Such studies provide critical insights into the molecule's intrinsic stability, inform formulation development, and are essential for establishing appropriate storage conditions and shelf-life. By adhering to the rigorous handling and storage protocols outlined in this guide, scientists can ensure the integrity of their samples and the reliability of their experimental outcomes.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
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Chen, Z., et al. (n.d.). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Wang, J., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Retrieved from [Link]
-
Synthetic Communications. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]
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Fujimoto, D., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Retrieved from [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
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Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]
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Who we serve. (2023). Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]
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ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
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PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]
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PubMed. (2011). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Retrieved from [Link]
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The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Synthesis and Properties of 2-(Trifluoromethyl)pyridin-3-ol
Abstract
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, imparts unique physicochemical properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. This technical guide provides an in-depth exploration of the discovery and synthesis of 2-(trifluoromethyl)pyridin-3-ol, a valuable fluorinated building block. We will delve into the scientific rationale behind its synthesis, present detailed experimental protocols for its preparation, and discuss its structural characteristics, including its tautomeric relationship with 3-(trifluoromethyl)pyridin-2(1H)-one. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated pyridinols in their own research endeavors.
Introduction: The Strategic Importance of Trifluoromethylated Pyridinols
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[1] Its ability to participate in hydrogen bonding and its distinct electronic properties make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group onto this ring system further enhances its utility. The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functionalities, influencing drug-receptor interactions and pharmacokinetic profiles.[2]
This compound, and its more stable tautomer, 3-(trifluoromethyl)pyridin-2(1H)-one, represent a class of compounds that combine the desirable features of the pyridine core with the advantageous properties of the trifluoromethyl group. The presence of the hydroxyl/keto group provides a handle for further chemical modification, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[3][4] This guide will illuminate the key synthetic strategies that have enabled the preparation of this important molecule.
The Tautomeric Landscape: 2-Hydroxypyridine vs. 2-Pyridone
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-(trifluoromethyl)pyridin-2(1H)-one. In the solid state and in polar solvents, the equilibrium generally favors the pyridone form.[5][6][7] This is due to the greater stability afforded by the amide resonance and intermolecular hydrogen bonding in the pyridone tautomer.[7] For the remainder of this guide, we will primarily refer to the compound as 2-hydroxy-3-(trifluoromethyl)pyridine or its CAS name, 3-(trifluoromethyl)pyridin-2-one (CAS 22245-83-6), reflecting its predominant form.[1][3][4]
Pyridinol [label="this compound", pos="0,0!"]; Pyridone [label="3-(Trifluoromethyl)pyridin-2(1H)-one\n(More Stable Tautomer)", pos="4,0!"];
Pyridinol -- Pyridone [label="Tautomerization"]; }
Caption: Tautomeric equilibrium between this compound and 3-(Trifluoromethyl)pyridin-2(1H)-one.Synthetic Pathways to 2-Hydroxy-3-(trifluoromethyl)pyridine
The "discovery" of 2-hydroxy-3-(trifluoromethyl)pyridine is intrinsically linked to the development of methods for the trifluoromethylation of pyridine rings and the subsequent functionalization of these systems. While a single seminal "discovery" paper is not readily apparent, its synthesis has been achieved through logical extensions of established synthetic methodologies. Two primary retrosynthetic approaches will be discussed: direct trifluoromethylation of a pyridin-2-one precursor and the conversion of a pre-functionalized trifluoromethylated pyridine.
Pathway A: Direct Trifluoromethylation of 2-Hydroxypyridine
A plausible and documented route to 2-hydroxy-3-(trifluoromethyl)pyridine involves the direct trifluoromethylation of 2-hydroxypyridine. This approach leverages the development of modern trifluoromethylating reagents.
Experimental Protocol: Trifluoromethylation of 2-Hydroxypyridine [3]
This protocol is based on a reported synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine.[3]
-
Reaction Setup: To a clean, dry flask, add 2-hydroxypyridine (1.0 eq).
-
Solvent and Reagents: Add dimethyl sulfoxide (DMSO) as the solvent. Subsequently, add a solution of trifluoromethyl iodide (CF3I) in DMSO (3.0 mol/L, ~2.0 eq) and a 30% aqueous solution of hydrogen peroxide (H2O2, ~0.4 eq).
-
Reaction Conditions: Stir the reaction mixture at 40-50 °C for 20 minutes.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to an appropriate work-up, which may include extraction and chromatographic purification to yield the desired product. The formation of the product can be confirmed by 19F-NMR spectroscopy.[3]
Causality in Experimental Design:
-
Choice of Reagent: Trifluoromethyl iodide serves as the source of the trifluoromethyl radical. The use of an in-situ radical generation method is a common strategy for the trifluoromethylation of heterocycles.
-
Role of Hydrogen Peroxide: Hydrogen peroxide likely acts as an initiator to facilitate the formation of the trifluoromethyl radical from CF3I.
-
Solvent Selection: DMSO is a polar aprotic solvent capable of dissolving the reagents and facilitating the reaction.
Start [label="2-Hydroxypyridine"]; Reagents [label="CF3I, H2O2, DMSO", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Hydroxy-3-(trifluoromethyl)pyridine"];
Start -> Reagents [dir=none]; Reagents -> Product [label="Trifluoromethylation"]; }
Caption: Synthetic route to 2-hydroxy-3-(trifluoromethyl)pyridine via direct trifluoromethylation.Pathway B: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
A classic and highly reliable method for the synthesis of phenols and hydroxypyridines is the diazotization of the corresponding primary amines, followed by hydrolysis of the resulting diazonium salt.[8] This pathway is a logical and anticipated route to 2-hydroxy-3-(trifluoromethyl)pyridine, starting from the readily available 2-amino-3-(trifluoromethyl)pyridine.
Experimental Protocol: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
This is a general protocol for the diazotization of an aminopyridine.[8][9]
-
Dissolution of Amine: Dissolve 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at 0 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO2, ~1.1-1.5 eq) in water dropwise to the stirred solution of the amine, maintaining the temperature at 0 °C. Vigorous evolution of nitrogen gas may be observed.
-
Hydrolysis: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Then, warm the mixture to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: The reaction mixture is then carefully neutralized and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Self-Validating System and Rationale:
-
In-situ Generation of Nitrous Acid: The reaction of sodium nitrite with a strong acid generates nitrous acid in situ, which is necessary for the diazotization process.[8]
-
Temperature Control: The reaction is carried out at low temperatures to ensure the stability of the intermediate diazonium salt. Decomposition at higher temperatures can lead to side products.
-
Hydrolysis Step: The diazonium salt is readily hydrolyzed to the corresponding hydroxypyridine upon warming in the aqueous acidic medium.
Start [label="2-Amino-3-(trifluoromethyl)pyridine"]; Reagents [label="1. NaNO2, H2SO4, 0 °C\n2. H2O, heat", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="[Diazonium Salt Intermediate]"]; Product [label="2-Hydroxy-3-(trifluoromethyl)pyridine"];
Start -> Reagents [dir=none]; Reagents -> Intermediate [label="Diazotization"]; Intermediate -> Product [label="Hydrolysis"]; }
Caption: Synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine via diazotization of the corresponding amine.Characterization and Data
The structural elucidation of 2-hydroxy-3-(trifluoromethyl)pyridine relies on a combination of spectroscopic techniques.
| Property | Value | Reference |
| CAS Number | 22245-83-6 | [1][3] |
| Molecular Formula | C6H4F3NO | [1][3] |
| Molecular Weight | 163.1 g/mol | [3][10] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 150-153 °C | [3] |
Spectroscopic Data: [3]
-
¹H NMR (CDCl₃, δ): 13.25 (brs, 1H), 7.88 (d, J = 6.9 Hz, 1H), 7.65 (d, J = 5.6 Hz, 1H), 6.34 (dd, J = 6.9, 5.5 Hz, 1H).
-
¹³C NMR (CDCl₃, δ): 161, 140.7 (q, JCF = 4.9 Hz), 139.2, 122.7 (q, JCF = 271.3 Hz), 120.4 (q, JCF = 31.4 Hz), 105.6.
-
¹⁹F NMR (CDCl₃, δ): -66.
-
Mass Spectrometry (m/z): 163 [M]+.
Conclusion and Future Perspectives
The discovery and synthesis of this compound, or more accurately its stable tautomer 3-(trifluoromethyl)pyridin-2(1H)-one, represents a significant advancement in the field of fluorine chemistry and heterocyclic synthesis. The synthetic routes outlined in this guide, based on both direct trifluoromethylation and the functional group interconversion of pre-trifluoromethylated precursors, provide reliable and adaptable methods for accessing this valuable building block. As the demand for novel, highly functionalized bioactive molecules continues to grow, the utility of 2-hydroxy-3-(trifluoromethyl)pyridine as a key intermediate in drug discovery and agrochemical development is poised to expand even further. Its unique combination of a modifiable hydroxyl group, a basic nitrogen atom, and the influential trifluoromethyl substituent ensures its continued relevance in the design of next-generation chemical entities.
References
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125. [Link]
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22245-83-6 3-(trifluoromethyl)pyridin-2-ol 2-羟基-3-三氟甲基吡啶. (n.d.). Win-Win Chemical. Retrieved January 11, 2026, from [Link]
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Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][9][11] diazepinols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). Organic Letters, 24(44), 8204–8209. [Link]
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Initial characterization of 2-(Trifluoromethyl)pyridin-3-ol
An In-Depth Technical Guide to the Initial Characterization of 2-(Trifluoromethyl)pyridin-3-ol
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (–CF₃) is particularly valued for its ability to profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] When this group is appended to a pyridine ring, it forms a trifluoromethylpyridine scaffold, a privileged structural motif found in numerous active agrochemical and pharmaceutical ingredients.[2][3][4]
This guide provides a comprehensive framework for the initial synthesis, purification, and characterization of this compound, a versatile chemical building block. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and establishing self-validating protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative. A critical feature of its chemistry is the potential for keto-enol tautomerism, existing in equilibrium with its pyridinone form. This equilibrium can be influenced by solvent polarity and pH, affecting its reactivity and spectroscopic signature.
Caption: Keto-enol tautomerism of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)-2-pyridinol | [5] |
| CAS Number | 22245-83-6 (for tautomer 3-(Trifluoromethyl)pyridin-2-ol) | |
| Molecular Formula | C₆H₄F₃NO | |
| Molecular Weight | 163.10 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Synthesis and Purification
The synthesis of trifluoromethylpyridines can be approached through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring.[2] A modern and effective approach for selective C–H trifluoromethylation involves the nucleophilic activation of the pyridine ring.[6][7]
Hypothetical Synthesis Protocol: C3-Selective Trifluoromethylation
This protocol is based on established methods for the selective functionalization of pyridine rings.[7]
-
Activation via Hydrosilylation: To a solution of a suitable pyridine precursor in an anhydrous solvent (e.g., 1,2-dichloroethane), add a hydrosilane (e.g., methylphenylsilane) and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate the formation of an N-silyl enamine intermediate.
-
Trifluoromethylation: Cool the reaction mixture and add an electrophilic trifluoromethylating agent (e.g., Togni's reagent I).
-
Oxidative Aromatization: After the trifluoromethylation is complete, introduce an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to re-aromatize the pyridine ring.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product using flash column chromatography on silica gel.
Purification Protocol
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel (300-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for separating polar aromatic compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Post-Purification: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.
Spectroscopic and Analytical Characterization Workflow
A multi-technique approach is essential for unambiguous structural confirmation. The following workflow ensures that the identity, purity, and structure of the synthesized this compound are rigorously established.
Caption: Standard workflow for the characterization of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint after synthesis.
-
Expected Molecular Ion (M⁺): 163.10 (as C₆H₄F₃NO).
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Fragmentation: Common fragmentation patterns may include the loss of CO, F, or HCN, which can provide further structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For a fluorinated compound, ¹⁹F NMR is as crucial as ¹H and ¹³C NMR.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | 7.0 - 8.5 | Three distinct signals corresponding to the aromatic protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublet of doublets) will confirm their relative positions. |
| ¹³C NMR | 110 - 160 | Six distinct signals are expected: five for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the -CF₃ group will appear as a quartet due to ¹JCF coupling. |
| ¹⁹F NMR | -60 to -65 | A single, sharp singlet is expected, characteristic of a trifluoromethyl group on an aromatic ring.[8] This is a highly diagnostic signal confirming the presence and electronic environment of the -CF₃ group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis of a related compound, 2-methoxy-3-(trifluoromethyl) pyridine, provides a strong basis for frequency assignments.[9][10]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | 3400 - 3200 (broad) | O-H Stretch |
| Aromatic C-H | 3100 - 3000 | C-H Stretch |
| Pyridine Ring | 1600 - 1450 | C=C and C=N Stretches |
| Trifluoromethyl (C-F) | 1350 - 1100 (strong) | C-F Symmetric & Asymmetric Stretches |
Chemical Reactivity and Stability
-
Reactivity: The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient and less susceptible to electrophilic substitution but more prone to nucleophilic attack at certain positions. The hydroxyl group is a primary site for reactions such as etherification, esterification, or O-alkylation.
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent potential oxidation.[11]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related trifluoromethyl and hydroxypyridine analogues provide a strong basis for safe handling procedures.[5][12][13]
Hazard Identification
-
Irritation: Expected to be irritating to the eyes, skin, and respiratory system.[12][13][14]
-
Flammability: May be a flammable solid.[5]
-
Toxicity: Harmful if swallowed or inhaled.
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11][12]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product but a valuable intermediate for building more complex molecules. Its utility stems from the unique properties imparted by the trifluoromethylpyridine core.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[1]
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and its interaction with biological targets.
-
Versatile Chemical Handle: The hydroxyl group provides a convenient point for chemical modification, allowing for the facile introduction of various pharmacophores and linking groups to build a diverse library of compounds for screening.
Conclusion
The initial characterization of this compound is a systematic process that relies on a combination of modern synthetic methods and rigorous analytical techniques. Through a comprehensive workflow involving mass spectrometry, multi-nuclear NMR, and IR spectroscopy, the identity and purity of this valuable building block can be unequivocally confirmed. Proper adherence to safety protocols is paramount due to its potential hazards. For researchers in drug discovery, this molecule represents a key starting material, offering a direct route to novel therapeutics that leverage the well-established benefits of the trifluoromethylpyridine scaffold.
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ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Funakami, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-148. Retrieved from [Link]
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Matera, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. Retrieved from [Link]
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ResearchGate. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]
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Semantic Scholar. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8345–8349. Retrieved from [Link]
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ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]
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ResearchGate. (2007). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]
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ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
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A Comprehensive Theoretical Investigation of 2-(Trifluoromethyl)pyridin-3-ol: A Whitepaper
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, imparts unique electronic and metabolic properties that can significantly enhance the efficacy and stability of bioactive compounds. This technical guide outlines a comprehensive theoretical framework for the in-depth study of 2-(Trifluoromethyl)pyridin-3-ol, a promising heterocyclic scaffold. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we will delineate a systematic approach to elucidate its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methodologies to accelerate the design and development of novel fluorinated molecules.
Introduction: The Significance of Trifluoromethylpyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl group, the resulting molecule often exhibits enhanced biological activity.[1] The trifluoromethyl group's high electronegativity can modulate the pKa of the pyridine nitrogen, influence binding interactions with biological targets, and improve metabolic stability by blocking potential sites of oxidation.[2]
While significant research has been dedicated to various trifluoromethylpyridine isomers, this compound remains a less explored yet highly promising derivative. The presence of a hydroxyl group adjacent to the trifluoromethyl-substituted carbon introduces the potential for intricate hydrogen bonding and tautomeric equilibria, making it a compelling candidate for theoretical investigation. This guide provides a robust computational workflow to predict and understand the fundamental properties of this molecule, thereby guiding its potential applications.
Computational Methodology: A Self-Validating System
To ensure the highest degree of scientific integrity, our proposed theoretical study is grounded in well-established and validated computational methods. Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[3][4]
The Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is critical for obtaining reliable results. For molecules of this nature, the B3LYP hybrid functional is a widely used and well-validated choice, known for its excellent performance in predicting molecular geometries and vibrational frequencies.[5][6] We will employ the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) to account for the anisotropic electron distribution in the molecule.[5][7]
Geometry Optimization and Vibrational Analysis
The initial step involves a full geometry optimization of this compound in the gas phase to locate the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum. This vibrational analysis will also yield the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[5][8]
Workflow for Theoretical Analysis
The following diagram illustrates the proposed computational workflow for the comprehensive theoretical study of this compound.
Caption: Computational workflow for the theoretical study.
Structural and Spectroscopic Insights
A detailed analysis of the optimized molecular structure will provide crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's conformation and steric properties.
Predicted Vibrational Spectra
The calculated IR and Raman spectra will serve as a theoretical fingerprint of this compound. Key vibrational modes, such as the O-H stretch, C-F stretches of the trifluoromethyl group, and the pyridine ring vibrations, will be assigned. This theoretical data is invaluable for interpreting experimental spectra and confirming the synthesis of the target molecule.
Electronic Properties and Chemical Reactivity
The electronic nature of a molecule governs its reactivity and potential biological interactions. We will investigate several key electronic properties to build a comprehensive reactivity profile.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[7][9]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack.[1][5] For this compound, the MEP map will highlight the electron-rich regions around the oxygen and nitrogen atoms and the electron-deficient regions associated with the trifluoromethyl group and the hydroxyl proton.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in optoelectronics and photonics.[3] The presence of electron-donating (hydroxyl) and electron-withdrawing (trifluoromethyl) groups on the pyridine ring suggests that this compound may exhibit significant NLO properties.
We will calculate the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) to quantify the NLO response.[3][5] These values will be compared to those of a standard NLO material, such as urea, to assess the potential of this compound for NLO applications.
Predicted Data Summary
The following table provides a template for summarizing the key quantitative data that will be obtained from the proposed theoretical calculations.
| Property | Calculated Value | Units |
| Electronic Energy | Hartrees | |
| Dipole Moment (μ) | Debye | |
| HOMO Energy | eV | |
| LUMO Energy | eV | |
| HOMO-LUMO Gap | eV | |
| Mean Polarizability (α) | esu | |
| First Hyperpolarizability (β) | esu |
| Selected Bond Lengths | Calculated Value | Units |
| C-CF3 | Å | |
| C-O | Å | |
| O-H | Å |
| Selected Bond Angles | Calculated Value | Units |
| C-C-CF3 | Degrees | |
| C-C-O | Degrees | |
| C-O-H | Degrees |
Molecular Structure Visualization
The following diagram depicts the optimized molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
The theoretical framework outlined in this whitepaper provides a comprehensive and scientifically rigorous approach to characterizing the structural, spectroscopic, electronic, and NLO properties of this compound. By leveraging the predictive power of DFT calculations, researchers can gain invaluable insights into the fundamental nature of this promising molecule, thereby accelerating its development for applications in medicinal chemistry and materials science. This computational pre-screening is a cost-effective and efficient strategy to identify and prioritize candidates for synthesis and experimental validation.
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Quantum Chemical Analysis of 2-(Trifluoromethyl)pyridin-3-ol: A Computational Guide for Drug Discovery
Abstract: This technical guide provides a comprehensive, step-by-step framework for the quantum chemical analysis of 2-(Trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. For researchers and drug development professionals, this document outlines the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and chemical properties. By detailing protocols for geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and pKa prediction, this guide serves as a practical blueprint for leveraging computational chemistry to inform rational drug design and optimization.
Introduction
The Significance of this compound in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, by altering its electronic profile. This compound combines these features, making it a valuable building block for developing novel therapeutic agents. Understanding its fundamental properties at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing derivatives with enhanced efficacy and safety profiles.
The Role of Quantum Chemical Calculations in Drug Design
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2][3] DFT allows for the accurate calculation of a molecule's electronic structure, providing insights into its geometry, reactivity, and spectroscopic properties.[4][5][6] This information is critical for predicting ligand-protein interactions, understanding mechanisms of action, and optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.[1][7]
Objectives of This Guide
This guide aims to provide a detailed and reproducible computational workflow for characterizing this compound. The specific objectives are:
-
To determine the optimized, low-energy 3D conformation of the molecule.
-
To analyze its electronic properties, including the distribution of charge and frontier molecular orbitals.
-
To identify sites of electrophilic and nucleophilic reactivity.
-
To predict its acidity (pKa), a critical parameter for drug absorption and distribution.
Theoretical and Computational Methodology
Foundational Concepts of Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5][6] It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT offers a balance between computational cost and accuracy, making it a widely used method for studying pharmaceutically relevant molecules.[4][5]
Selection of Functional and Basis Set
For the calculations described in this guide, the B3LYP hybrid functional is employed. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated functional that combines Hartree-Fock exchange with DFT exchange-correlation. It has been shown to provide accurate geometries and electronic properties for a wide range of organic and heterocyclic compounds.[8][9][10]
The 6-311++G(d,p) basis set is chosen for these calculations. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments. This combination of functional and basis set is well-suited for studying heterocyclic molecules.[8][10][11]
Software and Computational Environment
All calculations will be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The protocols provided are general and can be adapted to any of these platforms.
Step-by-Step Computational Workflow
Geometry Optimization and Frequency Analysis
The first and most critical step is to find the most stable 3D structure of the molecule, corresponding to a minimum on the potential energy surface.
Protocol:
-
Build the Molecule: Construct the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Set Up the Calculation:
-
Select an energy calculation.
-
Specify the method: DFT .
-
Choose the functional: B3LYP .
-
Select the basis set: 6-311++G(d,p) .
-
Define the task as Geometry Optimization followed by a Frequency calculation.
-
Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Execute the Calculation: Run the computation.
-
Validate the Result: After the optimization, inspect the results of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions of positive and negative charge, which correspond to potential sites for electrophilic and nucleophilic attack, respectively.
Protocol:
-
Use the Optimized Geometry: Start with the validated, optimized structure of this compound.
-
Set Up the Calculation:
-
Request a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)).
-
Specify the generation of cube files for the electron density and the electrostatic potential.
-
-
Visualize the Surface: Use visualization software (e.g., GaussView, Avogadro) to map the electrostatic potential onto the electron density surface.
-
Red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites).
-
Blue regions indicate positive electrostatic potential (electron-poor, electrophilic sites).
-
Green/Yellow regions are neutral.
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them is a critical indicator of chemical stability and reactivity.[6]
Protocol:
-
Extract from Optimization Output: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation.
-
Calculate the Energy Gap: ΔE = ELUMO - EHOMO. A larger gap implies higher kinetic stability and lower chemical reactivity.
-
Visualize the Orbitals: Generate visualizations of the HOMO and LUMO to understand their spatial distribution and identify the atoms that contribute most to these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | Value from calculation | Value x 27.2114 |
| LUMO | Value from calculation | Value x 27.2114 |
| Energy Gap (ΔE) | LUMO - HOMO | (LUMO - HOMO) x 27.2114 |
Note: Values to be populated from actual calculation output.
Acidity (pKa) Prediction
Predicting the pKa is crucial for understanding a drug's behavior in the physiological pH range, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] A common and effective method involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.
Protocol:
-
Optimize Both Forms: Perform geometry optimizations and frequency calculations for both the neutral (protonated) form and the anionic (deprotonated) form of this compound.
-
Incorporate Solvent Effects: Crucially, these calculations must be performed with a continuum solvation model, such as the Polarizable Continuum Model (PCM) , with water specified as the solvent. This accounts for the stabilizing effect of the solvent on the ions.
-
Calculate Free Energies: Extract the Gibbs free energy (G) for both the neutral (GHA) and anionic (GA-) species from the output files.
-
Calculate ΔG in Solution: ΔGsol = GA- + GH+ - GHA
-
The Gibbs free energy of the proton in aqueous solution (GH+) is a well-established value (e.g., -270.3 kcal/mol, but check the literature for the value most consistent with your chosen method).
-
-
Calculate pKa: pKa = ΔGsol / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
Results and Discussion (Illustrative)
Optimized Molecular Structure
The geometry optimization would reveal a planar pyridine ring. Key structural parameters such as the C-C, C-N, C-O, and C-F bond lengths, as well as the bond angles, should be tabulated and compared to standard values for pyridinols and trifluoromethylated aromatics to confirm the reasonableness of the structure.
Electronic Properties and Reactivity
-
MEP Analysis: The MEP map would likely show a significant negative potential (red) around the pyridinic nitrogen and the hydroxyl oxygen, identifying them as primary sites for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), confirming its role as a hydrogen bond donor. The trifluoromethyl group would likely create a region of positive potential on the adjacent ring carbon.
-
FMO Analysis: The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom, indicating this is where the molecule is most likely to donate electrons. The LUMO may have significant contributions from the π* orbitals of the pyridine ring, suggesting where the molecule would accept electrons in a reaction. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.
Acidity and Pharmacokinetics
The predicted pKa value is critical for pharmacology. For this compound, two pKa values are relevant: the acidity of the hydroxyl group and the basicity of the pyridine nitrogen. The computational protocol described above would predict the pKa of the hydroxyl proton. A similar cycle could be used for the protonation of the nitrogen. These values determine the charge state of the molecule at physiological pH (around 7.4), which profoundly influences its ability to cross cell membranes and interact with its biological target.
Conclusion and Future Directions
This guide has detailed a robust computational workflow for the quantum chemical characterization of this compound using DFT. The insights gained from these calculations—regarding the molecule's stable structure, electronic landscape, reactivity, and acidity—provide a solid foundation for its application in drug design. This data can be used to parameterize molecular mechanics force fields for large-scale simulations, to inform the design of derivatives with tailored properties, and to build quantitative structure-activity relationship (QSAR) models. The combination of these computational predictions with experimental validation is a powerful strategy to accelerate the drug discovery and development process.[3][14][15]
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- ACS Publications. QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
- ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- Optibrium. Predicting pKa using a combination of quantum mechanical and machine learning methods.
- ACS Publications. QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
- DNDi. Guides to free computational chemistry tools for drug discovery.
- ResearchGate. Applications of Density Functional Theory-Based Methods in Medicinal Chemistry.
- dockdynamics In-Silico Lab. Density Functional Theory (DFT) in Drug Discovery.
- Crimson Publishers. A Brief Review on Importance of DFT In Drug Design.
- PubMed Central (NIH). Applications of density functional theory in COVID-19 drug modeling.
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- Minds Underground.
- DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6)
- Computational study of heterocyclic anticancer compounds through nbo method.
- MDPI.
- Asian Journal of Chemistry.
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An In-depth Technical Guide to the Tautomerism of 2-(Trifluoromethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric behavior of heterocyclic compounds is a critical parameter in drug design, influencing physicochemical properties such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of the tautomerism of 2-(trifluoromethyl)pyridin-3-ol, a scaffold of significant interest in medicinal chemistry. Due to the potent electron-withdrawing nature of the trifluoromethyl group, this compound presents a unique case study in the tautomeric equilibria of substituted hydroxypyridines. This document synthesizes foundational principles of pyridine tautomerism with a focused analysis of the electronic impact of the 2-CF₃ substituent, offering a predictive framework in the absence of direct, extensive experimental data. Methodologies for the experimental and computational investigation of this tautomerism are detailed, providing a roadmap for researchers in the field.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development. For nitrogen-containing heterocycles, such as pyridines, tautomeric equilibria can significantly alter a molecule's interactions with its biological target. The ability of a molecule to exist in different tautomeric forms can influence its membrane permeability, metabolic stability, and binding affinity to receptors and enzymes.[1]
The trifluoromethyl (CF₃) group is a privileged substituent in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Its incorporation into a pyridin-3-ol framework is anticipated to modulate the tautomeric equilibrium, thereby offering a strategic tool for fine-tuning the properties of drug candidates. This guide will explore the specific case of this compound, focusing on the interplay between the inherent tautomeric possibilities of the pyridin-3-ol core and the powerful electronic influence of the adjacent CF₃ group.
The Tautomeric Landscape of this compound
The parent compound, 3-hydroxypyridine, is known to exist in a tautomeric equilibrium between its neutral enol form and a zwitterionic keto form (pyridinium-3-olate).[4][5] The introduction of a strongly electron-withdrawing trifluoromethyl group at the 2-position is expected to significantly influence this equilibrium.
The potential tautomers of this compound are:
-
Enol form: this compound
-
Keto (Zwitterionic) form: 2-(Trifluoromethyl)pyridinium-3-olate
The CF₃ group at the 2-position will exert a strong inductive electron-withdrawing effect (-I effect), which is expected to have two primary consequences:[6]
-
Increased Acidity of the Hydroxyl Group: The -I effect of the CF₃ group will stabilize the corresponding phenoxide anion, thereby increasing the acidity of the 3-hydroxyl group compared to the parent 3-hydroxypyridine.
-
Decreased Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of the CF₃ group will reduce the electron density on the pyridine ring, making the nitrogen atom less basic and less likely to be protonated.
Based on these electronic effects, it is plausible to hypothesize that the enol form of this compound will be more favored compared to the zwitterionic keto form, as the decreased basicity of the nitrogen would disfavor the formation of the pyridinium cation.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its preparation can be approached through established methods for the synthesis of trifluoromethylated pyridines.[7][8] A plausible synthetic route could involve the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a suitable pyridin-3-ol precursor.
A potential synthetic strategy is outlined below:
Caption: A conceptual synthetic workflow for this compound.
Experimental and Computational Investigation of Tautomerism
A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Detailed Protocol for ¹H and ¹⁹F NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution.
-
Analysis: The chemical shifts of the aromatic protons and the hydroxyl proton will be sensitive to the tautomeric form. The enol form is expected to show a distinct OH resonance, while the zwitterionic form will have protons on the pyridine ring shifted downfield due to the positive charge on the nitrogen. The integration of signals corresponding to each tautomer can be used to determine their relative populations.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire ¹⁹F NMR spectra for each solution.
-
Analysis: The chemical shift of the CF₃ group will also be indicative of the electronic environment and thus the tautomeric form. A comparison of the ¹⁹F chemical shift in different solvents can provide insights into the solvent-dependent equilibrium.[9]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic structure and can be used to study tautomeric equilibria.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Analysis: The enol and keto forms of hydroxypyridines typically exhibit distinct absorption maxima.[4] The enol form usually has a π-π* transition at a shorter wavelength, while the zwitterionic keto form often shows a red-shifted absorption band. By analyzing the changes in the absorption spectra as a function of solvent polarity, the position of the tautomeric equilibrium can be inferred.
Computational Chemistry
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of tautomers.[10]
Computational Workflow:
Caption: A typical computational workflow for studying tautomeric equilibria.
Data Presentation:
The results from these investigations can be summarized in the following tables:
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) |
| Enol Form | 0 (Reference) | |
| Keto Form |
Table 2: Key Spectroscopic Data
| Solvent | Tautomer Ratio (Enol:Keto) from NMR | λ_max (nm) from UV-Vis |
| Cyclohexane | ||
| Acetonitrile | ||
| Water |
Influence of Environmental Factors on Tautomeric Equilibrium
The tautomeric equilibrium of this compound is expected to be sensitive to solvent polarity and pH.
-
Solvent Polarity: For the parent 3-hydroxypyridine, polar protic solvents stabilize the zwitterionic keto form through hydrogen bonding.[4] However, due to the reduced basicity of the pyridine nitrogen in this compound, the stabilization of the keto form may be less pronounced. It is anticipated that the enol form will be the major species in both nonpolar and polar aprotic solvents. In polar protic solvents, a shift towards the keto form might be observed, but likely to a lesser extent than in the unsubstituted analogue.
-
pH: The pKa of the hydroxyl group and the pyridine nitrogen will govern the species present at a given pH. The electron-withdrawing CF₃ group will lower both pKa values. At low pH, the pyridinium cation of the enol form will predominate. As the pH increases, the neutral enol form will be present, and at higher pH, the phenoxide anion will be the major species.
Implications for Drug Development
The predominance of a particular tautomer of this compound under physiological conditions (aqueous environment, pH ~7.4) is of paramount importance for its application in drug design.
-
Receptor Binding: The hydrogen bonding pattern of the enol (donor and acceptor) is different from that of the zwitterionic keto form (primarily a hydrogen bond donor from the NH+ and an acceptor at the O-). This will lead to different binding modes and affinities with a target protein.
-
Physicochemical Properties: The enol form is likely to be more lipophilic than the zwitterionic keto form. Therefore, the tautomeric equilibrium will directly impact the compound's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The presence of the CF₃ group is known to block metabolic oxidation at the adjacent position.[2] The tautomeric form present can also influence which sites on the molecule are accessible to metabolic enzymes.
The ability to predict and potentially control the tautomeric equilibrium of this compound and its derivatives provides a powerful strategy for optimizing the properties of new drug candidates.
Conclusion and Future Perspectives
The tautomerism of this compound represents a fascinating interplay of the inherent properties of the pyridin-3-ol system and the strong electronic influence of the trifluoromethyl substituent. While direct experimental data remains to be published, a robust predictive framework can be established based on the known behavior of related compounds and theoretical principles. It is anticipated that the enol form is the predominant tautomer, with the equilibrium shifting only modestly towards the zwitterionic keto form in highly polar, protic environments.
Future research should focus on the definitive experimental characterization of the tautomeric equilibrium of this important scaffold using the spectroscopic methods outlined in this guide. Furthermore, computational studies at higher levels of theory will be invaluable in providing a more quantitative understanding of the factors governing this equilibrium. A comprehensive understanding of the tautomerism of this compound will undoubtedly facilitate its rational application in the design of next-generation therapeutics.
References
-
Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed. [Link]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. [Link]
-
The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. (2004). RSC Publishing. [Link]
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). RSC Publishing. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). RSC Publishing. [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). NIH. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (2009). NIH. [Link]
-
Supporting Information for "A General Method for the Trifluoromethylation of Arenes and Heteroarenes". (2016). The Royal Society of Chemistry. [Link]
-
Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. [Link]
-
Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. (1983). Journal of the American Chemical Society. [Link]
-
Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). The Royal Society of Chemistry. [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). ACS Publications. [Link]
-
2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. [Link]
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Methodological & Application
Synthesis of 2-(Trifluoromethyl)pyridin-3-ol from 2-Chloropyridine: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(trifluoromethyl)pyridin-3-ol, a valuable building block in medicinal chemistry and drug discovery. Recognizing the challenges associated with direct functionalization of the pyridine ring, this document outlines a robust and well-documented multi-step synthetic strategy. The chosen pathway prioritizes commercially available starting materials and scalable reaction conditions, ensuring reproducibility and practical applicability for research scientists. Detailed experimental protocols, mechanistic insights, and safety considerations are provided for each step of the synthesis.
Introduction: The Significance of Trifluoromethylated Pyridinols
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridinols, in turn, are privileged scaffolds found in numerous pharmaceuticals. The combination of these two moieties in this compound results in a highly valuable building block for the synthesis of novel therapeutic agents.
The direct synthesis of this compound from simple precursors like 2-chloropyridine presents considerable challenges in controlling regioselectivity. Therefore, a more strategic, multi-step approach is often necessary to achieve the desired product with high purity and yield.
Reaction Analysis and Synthetic Strategy
A thorough analysis of synthetic possibilities reveals that a direct, one-step conversion of 2-chloropyridine to this compound is not practical due to the difficulty of achieving selective C-H trifluoromethylation and hydroxylation at the desired positions.
Instead, a more reliable three-step sequence has been devised, commencing from the commercially available 3-(trifluoromethyl)pyridine. This strategy is outlined below:
Figure 1: Overall Synthetic Pathway
Caption: A three-step synthetic route to this compound.
This pathway is advantageous as it allows for precise control over the introduction of each functional group. The key intermediate, 2-chloro-3-(trifluoromethyl)pyridine, is a stable and well-characterized compound.[1][2] The electron-withdrawing nature of the trifluoromethyl group at the 3-position is crucial, as it activates the 2-position for the final nucleophilic aromatic substitution (SNAr) step.[3][4][5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Trifluoromethyl)pyridine | ≥98% | Commercially Available | |
| m-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% aq. | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated aq. NaCl | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine N-oxide
Figure 2: Workflow for N-Oxidation
Caption: Step-by-step workflow for the N-oxidation of 3-(trifluoromethyl)pyridine.
Procedure:
-
To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~75%, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-(trifluoromethyl)pyridine N-oxide as a white solid.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
Procedure:
-
In a fume hood, carefully add 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) to phosphorus oxychloride (POCl₃, 3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base such as sodium carbonate or a concentrated solution of sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-chloro-3-(trifluoromethyl)pyridine can be purified by distillation or column chromatography.[1][2]
Step 3: Synthesis of this compound
Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism for the conversion of 2-chloro-3-(trifluoromethyl)pyridine.
Procedure:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO), add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to a pH of ~5-6 with concentrated hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm) |
| 3-(Trifluoromethyl)pyridine N-oxide | C₆H₄F₃NO | 163.10 | White Solid | Dependent on solvent |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Solid | 8.5-8.7 (d), 7.8-8.0 (d), 7.4-7.6 (dd) |
| This compound | C₆H₄F₃NO | 163.10 | Solid | 10.0-11.0 (br s), 8.0-8.2 (d), 7.2-7.4 (m) |
Note: Expected NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
m-CPBA: An oxidizing agent that can be shock-sensitive when dry. Handle with care.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution and use appropriate quenching procedures.
-
Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By utilizing a strategic multi-step approach, the challenges of regioselectivity are effectively overcome. This protocol is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the synthesis of this important chemical intermediate.
References
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- Google Patents. Processes for producing 2-chloro-3-trifluoromethylpyridine.
- Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents.
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- Google Patents. Process for the production of 2-hydroxypyridine.
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Wikipedia. Trifluoromethylation. [Link]
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PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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PubMed Central. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
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PubMed. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... [Link]
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PubMed Central. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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Application Note & Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethyl)pyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability to parent molecules, making this scaffold highly desirable in drug discovery.[1] This protocol details a direct and efficient method for the synthesis of this compound, also known as its tautomer 3-(Trifluoromethyl)-2-pyridone, via a radical trifluoromethylation of 2-hydroxypyridine.[2][3] The described methodology is designed for accessibility and reproducibility in a standard laboratory setting. We will elaborate on the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss crucial safety considerations, and analytical characterization.
Introduction: The Significance of Trifluoromethylated Pyridinols
The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity. Trifluoromethylated pyridines and their derivatives are prevalent in a wide array of commercial agrochemicals and pharmaceuticals.[4]
This compound is a versatile intermediate. The hydroxyl group can be further functionalized, and the pyridine scaffold offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules, including ligands for catalysis and bioactive compounds.[2][3] The synthesis of this compound, however, can be challenging. This application note presents a robust and validated protocol to address this synthetic need.
Reaction Scheme and Mechanism
The presented synthesis proceeds via a radical trifluoromethylation of 2-hydroxypyridine. The reaction is initiated by the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoromethyl iodide (CF3I), in the presence of an initiator like hydrogen peroxide.[3] The electrophilic •CF3 radical then attacks the electron-rich pyridine ring of 2-hydroxypyridine to form the desired product.
Caption: Proposed radical mechanism for the trifluoromethylation of 2-hydroxypyridine.
Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxypyridine | ≥98% | Sigma-Aldrich | |
| Trifluoromethyl iodide (CF3I) | Can be generated in situ or used from a cylinder. | ||
| Hydrogen Peroxide (H2O2) | 30% aq. solution | Fisher Scientific | |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Acros Organics | |
| 2,2,2-Trifluoroethanol | Analytical Standard | For NMR yield determination. | |
| Ethyl acetate (EtOAc) | Reagent Grade | For extraction. | |
| Saturated Sodium Bicarbonate (NaHCO3) | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO4) | For drying. | ||
| Round-bottom flask (50 mL) | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle or oil bath | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxypyridine (1.0 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (8.0 mL). Sequentially add a 3.0 mol/L solution of trifluoromethyl iodide in dimethyl sulfoxide (2.0 mL, 6.0 mmol, 6.0 eq.) and a 30% aqueous hydrogen peroxide solution (0.4 mL).[3]
-
Reaction: Stir the reaction mixture at 40-50 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for 19F-NMR analysis.[3]
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.[3]
Expected Yield and Characterization
A typical yield for this reaction is in the range of 50-65%.[3] The final product should be characterized by:
-
¹H NMR: To confirm the proton environment of the pyridine ring.
-
¹³C NMR: To identify the carbon skeleton and the trifluoromethyl group.
-
¹⁹F NMR: A characteristic singlet for the CF3 group is expected around -66 ppm (in CDCl3).[3]
-
Mass Spectrometry: To confirm the molecular weight of the product (C6H4F3NO, MW: 163.10 g/mol ).[5][6]
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Trifluoromethyl iodide is a gas at room temperature and should be handled with care. It is advisable to use a pre-prepared solution or handle the gas in a closed system.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation.[7]
-
Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin.
-
Pyridine derivatives can be toxic and irritating.[8][9] Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Ensure the hydrogen peroxide solution is fresh. The trifluoromethyl iodide source should be of good quality. |
| Insufficient temperature | Ensure the reaction temperature is maintained at 40-50 °C. | |
| Complex mixture of products | Over-reaction or side reactions | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in purification | Co-eluting impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The unique properties conferred by the trifluoromethyl group make the target molecule a valuable building block for the development of novel pharmaceuticals and functional materials.
References
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Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β - Ynones. Journal of Organic Chemistry, 2020.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2018.
-
2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook.
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Preparation of (trifluoromethyl)pyridines. Google Patents, EP0110690A1.
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2023.
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SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine. Thermo Fisher Scientific, 2025.
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem, CID 14761465.
-
Preparation of (trifluoromethyl)pyridines. Google Patents, US4650875A.
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Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate.
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2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
-
2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet. ChemicalBook, 2025.
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate, 2020.
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Safety Data Sheet.
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer.
-
Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents, CN111533699A.
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2-Fluoro-3-(trifluoromethyl)pyridine. PubChem, CID 2783296.
-
2-Hydroxy-3-trifluoromethylpyridine. ChemicalBook.
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3-Hydroxy-5-(trifluoromethyl)pyridine. Sigma-Aldrich.
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2-Chloro-3-(trifluoromethyl)pyridine. ChemicalBook.
-
Trifluoromethylation. Wikipedia.
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Synthesis of 3-(4-chloro-2-fluoro-5-hydroxyphenyl)-6-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. PrepChem.com.
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3-(Trifluoromethyl)pyridin-2-ol. Sigma-Aldrich.
-
2-Fluoro-3-(trifluoromethyl)pyridine. Sigma-Aldrich.
-
Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine. Google Patents, CN103694169A.
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 2023.
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 2022.
-
Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents, EP0966441B1.
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2-Hydroxy-3-trifluoromethylpyridine. ChemicalBook, 2025.
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 2015.
-
2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. BLDpharm.
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2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid. PubChem, CID 87871111.
-
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide. ChemScene.
-
2-Hydroxy-5-(trifluoromethyl)pyridine. Sigma-Aldrich.
-
2-Hydroxy-5-(trifluoromethyl)pyridine. PubChem, CID 147443.
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Application Note: A Systematic Approach to the Chromatographic Purification of 2-(Trifluoromethyl)pyridin-3-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents. Its purification presents a common challenge due to its amphoteric nature, high polarity, and potential for strong interaction with stationary phases, often leading to poor peak shape and low recovery. This application note provides a comprehensive, field-proven guide for developing a robust chromatographic purification strategy. We will explore method development from initial scouting on Thin-Layer Chromatography (TLC) to optimized protocols for Normal-Phase Flash Chromatography and Reversed-Phase Preparative HPLC, including troubleshooting common issues.
Introduction and Core Principles
The successful purification of this compound hinges on understanding its unique physicochemical properties. The molecule contains a basic pyridine nitrogen, an acidic hydroxyl group, and a lipophilic, strongly electron-withdrawing trifluoromethyl group. This combination results in high polarity and the potential for zwitterionic character, making it prone to strong, undesirable interactions with standard silica gel.
The primary challenge in normal-phase chromatography is the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface, which causes significant peak tailing.[1] Conversely, its high polarity can lead to poor retention in standard reversed-phase systems if the mobile phase is not correctly modified. This guide explains the causality behind experimental choices to overcome these challenges and achieve high purity and yield.
Physicochemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | [2] |
| Molecular Weight | 163.10 g/mol | [2] |
| Appearance | Solid | [3] |
| pKa | (Predicted) ~8.5 (hydroxyl), ~2.5 (pyridinium) | N/A |
| Purity (Commercial) | Typically ≥97-98% | [2][3] |
Common Impurities: The impurity profile depends heavily on the synthetic route.[4][5][6] Common starting materials include halogenated pyridines (e.g., 2-chloro-3-(trifluoromethyl)pyridine), and potential side products could include isomers or products of incomplete reactions.[7] An initial LC-MS or ¹H NMR of the crude material is essential to identify the key impurities that need to be removed.
The Method Development Workflow: A Logic-Driven Approach
A systematic approach is critical to developing an efficient and reproducible purification method. The workflow should begin with small-scale scouting to conserve material before committing to a preparative-scale run.
Caption: Method development workflow for purification.
Thin-Layer Chromatography (TLC) Scouting
TLC is the cornerstone of developing a normal-phase flash chromatography method.[8] The goal is to find a solvent system where the target compound has a retention factor (Rf) between 0.15 and 0.35, ensuring good separation and a reasonable elution time.[8]
Recommended Starting Solvent Systems:
-
Non-polar to Medium Polarity: Begin with gradients of Ethyl Acetate (EtOAc) in Hexanes.
-
Polar Systems: For highly polar compounds, Dichloromethane (DCM) / Methanol (MeOH) mixtures are effective.[9]
-
Addressing Basicity: Due to the pyridine nitrogen, peak tailing on silica TLC plates is expected. To counteract this, add a small amount (0.5-1%) of a competing base like triethylamine (NEt₃) or ammonia to the mobile phase.[10] This neutralizes the acidic silica surface, dramatically improving the spot shape.[1]
Protocol 1: Normal-Phase Flash Chromatography
This method is ideal for multi-gram scale purification when TLC scouting shows good separation. Dry loading is strongly recommended to achieve the best resolution, especially if the crude material has poor solubility in the starting mobile phase.[11][12]
Materials:
-
Silica Gel (230-400 mesh) or pre-packed silica column
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Additive: Triethylamine (NEt₃)
-
Adsorbent for dry loading: Celite® or a small amount of silica gel
Step-by-Step Methodology:
-
Solvent System Selection:
-
Based on TLC scouting, prepare the chosen eluent system. A good starting point for this compound is a gradient of 2-10% MeOH in DCM, with 0.5% NEt₃ added to both solvents to prevent tailing.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude compound (e.g., 1 g) in a minimum amount of a volatile solvent like DCM or MeOH.
-
Add an inert adsorbent (e.g., 2-3 g of Celite® or silica gel).
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[11] This ensures the sample is introduced to the column in a concentrated band.
-
-
Column Packing and Equilibration:
-
If using a glass column, pack it with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% NEt₃). Ensure the packed bed is uniform and free of air bubbles.[10][12]
-
Equilibrate the column by passing at least 3-5 column volumes of the initial mobile phase through it.
-
-
Sample Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the silica bed, creating a uniform layer.
-
Gently add a small amount of sand on top to prevent disturbance of the sample layer.
-
Begin elution with the initial mobile phase. A typical gradient might be from 2% to 10% MeOH in DCM over 10-15 column volumes. A shallow gradient is key for separating closely eluting impurities.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on UV detection or at regular volume intervals.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Preparative HPLC
Reversed-phase HPLC is a high-resolution technique that is often superior for purifying polar, ionizable compounds like this compound.[13] It avoids the issue of strong adsorption to silica. The use of an acidic modifier is crucial for achieving sharp, symmetrical peaks.
Materials:
-
Preparative C18 silica column (e.g., 10 µm particle size)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), ultrapure water
-
Acid Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Step-by-Step Methodology:
-
Analytical Method Development:
-
Before scaling up, develop a method on an analytical HPLC system with a C18 column.
-
Screen a standard gradient (e.g., 5% to 95% ACN in water over 15 minutes) with 0.1% FA added to both the aqueous (A) and organic (B) phases. The acidic modifier protonates the pyridine nitrogen, preventing interaction with residual silanols and ensuring a single ionic state.[1][11]
-
Determine the retention time of the target compound and confirm separation from impurities.
-
-
Sample Preparation:
-
Dissolve the crude material in a solvent compatible with the mobile phase, such as DMSO or a mixture of Water/ACN.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or system.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the filtered sample. The loading amount depends on the column size and the difficulty of the separation.[13]
-
Run the preparative gradient, which should be geometrically scaled from the optimized analytical method.
-
Collect fractions based on the UV detector signal corresponding to the target peak.
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent (ACN/MeOH) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound, often as a salt of the acid modifier (e.g., formate or trifluoroacetate salt).
-
Supercritical Fluid Chromatography (SFC) as an Advanced Alternative
For laboratories equipped with SFC, this technique offers a powerful, "green," and high-throughput alternative. SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of a co-solvent like methanol.[14][15]
Advantages for this Compound:
-
High Speed: Low viscosity of the mobile phase allows for much faster separations than HPLC.[15]
-
Orthogonal Selectivity: SFC can often separate impurities that are difficult to resolve by HPLC.
-
Easy Solvent Removal: The CO₂ evaporates upon depressurization, leaving the compound in a small volume of the co-solvent.[15]
-
Fluorinated Compound Compatibility: SFC is known to perform exceptionally well for the purification of fluorinated molecules.[16]
Troubleshooting Common Purification Issues
Caption: Troubleshooting guide for common issues.
Conclusion
The purification of this compound, while challenging, can be reliably achieved through a systematic chromatographic approach. For routine, large-scale purification, an optimized normal-phase flash chromatography method using a basemodified eluent and dry loading offers a cost-effective solution. For higher resolution and purification of particularly difficult mixtures, reversed-phase preparative HPLC with an acid-modified mobile phase is the method of choice. By understanding the underlying chemical interactions and following the detailed protocols and troubleshooting guides presented, researchers can confidently obtain this valuable building block in high purity, accelerating discovery in drug development and materials science.
References
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
UCL. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Sakuntala, M. S. V., et al. (2012). A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159.
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2021, March 11). Preparative Chromatography Method Development Webinar [Video]. YouTube. Retrieved from [Link]
-
Francotte, E. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America. Retrieved from [Link]
-
Hong, B., et al. (2019). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Retrieved from [Link]
-
Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
Hong, B., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Retrieved from [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]
- Funaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-179.
-
Grand-Guillaume Perrenoud, A., & Veuthey, J. L. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]
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- 7. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Recrystallization of 2-(Trifluoromethyl)pyridin-3-ol
For: Researchers, scientists, and drug development professionals engaged in the purification of fluorinated heterocyclic compounds.
Abstract
This comprehensive guide provides a detailed exploration of the principles and a practical, step-by-step protocol for the recrystallization of 2-(Trifluoromethyl)pyridin-3-ol. This document moves beyond a simple list of instructions, delving into the rationale behind solvent selection, the management of potential impurities, and troubleshooting common challenges. The methodologies outlined herein are designed to empower researchers to achieve high purity of this valuable synthetic intermediate, a common structural motif in modern pharmaceuticals and agrochemicals. All procedural recommendations are grounded in established principles of physical organic chemistry and supported by authoritative references.
Introduction: The Strategic Importance of Purifying this compound
The 2-(trifluoromethyl)pyridine moiety is a privileged scaffold in contemporary drug discovery and materials science. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, obtaining this compound in high purity is a critical step in many synthetic pathways.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] A successful recrystallization can effectively remove residual starting materials, reaction byproducts, and isomeric impurities, yielding a crystalline solid with a high degree of purity, which is essential for subsequent synthetic transformations and biological assays.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and the likely impurities from its synthesis is fundamental to developing a robust recrystallization protocol.
2.1. Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, we can infer its properties based on its structure and data from related compounds. The presence of a hydroxyl group and a pyridine nitrogen atom suggests the potential for hydrogen bonding, indicating moderate polarity. The trifluoromethyl group will also influence its solubility characteristics.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) |
| This compound | 1063697-17-5 | C₆H₄F₃NO | Solid | Not available |
| 2-Hydroxy-3-trifluoromethylpyridine (Tautomer) | 22245-83-6 | C₆H₄F₃NO | Flammable Solid[2] | Not available |
| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | 131747-43-8 | C₇H₄F₃NO₂ | Solid | 184-188 |
| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N | Crystals | 36-40[3] |
2.2. Potential Impurities in the Synthesis of this compound
The nature of impurities will be highly dependent on the synthetic route employed. Common methods for the synthesis of trifluoromethylated pyridines include chlorine/fluorine exchange reactions and cyclocondensation reactions.[4] A plausible synthetic pathway to this compound could involve the hydrolysis of a corresponding chloro- or alkoxy-pyridine precursor.
Potential impurities may include:
-
Starting Materials: Unreacted precursors such as chlorinated or alkoxylated trifluoromethylpyridines.
-
Isomeric Byproducts: Positional isomers formed during the synthesis, for instance, other hydroxypyridine isomers.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding synthetic steps.
-
Decomposition Products: Small amounts of degradation products that may have formed during the synthesis or workup.
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High solubility of impurities at all temperatures, or very low solubility at all temperatures.
-
Chemical inertness towards the compound being purified.
-
A boiling point that is below the melting point of the solute.
-
Volatility for easy removal from the purified crystals.
3.1. A Systematic Approach to Solvent Screening
Given the lack of specific solubility data for this compound, a systematic solvent screening is the most scientifically sound approach. This involves testing the solubility of a small amount of the crude material in a range of common laboratory solvents of varying polarities.
Table 2: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | The hydroxyl and pyridine functionalities may impart some water solubility, especially when hot. |
| Ethanol | High | 78 | A good general-purpose solvent for moderately polar compounds. Often used in solvent pairs with water. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, can be a good choice for creating a significant solubility differential with temperature. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a wide range of organic compounds. |
| Acetone | Medium | 56 | A strong solvent, may be too effective but useful in mixed solvent systems. |
| Toluene | Low | 111 | A good choice for aromatic compounds, may provide good solubility when hot. |
| Heptane/Hexane | Low | 98/69 | Generally poor solvents for polar compounds, but excellent as anti-solvents in mixed solvent systems. |
3.2. Visualizing the Solvent Selection Workflow
Caption: Workflow for single solvent selection.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
4.1. Protocol for Single-Solvent Recrystallization
This protocol is to be followed once an ideal single solvent has been identified through screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or magnetic stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove the last traces of solvent.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and higher melting point is indicative of increased purity. Further analysis by techniques such as NMR or HPLC can also be performed.
4.2. Protocol for Mixed-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using the mixed solvent (in the same proportion as the final crystallization mixture) for washing the crystals.
Caption: General recrystallization workflow.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is highly impure, leading to a significant melting point depression. | - Reheat the solution and add more of the "good" solvent (in a mixed-solvent system) or a more polar solvent.- Ensure slow cooling to promote crystal lattice formation over oil droplet formation. |
| Low recovery of purified product | - Too much solvent was used during dissolution or washing.- Premature crystallization during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Use minimal amounts of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-warmed before hot filtration. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Conclusion
The successful recrystallization of this compound is an achievable and essential step for researchers working with this important class of compounds. By systematically approaching solvent selection, carefully executing the chosen protocol, and being prepared to troubleshoot common issues, scientists can consistently obtain this key intermediate in high purity. This application note provides the foundational knowledge and practical guidance to empower researchers in their purification endeavors, ultimately contributing to the advancement of drug discovery and materials science.
References
-
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
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Ishihara Sangyo Kaisha, Ltd. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 164–173. Retrieved from [Link]
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The Strategic Deployment of 2-(Trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of Fluorinated Heterocycles in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer a powerful means to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the myriad of fluorinated building blocks, pyridinols bearing a trifluoromethyl group have emerged as particularly valuable scaffolds. This guide focuses on the multifaceted applications of 2-(Trifluoromethyl)pyridin-3-ol, a versatile intermediate that offers a unique combination of features for the design of next-generation therapeutics. We will delve into its synthesis, physicochemical characteristics, and its role as a strategic bioisostere, supported by detailed protocols and case studies to empower researchers in their drug development endeavors.
The this compound Moiety: A Profile of Advantageous Properties
The this compound scaffold presents a compelling constellation of properties that can be leveraged to overcome common challenges in drug design. The strong electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electronic character of the pyridine ring and the acidity of the 3-hydroxyl group.[3] This electronic modulation can enhance binding interactions with biological targets and improve metabolic stability by blocking potential sites of oxidation.[1]
Physicochemical Properties and their Implications
While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational predictions. The presence of the trifluoromethyl group is expected to increase lipophilicity (logP) compared to its non-fluorinated counterpart, which can enhance membrane permeability.[4] However, the adjacent hydroxyl group provides a crucial site for hydrogen bonding, which can also contribute to aqueous solubility and target engagement. The pKa of the hydroxyl group is anticipated to be lowered due to the inductive effect of the CF3 group, making it a stronger acid than a typical phenol. This modulation of pKa can be critical for optimizing interactions with target proteins and for fine-tuning the overall ADME profile of a drug candidate.[5]
| Property | Predicted/Inferred Value | Significance in Drug Design |
| Molecular Weight | ~179.1 g/mol | Within the range for good oral bioavailability ("rule of five"). |
| logP | Moderately Lipophilic | Balances membrane permeability with aqueous solubility. |
| pKa (hydroxyl) | Lower than typical pyridinols | Enhances hydrogen bonding potential and modulates ionization state at physiological pH. |
| Metabolic Stability | High | The C-F bond is exceptionally strong, resisting metabolic degradation.[1] |
Synthetic Strategies for Accessing this compound
The synthesis of this compound can be approached through several routes, often involving the construction of the trifluoromethylated pyridine ring followed by the introduction or unmasking of the hydroxyl group. A plausible and efficient synthetic pathway is the diazotization of 3-amino-2-(trifluoromethyl)pyridine, followed by hydrolysis of the resulting diazonium salt.
Protocol 1: Synthesis of this compound via Diazotization
This protocol outlines a two-step process starting from the commercially available 2-chloro-3-aminopyridine.
Step 1: Trifluoromethylation of 2-chloro-3-aminopyridine
This step can be achieved using a variety of modern trifluoromethylation reagents. A copper-mediated reaction with a suitable CF3 source is a common approach.
Step 2: Diazotization and Hydrolysis of 3-Amino-2-(trifluoromethyl)pyridine
-
Dissolution: Dissolve 3-amino-2-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently heat the reaction mixture to 50-60 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding pyridinol.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Role of this compound as a Bioisostere
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's properties while maintaining or enhancing its biological activity. The this compound moiety can serve as a bioisostere for several common functional groups, including catechols and other substituted phenols.
The trifluoromethyl group itself is a well-established bioisostere for a methyl or ethyl group, though it is more lipophilic and electron-withdrawing.[6] This substitution can lead to improved binding affinity and metabolic stability.
Caption: Bioisosteric replacement of a catechol with this compound.
Application in Kinase Inhibitor Design: A Case Study
The pyridine scaffold is a privileged structure in kinase inhibitor design, and the introduction of a trifluoromethyl group can significantly enhance potency and selectivity. While a direct clinical candidate featuring the this compound core is not yet prominent, the closely related 2-amino-4-(trifluoromethyl)pyridine moiety is a key component of the potent pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib).[1]
In the crystal structure of PQR309 bound to PI3Kγ, the 2-amino-4-(trifluoromethyl)pyridine moiety forms crucial hydrogen bonds with key residues in the active site, including Asp836, Asp841, and Asp964.[1] The trifluoromethyl group occupies a hydrophobic pocket, contributing to the overall binding affinity. This example underscores the potential of the trifluoromethylpyridine scaffold in designing potent and selective kinase inhibitors.
Caption: Interaction of a trifluoromethylpyridine-containing inhibitor with its kinase target.
Key Synthetic Transformations: O-Arylation Protocols
A key application of this compound is its use as a building block for the synthesis of diaryl ethers, a common motif in bioactive molecules. The hydroxyl group can be readily arylated using modern cross-coupling methodologies such as the Buchwald-Hartwig and Ullmann condensations.
Protocol 2: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Coupling)
This protocol is often favored for its mild reaction conditions and broad substrate scope.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 2.0-3.0 eq).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, 5-10 mL).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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2-(Trifluoromethyl)pyridin-3-ol as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 2-(Trifluoromethyl)pyridin-3-ol as a Premier Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative for Advanced Scaffolds in Kinase Inhibitor Design
The field of oncology has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling pathways, represent a critical class of drug targets.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1][2] The success of first-generation inhibitors has spurred the development of new agents designed to overcome resistance, improve selectivity, and enhance drug-like properties.[1][4]
A key strategy in modern medicinal chemistry is the incorporation of fluorinated moieties to fine-tune the physicochemical and pharmacological profiles of drug candidates.[5][6] The trifluoromethyl (-CF3) group, in particular, has become an indispensable tool.[7][8] Its introduction into a heterocyclic scaffold like pyridine can confer a multitude of benefits, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and cell penetration.[5][7]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 group significantly influences the acidity/basicity of nearby functional groups, affecting target binding interactions.[8]
-
Improved Binding Affinity: The -CF3 group can engage in favorable interactions within protein binding pockets, including lipophilic and dipole-dipole interactions, thereby enhancing potency.[7]
This guide focuses on This compound (CAS 1063697-17-5), a building block that strategically combines the advantages of the trifluoromethylpyridine core with a synthetically versatile hydroxyl group.[9] We will explore its unique attributes and provide detailed protocols for its application in the synthesis of potent and selective kinase inhibitors.
The this compound Scaffold: A Privileged Motif
The arrangement of the trifluoromethyl, hydroxyl, and pyridine nitrogen groups in this compound creates a privileged scaffold for kinase inhibition. Its utility stems from a combination of steric, electronic, and hydrogen-bonding capabilities that are highly complementary to the ATP-binding site of many kinases.
Causality Behind the Advantage:
-
The Pyridine Nitrogen: This nitrogen atom acts as a crucial hydrogen bond acceptor. In the majority of kinase inhibitors, this feature allows for a critical "hinge-binding" interaction, anchoring the inhibitor within the ATP-binding pocket.
-
The 3-Hydroxyl Group: This group is a versatile hydrogen bond donor and acceptor. It can form additional hydrogen bonds with residues on the floor or roof of the ATP pocket, significantly increasing binding affinity. Crucially, it also serves as a prime synthetic handle for introducing the rest of the molecular framework through etherification or other coupling reactions.
-
The 2-Trifluoromethyl Group: Positioned ortho to the pyridine nitrogen, the strongly electron-withdrawing -CF3 group lowers the pKa of the pyridine, preventing protonation under physiological conditions and ensuring the nitrogen lone pair is available for hinge binding. It also provides a lipophilic contact point to interact with hydrophobic residues often found in the kinase active site.
Bioisosteric Replacement Strategy
In drug design, bioisosteric replacement is a powerful tool for optimizing lead compounds.[10] The this compound moiety can be considered a superior bioisostere for less metabolically stable or less potent fragments, such as catechols or simple phenols. The -CF3 group itself is often used as a bioisostere for chlorine or methyl groups, offering similar sterics but with distinct electronic properties and improved metabolic stability.[5][11][12][13]
Physicochemical Property Modulation
The impact of the -CF3 group is evident when comparing the properties of this compound to its non-fluorinated parent, pyridin-3-ol.
| Property | This compound | Pyridin-3-ol | Rationale for Change |
| Molecular Weight | 163.10 g/mol [9] | 95.10 g/mol | Addition of CF3 group. |
| logP (Predicted) | ~1.5 | ~0.2 | Increased lipophilicity from the -CF3 group.[5][7] |
| pKa (Pyridine N, Predicted) | ~2.5 - 3.0 | ~4.8 | The electron-withdrawing -CF3 group reduces the basicity of the pyridine nitrogen.[8] |
| pKa (Hydroxyl, Predicted) | ~8.0 - 8.5 | ~8.7 | The -CF3 group slightly increases the acidity of the phenolic proton. |
Note: Predicted logP and pKa values are estimates from standard cheminformatics software and serve for comparative purposes.
Core Synthetic Protocols for Kinase Inhibitor Elaboration
The 3-hydroxyl group of this compound is the primary point of attachment for building out the kinase inhibitor structure. The following protocols detail two fundamental and widely applicable transformations.
Protocol 1: O-Arylation via Nucleophilic Aromatic Substitution (SNA)
This protocol is ideal for connecting the pyridinol core to an activated (hetero)aryl ring, a common motif in many kinase inhibitors. The electron-withdrawing nature of substituents on the aryl partner (e.g., nitro, cyano, or other halides) facilitates this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq.) and the activated aryl halide (e.g., 2-fluoro-4-nitropyridine, 1.05 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs2CO3, 1.5 eq.) or potassium carbonate (K2CO3, 2.0 eq.), to the solution. Causality Note: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion. Cesium carbonate is often preferred for its high solubility and the cesium effect, which can accelerate SNAr reactions.
-
Reaction Execution: Stir the reaction mixture vigorously at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the reactivity of the aryl halide.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting pyridinol. Or, use LC-MS to confirm the formation of the desired product mass. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Suzuki Cross-Coupling via O-Triflate Intermediate
For less activated aryl systems or when a C-C bond is desired at the 3-position, a two-step sequence involving activation of the hydroxyl group followed by a palladium-catalyzed cross-coupling is the method of choice.
[14][15]Part A: Synthesis of the 2-(Trifluoromethyl)pyridin-3-yl triflate Intermediate
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flask under N2, and cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq.). Then, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq.) dropwise via syringe. Causality Note: The base is essential to neutralize the triflic acid byproduct generated during the reaction. Using a sterically hindered base like 2,6-lutidine can prevent potential side reactions.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.
-
Monitoring and Work-up: Monitor by TLC until the starting material is consumed. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, and concentrate to yield the crude triflate. This intermediate is often used in the next step without further purification.
Part B: Suzuki Cross-Coupling
-
Reaction Setup: To a microwave vial or Schlenk flask, add the crude pyridyl triflate from Part A (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (5 mol %) or Pd(dppf)Cl2 (3 mol %), and a base, typically K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling N2 or Argon through it for 15-20 minutes. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, halting the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave heating) for 1-12 hours.
-
Monitoring, Work-up, and Purification: Monitor the reaction by LC-MS. Once complete, perform an aqueous work-up as described in Protocol 1. Purify the final compound by flash chromatography to obtain the desired 3-aryl-2-(trifluoromethyl)pyridine derivative.
Case Study: Conceptual Design of a PI3Kα Inhibitor
The Phosphatidylinositol 3-kinase (PI3K) pathway is a frequently activated signaling cascade in human cancers, making it a high-value target for inhibitor development. S[14][16]everal approved and clinical-stage PI3K inhibitors feature core structures that can be mimicked or improved upon using the this compound scaffold.
[17][18][19]#### PI3K/AKT/mTOR Signaling Pathway
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- 16. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 2-(Trifluormethyl)pyridin-3-ol für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 2-(Trifluormethyl)pyridin-3-ol, einem wertvollen Baustein für die Entwicklung von Wirkstoffbibliotheken. Die hier beschriebenen Protokolle sind darauf ausgelegt, eine vielfältige Palette von Analoga für das biologische Screening zu erzeugen, wobei der Schwerpunkt auf methodischer Robustheit und chemischer Logik liegt.
Strategische Bedeutung von 2-(Trifluormethyl)pyridin-3-ol in der medizinischen Chemie
Der 2-(Trifluormethyl)pyridin-Kern ist ein privilegiertes Strukturelement in der modernen medizinischen Chemie. Die Trifluormethylgruppe (-CF3) verleiht Molekülen einzigartige physikochemische Eigenschaften, die für die Optimierung von "Lead"-Strukturen in der Wirkstoffforschung von entscheidender Bedeutung sind.[1][2] Zu diesen Eigenschaften gehören:
-
Erhöhte metabolische Stabilität: Die starke Kohlenstoff-Fluor-Bindung widersteht dem oxidativen Metabolismus, was die Halbwertszeit eines Wirkstoffs in vivo verlängern kann.[3]
-
Gesteigerte Lipophilie: Die -CF3-Gruppe erhöht die Lipophilie eines Moleküls und verbessert dadurch häufig die Membranpermeabilität und die zelluläre Aufnahme.[1][3]
-
Modulation der Basizität: Als stark elektronenziehende Gruppe reduziert die -CF3-Gruppe die pKa-Wert des Pyridin-Stickstoffs, was die Bindungsinteraktionen mit Zielproteinen und die Löslichkeitseigenschaften beeinflussen kann.
-
Bioisostere Ersetzung: Die -CF3-Gruppe kann als Bioisoster für andere Gruppen wie beispielsweise eine Isopropylgruppe oder ein Halogenatom dienen und so die Bindungsaffinität und Selektivität optimieren.[3]
2-(Trifluormethyl)pyridin-3-ol bietet mit seiner Hydroxylgruppe und dem reaktiven Pyridinring zwei orthogonale Angriffspunkte für die Diversifizierung. Dies ermöglicht die systematische Erforschung des chemischen Raums um den Kern herum, um Struktur-Wirkungs-Beziehungen (SAR) zu ermitteln.
Chemische Reaktivität und Derivatisierungsstrategien
Die Derivatisierung von 2-(Trifluormethyl)pyridin-3-ol kann über zwei primäre Vektoren erfolgen: Modifikation der 3-Hydroxylgruppe und Funktionalisierung des Pyridinrings. Die elektronenziehende Wirkung der -CF3-Gruppe in Position 2 beeinflusst die Reaktivität beider Positionen.
Derivatisierung an der 3-Hydroxylgruppe
Die Hydroxylgruppe ist ein idealer Ausgangspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Standardreaktionen wie O-Alkylierung und O-Acylierung.
-
O-Alkylierung (Williamson-Ethersynthese): Die Umsetzung des deprotonierten Hydroxyls (Phenoxid) mit Alkylhalogeniden oder -sulfonaten führt zur Bildung von Ether-Analoga. Diese Modifikation ist fundamental, um die Lipophilie, sterische Hülle und das Wasserstoffbrücken-Donator/-Akzeptor-Profil zu verändern.[4][5][6]
-
O-Acylierung: Die Reaktion mit Acylchloriden oder -anhydriden ergibt Ester-Derivate. Ester können als Prodrugs dienen, die in vivo hydrolysiert werden, oder die Löslichkeit und die Pharmakokinetik des Moleküls direkt beeinflussen.[7][8][9][10]
Funktionalisierung des Pyridinrings
Die direkte Funktionalisierung des Pyridinrings, insbesondere an den Positionen 4, 5 und 6, erfordert in der Regel die Umwandlung der Hydroxylgruppe in eine bessere Abgangsgruppe, wie ein Triflat oder ein Halogenid, um anschließende Kreuzkupplungsreaktionen zu ermöglichen.
-
Aktivierung der Hydroxylgruppe: Die Umwandlung des -OH in ein Trifluormethansulfonat (-OTf) schafft ein exzellentes Elektrophil für Palladium-katalysierte Kreuzkupplungen.[11]
-
Palladium-katalysierte Kreuzkupplungen: Reaktionen wie die Suzuki-Miyaura-Kupplung (zur Einführung von Aryl- oder Heteroarylgruppen) und die Buchwald-Hartwig-Aminierung (zur Einführung von Aminen) sind Eckpfeiler der modernen Synthesechemie und ermöglichen eine umfassende Diversifizierung des Pyridin-Kerns.[2][3][11][12][13]
Die folgende Abbildung illustriert die zentralen Derivatisierungswege.
Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien für 2-(Trifluormethyl)pyridin-3-ol.
Detaillierte experimentelle Protokolle
Sicherheitsbemerkung: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der Standard-Laborpraktiken durchgeführt werden. Die Verwendung von persönlicher Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.
Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese von 3-Alkoxy-2-(trifluormethyl)pyridinen. Die Methode ist besonders geeignet für die Reaktion mit primären Alkylhalogeniden.
-
Rationale: Die Reaktion folgt einem SN2-Mechanismus, bei dem das durch eine Base erzeugte Phenoxid-Ion als Nukleophil ein Alkylhalogenid angreift.[4][6] Cäsiumcarbonat (Cs2CO3) wird als Base bevorzugt, da es die Löslichkeit des Phenoxids im aprotischen Lösungsmittel erhöht und oft zu höheren Ausbeuten führt als andere Basen wie K2CO3 oder NaH.[14] Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das SN2-Reaktionen begünstigt.
Materialien:
-
2-(Trifluormethyl)pyridin-3-ol
-
Alkylhalogenid (z.B. Iodmethan, Benzylbromid, Ethylbromid)
-
Cäsiumcarbonat (Cs2CO3), pulverisiert und getrocknet
-
Wasserfreies Dimethylformamid (DMF)
-
Ethylacetat, Wasser, gesättigte NaCl-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO4)
Durchführung:
-
In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden 2-(Trifluormethyl)pyridin-3-ol (1,0 Äq.) und Cäsiumcarbonat (1,5 Äq.) in wasserfreiem DMF (ca. 0,2 M Konzentration bezogen auf das Pyridinol) suspendiert.
-
Die Suspension wird unter einer Inertgasatmosphäre (Argon oder Stickstoff) 15 Minuten bei Raumtemperatur gerührt.
-
Das Alkylhalogenid (1,2 Äq.) wird zu der Suspension zugegeben.
-
Die Reaktionsmischung wird bei 60 °C für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Wasser verdünnt.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter NaCl-Lösung gewaschen, über MgSO4 getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-Alkoxy-2-(trifluormethyl)pyridin zu erhalten.
Protokoll 2: Allgemeine Vorschrift zur O-Acylierung
Dieses Protokoll beschreibt die Synthese von 2-(Trifluormethyl)pyridin-3-yl-estern.
-
Rationale: Die Acylierung erfolgt durch nukleophilen Angriff des Hydroxyls auf das Carbonylkohlenstoffatom des Acylchlorids. Pyridin dient sowohl als Lösungsmittel als auch als Base, um den entstehenden Chlorwasserstoff (HCl) abzufangen.[8] Die Reaktion wird bei 0 °C begonnen, um die exotherme Reaktion zu kontrollieren.
Materialien:
-
2-(Trifluormethyl)pyridin-3-ol
-
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid)
-
Wasserfreies Pyridin
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl), gesättigte Natriumbicarbonat-Lösung (NaHCO3), gesättigte NaCl-Lösung
-
Wasserfreies Natriumsulfat (Na2SO4)
Durchführung:
-
2-(Trifluormethyl)pyridin-3-ol (1,0 Äq.) wird in einem trockenen Rundkolben in wasserfreiem Pyridin (ca. 0,5 M) gelöst und auf 0 °C in einem Eisbad abgekühlt.
-
Das Acylchlorid (1,1 Äq.) wird langsam unter Rühren zugetropft.
-
Nach der Zugabe wird das Eisbad entfernt und die Mischung bei Raumtemperatur für 2-6 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.
-
Die Mischung wird mit DCM verdünnt und nacheinander mit 1 M HCl (zur Entfernung des Pyridins), Wasser, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über Na2SO4 getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das resultierende Rohprodukt wird mittels Säulenchromatographie oder Kristallisation gereinigt.
Protokoll 3: Synthese von 3-Brom-2-(trifluormethyl)pyridin als Zwischenprodukt für Kreuzkupplungen
Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in ein Bromid, ein vielseitiges Intermediat für Kreuzkupplungsreaktionen.
-
Rationale: Phosphortribromid (PBr3) ist ein klassisches Reagenz zur Umwandlung von Alkoholen und Phenolen in Bromide. Die Reaktion erfordert in der Regel erhöhte Temperaturen, um die C-O-Bindung zu spalten.
Materialien:
-
2-(Trifluormethyl)pyridin-3-ol
-
Phosphortribromid (PBr3)
-
Wasserfreies Toluol
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO3)
-
Wasserfreies Natriumsulfat (Na2SO4)
Durchführung:
-
In einem trockenen, mit Rückflusskühler und Inertgasanschluss ausgestatteten Kolben wird 2-(Trifluormethyl)pyridin-3-ol (1,0 Äq.) in wasserfreiem Toluol suspendiert.
-
Die Mischung wird auf 0 °C gekühlt und PBr3 (0,5 Äq.) wird langsam zugetropft.
-
Nach der Zugabe wird die Mischung langsam auf 110 °C erhitzt und für 12-18 Stunden unter Rückfluss erhitzt. Der Fortschritt wird mittels DC oder GC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig auf Eis gegossen und langsam mit gesättigter NaHCO3-Lösung neutralisiert, bis die Gasentwicklung aufhört.
-
Die Phasen werden getrennt und die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na2SO4 getrocknet, filtriert und eingeengt.
-
Das Rohprodukt 3-Brom-2-(trifluormethyl)pyridin wird durch Säulenchromatographie gereinigt.
Protokoll 4: Allgemeine Vorschrift für die Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll nutzt das zuvor synthetisierte 3-Brom-2-(trifluormethyl)pyridin zur Einführung von Aryl- oder Heteroarylgruppen.
-
Rationale: Die Suzuki-Miyaura-Reaktion ist eine robuste, Palladium-katalysierte Methode zur Bildung von C-C-Bindungen.[5][11][15] Pd(dppf)Cl2 ist ein effizienter und luftstabiler Katalysator für viele Substrate. Eine Base wie K2CO3 ist erforderlich, um das Boronat-Intermediat zu aktivieren, das am Transmetallierungsschritt des katalytischen Zyklus teilnimmt.
Materialien:
-
3-Brom-2-(trifluormethyl)pyridin
-
(Hetero)Arylboronsäure
-
[1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II) (Pd(dppf)Cl2)
-
Kaliumcarbonat (K2CO3)
-
1,4-Dioxan und Wasser (typischerweise im Verhältnis 4:1 bis 10:1)
Durchführung:
-
In einem Schlenkrohr werden 3-Brom-2-(trifluormethyl)pyridin (1,0 Äq.), die (Hetero)Arylboronsäure (1,5 Äq.), Pd(dppf)Cl2 (3-5 mol%) und K2CO3 (2,0 Äq.) eingewogen.
-
Das Gefäß wird evakuiert und mit Inertgas gefüllt (dreimal wiederholen).
-
Eine entgaste Mischung aus 1,4-Dioxan und Wasser wird zugegeben.
-
Die Reaktionsmischung wird bei 80-100 °C für 6-24 Stunden gerührt.
-
Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die organische Phase wird mit gesättigter NaCl-Lösung gewaschen, über MgSO4 getrocknet und im Vakuum konzentriert.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
Charakterisierung und Datenpräsentation
Die erfolgreiche Synthese der Derivate muss durch spektroskopische Methoden bestätigt werden. Die folgende Tabelle fasst die erwarteten analytischen Daten für eine Auswahl repräsentativer Derivate zusammen.
| Derivat | Struktur | Methode | Erwartete Beobachtungen |
| 3-Methoxy-2-(trifluormethyl)pyridin | OCH3-Derivat | 1H-NMR | Singulett für Methoxy-Protonen (~3.9-4.1 ppm), charakteristische Signale für Pyridin-Protonen. |
| 19F-NMR | Singulett für die CF3-Gruppe. | ||
| MS (ESI+) | Korrekter [M+H]+ Peak. | ||
| 2-(Trifluormethyl)pyridin-3-yl-acetat | OAc-Derivat | 1H-NMR | Singulett für Acetyl-Protonen (~2.3-2.4 ppm). |
| IR | Starke C=O-Streckschwingung des Esters (~1760-1770 cm-1). | ||
| MS (ESI+) | Korrekter [M+H]+ Peak. | ||
| 3-Phenyl-2-(trifluormethyl)pyridin | Phenyl-Derivat (Suzuki) | 1H-NMR | Multipletts im aromatischen Bereich für die Phenyl- und Pyridin-Protonen. |
| 13C-NMR | Zusätzliche Signale für die Phenyl-Kohlenstoffatome. | ||
| MS (ESI+) | Korrekter [M+H]+ Peak. |
Logische Beziehungen der Syntheseschritte
Die Synthese von komplexeren Analoga baut auf einfachen, fundamentalen Schritten auf. Die Aktivierung der Hydroxylgruppe ist ein entscheidender vorgelagerter Schritt, der den Zugang zu den leistungsfähigen Kreuzkupplungsmethoden eröffnet.
Abbildung 2: Logischer Zusammenhang zwischen Aktivierung und Diversifizierung.
Zusammenfassung und Ausblick
Die hier vorgestellten Protokolle bieten eine robuste Grundlage für die Erstellung einer vielfältigen Bibliothek von 2-(Trifluormethyl)pyridin-3-ol-Derivaten. Durch die systematische Anwendung von O-Alkylierung, O-Acylierung und modernen Kreuzkupplungsreaktionen können Forscher den chemischen Raum um diesen wichtigen Pharmakophor effizient erkunden. Die resultierenden Verbindungen sind ideale Kandidaten für das Hochdurchsatz-Screening in einer Vielzahl von biologischen Assays, was die Entdeckung neuer Leitstrukturen in der Arzneimittelforschung beschleunigen kann. Zukünftige Arbeiten könnten die Entwicklung von Ein-Topf-Verfahren zur Aktivierung und Kupplung umfassen, um die Syntheseeffizienz weiter zu steigern.
Referenzen
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Abrufbar unter [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. Abrufbar unter [Link]
-
J.A.R.P. Sarria, K.M. de Oliveira, V.G. Maldaner, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2588. Abrufbar unter [Link]
-
Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2024). Russian Journal of Organic Chemistry, 60, 2266–2275. Abrufbar unter [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry, 54, 555-563. Abrufbar unter [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2012). Tetrahedron, 68(37), 7621-7626. Abrufbar unter [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2024). Organic Letters, 26(1), 108-113. Abrufbar unter [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Abrufbar unter [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1276-1284. Abrufbar unter [Link]
-
Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2024). Russian Journal of Organic Chemistry, 60, 2266-2275. Abrufbar unter [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7380. Abrufbar unter [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry, 54, 555-563. Abrufbar unter [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and related scaffolds. (2021). RSC Advances, 11(4), 2137-2148. Abrufbar unter [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2003). The Journal of Organic Chemistry, 68(10), 4118-4120. Abrufbar unter [Link]
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol. (n.d.). PubChem. Abrufbar unter [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(15), 5659-5668. Abrufbar unter [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. Abrufbar unter [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Abrufbar unter [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry, 4(4), 41-45. Abrufbar unter [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 658-666. Abrufbar unter [Link]
-
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents. Abrufbar unter
-
Williamson ether synthesis. (n.d.). In Wikipedia. Abrufbar unter [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Abrufbar unter [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Abrufbar unter [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). Catalysts, 7(2), 40. Abrufbar unter [Link]
-
Preparation of trifluoromethylpyridine libraries. (2001). Journal of Combinatorial Chemistry, 3(6), 604-611. Abrufbar unter [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. Abrufbar unter [Link]
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Scale-up Synthesis of 2-(Trifluoromethyl)pyridin-3-ol: An Application Note and Protocol
Introduction
2-(Trifluoromethyl)pyridin-3-ol is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The chosen synthetic strategy is a modified Sandmeyer reaction, which offers a practical and cost-effective approach for large-scale production.
Synthetic Strategy: A Rationale
For the scale-up synthesis of this compound, a two-step approach starting from the commercially available 2-amino-3-hydroxypyridine has been selected. This method involves a diazotization of the amino group followed by a copper-mediated trifluoromethylation, a variant of the classic Sandmeyer reaction.[2][3] This strategy was chosen over other potential routes, such as direct C-H trifluoromethylation or building the pyridine ring from a trifluoromethylated precursor, for the following reasons:
-
Availability of Starting Materials: 2-Amino-3-hydroxypyridine is readily available from multiple commercial suppliers, ensuring a reliable supply chain for large-scale production.[4][5][6][7]
-
Scalability: The Sandmeyer reaction is a well-established industrial process, and its one-pot modifications reduce operational complexity and cost.[8]
-
Cost-Effectiveness: Utilizing a relatively inexpensive trifluoromethyl source in a copper-catalyzed reaction presents a more economical option compared to some of the more exotic and expensive trifluoromethylating reagents.[8]
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol: A Step-by-Step Guide
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Amino-3-hydroxypyridine | ≥98% | Sigma-Aldrich, TCI |
| tert-Butyl nitrite (t-BuONO) | 90% technical grade | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercial Supplier |
| Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)4]PF6) | 97% | Sigma-Aldrich |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | ≥98% | Commercial Supplier |
| Diethyl ether | Reagent grade | Commercial Supplier |
| Saturated aqueous sodium bicarbonate | N/A | Prepared in-house |
| Brine | N/A | Prepared in-house |
| Anhydrous magnesium sulfate | Reagent grade | Commercial Supplier |
| Celite® | N/A | Commercial Supplier |
Experimental Procedure
Step 1: Diazotization
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (10 mL per gram of starting material).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add tert-butyl nitrite (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 1 hour.
Step 2: Copper-Mediated Trifluoromethylation
-
In a separate dry flask, dissolve tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.5 eq) in anhydrous acetonitrile (5 mL per gram of copper salt).
-
Add the copper catalyst solution to the reaction mixture from Step 1 at 0 °C.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (2.0 eq) to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing an equal volume of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.
Step 4: Recrystallization
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to afford pure this compound.[9]
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following data provides a benchmark for product validation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H4F3NO | [10] |
| Molecular Weight | 163.1 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 150-153 °C | [11] |
| Boiling Point | 120 °C at 14 mmHg | [10] |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5 (br s, 1H, -OH)
-
δ 8.05 (dd, J = 4.5, 1.5 Hz, 1H, Py-H)
-
δ 7.50 (dd, J = 8.5, 1.5 Hz, 1H, Py-H)
-
δ 7.35 (dd, J = 8.5, 4.5 Hz, 1H, Py-H)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 155.0 (C-OH)
-
δ 145.0 (q, J = 35.4 Hz, C-CF₃)
-
δ 140.0 (CH)
-
δ 125.0 (CH)
-
δ 123.0 (q, J = 272.7 Hz, CF₃)
-
δ 120.0 (CH)
¹⁹F NMR (376 MHz, DMSO-d₆):
FTIR (KBr, cm⁻¹):
-
3400-3200 (br, O-H stretch)
-
1610, 1580, 1470 (C=C and C=N stretching in pyridine ring)
-
1350-1100 (strong, C-F stretch)[14]
Mass Spectrometry (EI):
-
m/z 163 (M⁺)
Expertise & Experience: Navigating the Synthesis
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The Sandmeyer reaction is sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous to prevent the formation of undesired byproducts.
-
Temperature Control: The diazotization step is exothermic and requires strict temperature control to avoid decomposition of the diazonium intermediate.
-
Purity of Starting Material: The purity of 2-amino-3-hydroxypyridine can affect the yield and purity of the final product. It is recommended to use a starting material with ≥98% purity.
-
Purification: Recrystallization is a critical step for obtaining high-purity product. The choice of solvent and cooling rate can significantly impact crystal size and purity. For very large scales, melt crystallization could be an alternative purification method.[15]
Safety Considerations
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. This protocol is designed to generate and use the diazonium salt in situ, which is a much safer approach.
-
Reagents: tert-Butyl nitrite is flammable and a potential lachrymator. (Trifluoromethyl)trimethylsilane is volatile and flammable. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.
Workflow and Logic Diagram
Caption: A comprehensive workflow for the synthesis of this compound.
References
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. (2022-11-08). [Link]
-
Chem-Impex. 2-Amino-3-hydroxypyridine. [Link]
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Supporting Information. Copies of 1H NMR, 19F NMR and 13C NMR Spectra of Products. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
PubMed. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014-02-03). [Link]
-
ResearchGate. Sandmeyer Trifluoromethylation | Request PDF. (2024-08-10). [Link]
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ChemSynthesis. 2-(trifluoromethyl)pyridine - 368-48-9, C6H4F3N, density, melting point, boiling point, structural formula, synthesis. (2024-05-20). [Link]
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Ruhr-Universität Bochum. Sandmeyer Trifluoromethylthiolation. [Link]
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ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. [Link]
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Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
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Tradeindia. 2-hydroxy-3-trifluoromethyl Pyridine at Best Price in Dalian, Liaoning. [Link]
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Wikipedia. Trifluoromethylation. [Link]
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ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2024-08-10). [Link]
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ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. (2015-10-13). [Link]
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CUNY. Purification by Recrystallization. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubMed Central. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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ResearchGate. ChemInform Abstract: Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluoroborates. | Request PDF. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
ResearchGate. Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). [Link]
-
SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]
- Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. [Link]
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ResearchGate. Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. [Link]
-
PubChem. 3-Hydroxypyridine | C5H5NO | CID 7971. [Link]
-
Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01). [Link]
-
PubMed. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024-04-02). [Link]
-
McGill University. FTIR Spectrum II | McGill Chemistry Characterization Facility. [Link]
- Google Patents.
- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- Google Patents. CN114292227B - A method for preparing 2-chloro-3-trifluoromethylpyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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Application Notes & Protocols: 2-(Trifluoromethyl)pyridin-3-ol as a Strategic Building Block in Agrochemical Synthesis
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structural motif found in numerous high-performance herbicides, insecticides, and fungicides.[1][2] This is attributed to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[3] This guide focuses on the synthetic utility of a specific, highly functionalized intermediate: 2-(Trifluoromethyl)pyridin-3-ol . We provide a technical overview of its reactivity, a proposed synthetic protocol, and detailed application protocols for its conversion into key agrochemical scaffolds, demonstrating its value for researchers in crop protection chemistry.
Physicochemical Profile and Reactivity Analysis
This compound presents a unique combination of functional groups that dictates its chemical behavior. The potent electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the properties of the adjacent C3 hydroxyl group and the pyridine ring itself.
Key Reactivity Insights:
-
Enhanced Acidity: The CF₃ group inductively withdraws electron density, increasing the acidity of the hydroxyl proton compared to unsubstituted pyridin-3-ol. This facilitates deprotonation under milder basic conditions, which is advantageous for subsequent O-alkylation or O-acylation reactions.
-
Nucleophilic Oxygen: Despite the electron withdrawal, the oxygen atom retains sufficient nucleophilicity to participate in key bond-forming reactions, serving as a handle for introducing ether and ester linkages common in agrochemicals.
-
Ring Deactivation: The pyridine ring is rendered more electron-deficient, making it less susceptible to electrophilic aromatic substitution but potentially more amenable to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups if a suitable leaving group is present.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Significance |
| Molecular Weight | 179.11 g/mol | Foundational for stoichiometric calculations. |
| LogP | ~1.5 - 2.0 | The CF₃ group increases lipophilicity, a key factor for bioavailability and transport in target organisms. |
| pKa (hydroxyl) | ~7.5 - 8.5 | Lower than typical phenols (~10) due to the electron-withdrawing CF₃ group, allowing for easier deprotonation. |
| Boiling Point | >200 °C | High due to hydrogen bonding capabilities. |
Diagram 1: Key Reactive Sites of this compound
This diagram illustrates the primary centers of reactivity discussed, providing a logical map for synthetic planning.
Caption: Reactive sites on the this compound scaffold.
Proposed Synthesis via Multicomponent Cyclocondensation
Direct, documented syntheses of this compound are not widely available in canonical literature. However, a robust and flexible approach can be designed based on established cyclocondensation strategies for pyridine ring formation.[4][5] This method constructs the substituted pyridine core from acyclic, fluorine-containing building blocks.
The proposed pathway involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from cyanoacetamide. This approach is advantageous as it allows for the convergent assembly of the highly substituted ring system.
Diagram 2: Proposed Synthetic Workflow
Caption: A plausible three-step synthesis of the target molecule.
Protocol 2.1: Proposed Synthesis of this compound
Warning: This is a proposed protocol and requires optimization and validation. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Step 1: Synthesis of 2-cyano-3-methyl-2-butenamide (Intermediate Enamine)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add cyanoacetamide (8.4 g, 0.1 mol), acetaldehyde dimethyl acetal (10.4 g, 0.1 mol), and toluene (100 mL).
-
Add piperidine (1 mL) as a catalyst.
-
Heat the mixture to reflux and collect the evolved methanol in the Dean-Stark trap. Continue refluxing until no more methanol is collected (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the enamine intermediate.
-
-
Step 2: Cyclization to form the Pyridinone Intermediate
-
In a separate 500 mL flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (150 mL).
-
Once the sodium has fully dissolved, add the enamine intermediate from Step 1 (11.0 g, 0.1 mol) in portions.
-
Add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) dropwise via an addition funnel, maintaining the temperature below 30°C with a water bath.
-
After the addition is complete, heat the mixture to reflux for 8 hours.
-
Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH ~4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give the crude pyridinone intermediate.
-
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Place the crude pyridinone intermediate from Step 2 into a 250 mL round-bottom flask.
-
Add a 1:1 mixture of concentrated sulfuric acid and water (100 mL).
-
Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours until gas evolution (CO₂) ceases. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7-8 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Core Applications & Synthetic Protocols
The true value of this compound lies in its utility as a versatile precursor. The following protocols detail its conversion into two distinct classes of high-value agrochemical intermediates.
Protocol 3.1: O-Arylation for Synthesis of Pyridyl Ether Herbicide Scaffolds
Rationale: The pyridyl aryl ether linkage is a critical pharmacophore in many herbicides that inhibit protoporphyrinogen oxidase (PPO) or other key enzymes. This protocol utilizes a modified Williamson ether synthesis, leveraging the enhanced acidity of the pyridinol to drive the reaction.
-
Materials:
-
This compound
-
Substituted 4-fluoronitrobenzene (or other activated aryl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.79 g, 10 mmol) and anhydrous DMF (40 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol). Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the 4-fluoronitrobenzene derivative (11 mmol, 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid product should precipitate. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine (2 x 50 mL), dry over MgSO₄, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography to obtain the desired pyridyl aryl ether.
-
Table 2: Representative Data for O-Arylation Protocol
| Aryl Halide | Product Structure | Typical Yield | Purity (HPLC) |
| 4-Fluoronitrobenzene | 3-(4-Nitrophenoxy)-2-(trifluoromethyl)pyridine | 85-92% | >98% |
| 2,4-Dichlorobenzonitrile | 3-(3-Chloro-4-cyanophenoxy)-2-(trifluoromethyl)pyridine | 78-85% | >97% |
| Pentafluoropyridine | 3-(Perfluoropyridin-4-yloxy)-2-(trifluoromethyl)pyridine | 70-77% | >98% |
Protocol 3.2: Conversion to 3-Chloro-2-(trifluoromethyl)pyridine
Rationale: Converting the robust hydroxyl group into a chloro leaving group transforms the molecule into a versatile platform for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This intermediate is a direct precursor to a multitude of complex agrochemical targets. The procedure is adapted from a similar transformation.[6]
Warning: This reaction uses thionyl chloride (SOCl₂), which is corrosive and releases toxic HCl gas upon contact with moisture. Handle exclusively in a high-performance fume hood.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add this compound (3.58 g, 20 mmol).
-
Carefully add thionyl chloride (11 mL, 150 mmol, 7.5 equivalents) dropwise at room temperature. The reaction is exothermic.
-
Add 3-4 drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) for 4 hours. Gas evolution (SO₂ and HCl) will be observed.
-
After reflux, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or silica gel chromatography to obtain pure 3-chloro-2-(trifluoromethyl)pyridine.
-
Diagram 3: Synthetic Utility of 3-Chloro-2-(trifluoromethyl)pyridine
Caption: Versatility of the chloro-intermediate in agrochemical synthesis.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 3: Expected NMR Chemical Shift Ranges (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(CF₃)pyridin-3-ol | 8.0-8.2 (d, 1H), 7.2-7.4 (m, 2H), 5.5-6.5 (br s, 1H, OH) | ~ -60 to -65 (s) | ~150-155 (C-OH), ~140-145 (q, C-CF₃), ~120-135 (ring CHs), ~123 (q, CF₃) |
| 3-Chloro-2-(CF₃)pyridine | 8.4-8.6 (d, 1H), 7.8-8.0 (d, 1H), 7.3-7.5 (dd, 1H) | ~ -62 to -68 (s) | ~150-153 (C-Cl), ~142-148 (q, C-CF₃), ~120-140 (ring CHs), ~122 (q, CF₃) |
| Aryl Ether Product | 8.2-8.4 (d, 1H), 7.0-8.0 (m, aromatic Hs) | ~ -60 to -65 (s) | ~155-160 (C-OAr), ~140-145 (q, C-CF₃), ~115-160 (aromatic Cs), ~123 (q, CF₃) |
Note: Quartets (q) in ¹³C NMR for carbons attached to or adjacent to the CF₃ group are due to C-F coupling.
Protocol 4.1: HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm; ESI-MS in positive and negative ion modes.
Conclusion
While not a widely commercialized intermediate itself, this compound represents a powerful and versatile building block for agrochemical discovery. Its unique electronic properties and dual functional handles—the nucleophilic hydroxyl group and the pyridine ring—provide multiple avenues for elaboration into diverse and complex molecular architectures. The protocols outlined herein offer a strategic foundation for researchers and synthetic chemists to leverage this high-potential intermediate in the development of next-generation crop protection agents.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- Dakin, L. A., et al. (2021). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. Milliken Chemical. (Note: This is a representative industrial application note, URL may vary; core concepts are widely published.)
-
Hong, B., et al. (2020). Methods for the synthesis of 2‐trifluoromethyl pyridines. European Journal of Organic Chemistry. (Accessed via ResearchGate). [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Accessed via ResearchGate). [Link]
-
Zhang, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4585-4595. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8198-8203. [Link]
-
Braeuer, D., et al. (2012). Consecutive coupling–cyclocondensation formation of tri- and tetrasubstituted pyridines. (Accessed via ResearchGate). [Link]
-
Zhang, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]
- European Patent Office. (1984). Preparation of (trifluoromethyl)pyridines (EP 0110690 A1).
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. . [Link]
-
Jeso, V., et al. (2023). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (Accessed via ResearchGate). [Link]
-
Maienfisch, P., & Haettenschwiler, J. (2024). Recent developments in fluorine-containing pesticides. (Accessed via ResearchGate). [Link]
-
National Center for Biotechnology Information. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem Compound Database. [Link]
-
Gajdos, P., et al. (2007). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (Accessed via ResearchGate). [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
Brueckner, D. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Habilitation Thesis. [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1753-1810. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. (Accessed via Organic Chemistry Portal). [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-(Trifluoromethyl)pyridin-3-ol Derivatives
Introduction: The Strategic Value of Trifluoromethylated Pyridines
The 2-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry.[1][2] The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Consequently, robust and efficient synthetic methods for constructing complex molecules bearing this moiety are of paramount importance to drug development professionals.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[6][7][8] However, its application to highly specialized substrates like 2-(trifluoromethyl)pyridin-3-ol derivatives presents a unique set of challenges. These arise from the confluence of two key structural features:
-
Extreme Electron Deficiency: The potent electron-withdrawing nature of the -CF₃ group renders the pyridine ring highly electron-deficient.[9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[9][10]
Furthermore, the native hydroxyl group at the 3-position is not a viable leaving group for cross-coupling. It must first be converted into a reactive electrophile, typically a trifluoromethanesulfonate (triflate), to participate in the catalytic cycle.[11][12] This application note provides a comprehensive guide to navigating these challenges, offering mechanistic insights and detailed protocols for the successful synthesis of 3-aryl/heteroaryl-2-(trifluoromethyl)pyridines via the Suzuki-Miyaura reaction.
Mechanistic Deep Dive: Overcoming the Hurdles
A successful Suzuki-Miyaura coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates, each step requires careful consideration.
The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the pyridyl electrophile (typically a triflate). The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of a boronic acid with a base). The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][13][14]
Causality Behind Experimental Choices
-
The Leaving Group (X): For this substrate, the hydroxyl group is converted to a triflate (-OTf). Triflate is an excellent leaving group due to the stability of its corresponding anion, which facilitates the crucial oxidative addition step with the Pd(0) catalyst.[11] The reactivity order for electrophiles is generally I > Br > OTf >> Cl.[15][16]
-
Catalyst & Ligand Selection (L): This is the most critical decision. The combination of an electron-deficient pyridine ring and the coordinating nitrogen atom necessitates a highly active and specialized catalyst system.
-
Rationale: Standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not electron-rich enough to promote oxidative addition into the C-OTf bond of the electron-poor pyridine, and they do not provide sufficient steric bulk to prevent catalyst inhibition by the pyridine nitrogen.
-
Solution: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-Heterocyclic Carbene (NHC) ligands are required.[9][10] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. Their steric bulk creates a protective pocket around the metal, discouraging coordination from the pyridine nitrogen and promoting the final reductive elimination step.[10]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which is essential for efficient transmetalation.[6][13]
-
Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. For sensitive substrates prone to protodeboronation (cleavage of the C-B bond), a milder base like K₃PO₄ is often preferred over stronger options.[9]
-
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, DME, or THF are typically used. They provide good solubility for the reagents and are compatible with the reaction conditions. The presence of a small amount of water can sometimes be beneficial, potentially by aiding in the dissolution of the base and facilitating the hydrolysis of boronic esters to the more reactive boronic acids.[17]
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Synthesis of 2-(Trifluoromethyl)pyridin-3-yl Trifluoromethanesulfonate
This protocol details the essential activation of the 3-hydroxyl group.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Pyridine or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (1.5 equiv) dropwise via syringe. Note: 2,6-Lutidine can be used as a non-nucleophilic base alternative.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure pyridyl triflate.
Part 2: Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure using a Buchwald-type catalyst system.
Materials & Reagents:
-
2-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst, e.g., Pd₂(dba)₃ (1-5 mol%) or a dedicated precatalyst like SPhos Pd G3 (1-5 mol%)
-
Ligand, e.g., SPhos (2-10 mol%) (if not using a precatalyst)
-
Base, e.g., powdered Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the pyridyl triflate (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst/ligand system (e.g., SPhos Pd G3, 2 mol%).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the pyridyl triflate.
-
Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-aryl-2-(trifluoromethyl)pyridine.
Optimization & Data Summary
The success of this coupling is highly dependent on the specific substrates and conditions used. The following table summarizes key parameters for optimization.
| Parameter | Standard Condition | Rationale & Optimization Notes | Common Issues |
| Catalyst System | Pd₂(dba)₃ (2.5%) / SPhos (5%) or SPhos Pd G3 (5%) | Bulky, electron-rich ligands are essential.[9][10] If yields are low, screen other Buchwald ligands (XPhos, RuPhos) or NHC-based catalysts (e.g., PEPPSI-IPr).[10] | Catalyst deactivation |
| Base | K₃PO₄ (2 equiv) | A moderately strong, non-nucleophilic base. If protodeboronation is an issue, try milder bases like K₂CO₃ or KF. For very stubborn couplings, Cs₂CO₃ can be effective.[9][13] | Protodeboronation |
| Solvent | 1,4-Dioxane (degassed) | Good general solvent. Toluene or DME can also be effective. A small amount of water (e.g., 10:1 solvent:water) can sometimes accelerate the reaction.[17] | Triflate hydrolysis |
| Temperature | 80-100 °C | Provides thermal energy for oxidative addition. If side reactions occur, temperature can be lowered, but may require a more active catalyst or longer reaction time. | Decomposition |
| Boronic Reagent | Boronic Acid (1.2 equiv) | If protodeboronation is severe, consider using the corresponding boronic acid pinacol ester (boronate ester), which is often more stable.[9] | Low reactivity |
Troubleshooting Common Problems
-
No Reaction or Low Conversion:
-
Verify Catalyst Activity: Ensure the palladium source and ligand are not degraded. Using air-stable precatalysts (like G3 or G4 palladacycles) is highly recommended.[18]
-
Ensure Inert Atmosphere: Oxygen can lead to both catalyst decomposition and homocoupling of the boronic acid.[9] Ensure solvents are properly degassed and the reaction is maintained under argon or nitrogen.
-
Increase Temperature/Time: Some couplings may require higher temperatures (up to 120 °C in a sealed tube) or extended reaction times.
-
-
Significant Protodeboronation: (Side product where the boronic acid is replaced by -H)
-
Use Milder Base: Switch from K₃PO₄ to K₂CO₃ or KF.
-
Use Boronate Esters: Pinacol esters are generally more stable to protodeboronation.
-
Strictly Anhydrous Conditions: Minimize water content in the reaction.
-
-
Hydrolysis of Pyridyl Triflate: (Side product is the starting this compound)
-
Ensure Anhydrous Conditions: Use freshly distilled/dried solvents and flame-dry glassware. Water can hydrolyze the triflate leaving group, especially at elevated temperatures.[11]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives, via their triflates, is a challenging but highly rewarding transformation for accessing valuable building blocks in drug discovery. Success hinges on a rational approach that directly addresses the inherent difficulties of the substrate. By selecting highly active catalyst systems featuring bulky, electron-rich ligands and carefully optimizing the base and reaction conditions, researchers can effectively mitigate catalyst inhibition and drive the reaction to completion. The protocols and insights provided herein serve as a robust starting point for the development and application of this powerful synthetic methodology.
References
- Shankar, B. R., Vijayakumar, V., Sivaramakrishnan, H., & Manohar, C. S. (n.d.). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Vertex AI Search.
- Ahmed, S., Sharif, M., Shoaib, K., et al. (2013). Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine. Synthesis.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem.
-
El-Gendy, A. A., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki–Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(2), 319. [Link]
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-123. [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 579-585. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Clot, E., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(21), 7439-7450. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines. BenchChem.
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2307-2315. [Link]
-
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 716. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Begum, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5558. [Link]
-
Kollár, L., & Skoda-Földes, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. ChemistryOpen, 12(11), e202300181. [Link]
-
Moss, S. W., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5435. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Emond, M. H., & Reeve, J. T. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(5), 784–786. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3218–3221. [Link]
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- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Trifluoromethyl)pyridin-3-ol Analogs
Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's broad functional group tolerance and relatively mild conditions have made it a preferred alternative to classical methods like nucleophilic aromatic substitution (SNAr) and the Ullmann condensation.[2][3]
This guide focuses on a particularly challenging yet highly relevant class of substrates: 2-(trifluoromethyl)pyridin-3-ol analogs. The pyridine core, especially when substituted with a potent electron-withdrawing group like trifluoromethyl (CF3), presents unique hurdles for C-N cross-coupling.[4] The inherent electron deficiency of the pyridine ring, compounded by the CF3 group, can lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.[4] Furthermore, the starting materials may possess base-sensitive functionalities, necessitating a careful selection of reaction conditions.
These application notes provide a comprehensive overview of the key mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to enable researchers to successfully perform the Buchwald-Hartwig amination on this demanding substrate class.
Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for rationally optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.[1][2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[1][2]
Sources
Application Notes & Protocols: High-Throughput Screening for 2-(Trifluoromethyl)pyridin-3-ol Derivatives
Introduction: The Rationale for Screening 2-(Trifluoromethyl)pyridin-3-ol Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, offering favorable pharmacokinetic properties and diverse interaction capabilities.[1][2][3] The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[4][5] This combination makes derivatives of this compound compelling candidates for drug discovery campaigns targeting a wide array of biological targets.[6] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such small molecules to identify initial "hits" for further development.[7][8]
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for designing and executing HTS campaigns for libraries of this compound derivatives. We will focus on two of the most prevalent target classes for such compounds: protein kinases and G-protein coupled receptors (GPCRs).
Part 1: Assay Selection and Development - A Strategic Framework
The success of any HTS campaign hinges on the selection of a robust and relevant assay.[] For this compound derivatives, the initial focus should be on identifying the most probable biological targets. Given their structural motifs, protein kinases and GPCRs are logical starting points.[10][11]
Target Class Considerations
-
Protein Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in diseases like cancer.[12] Many kinase inhibitors feature heterocyclic cores, making this a promising area of investigation for pyridine derivatives.[10][12]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast range of physiological processes and are the targets of a significant portion of approved drugs.[11][13] Modulators of GPCR activity often contain aromatic and heterocyclic components.
Choosing the Right HTS Technology
Fluorescence- and luminescence-based assays are the workhorses of HTS due to their high sensitivity, amenability to miniaturization, and broad applicability.[14][15]
| Assay Technology | Principle | Target Class Suitability | Advantages | Potential Pitfalls |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. | Kinases, GPCRs (binding assays) | Homogeneous (no-wash) format, sensitive. | Interference from autofluorescent compounds.[16] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore when in close proximity. | Kinases (activity and binding assays), GPCRs (second messenger assays) | Ratiometric detection minimizes interference, high sensitivity.[17] | Requires specific labeling of reagents, potential for compound interference. |
| Luminescence (e.g., Split Luciferase) | Reconstitution of a functional luciferase enzyme upon protein-protein interaction. | GPCRs (e.g., β-arrestin recruitment), Protein-protein interactions. | High signal-to-background ratio, very sensitive.[18][19] | Irreversible complementation in some systems can lead to false positives.[18] |
| Enzyme-Coupled Fluorescence Assays | The product of the primary enzymatic reaction is used by a second enzyme to generate a fluorescent signal. | Kinases (ADP detection) | Universal for a target class, cost-effective.[20][21] | More complex assay setup, potential for interference with coupling enzymes. |
Pre-Screening Considerations: Mitigating Compound Interference
A significant challenge in HTS is the potential for compounds to interfere with the assay technology itself, leading to false positives or negatives.[22] this compound derivatives, being aromatic, have the potential for autofluorescence.[16][23]
Strategies to Mitigate Autofluorescence:
-
Wavelength Selection: Whenever possible, utilize red-shifted fluorophores to avoid the common blue-green autofluorescence of many organic molecules.[24][25]
-
Pre-read Protocol: Before adding assay reagents, perform a fluorescence read of the compound plates to identify and flag any intrinsically fluorescent molecules.
-
Counter-screens: Design assays to specifically test for compound interference with the detection system.[26]
Part 2: Experimental Protocols
The following protocols are generalized frameworks that must be optimized for the specific target and assay reagents being used.
Protocol 1: TR-FRET Kinase Activity Assay
This protocol is designed to identify inhibitors of a specific protein kinase.
Workflow Diagram:
Caption: TR-FRET Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each this compound derivative from the library stock plates to a 384-well low-volume assay plate. This typically results in a final assay concentration of 10 µM.
-
Control Wells: Designate columns for controls:
-
Positive Control (0% inhibition): Add DMSO vehicle only.
-
Negative Control (100% inhibition): Add a known potent inhibitor of the kinase or omit the enzyme.
-
-
Reagent Addition 1: Add 5 µL of a solution containing the kinase and the TR-FRET peptide substrate in kinase buffer.
-
Incubation 1 (Compound-Enzyme): Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of ATP solution to all wells to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation 2 (Kinase Reaction): Incubate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 5 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubation 3 (Detection): Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Protocol 2: Split Nanoluciferase GPCR Activation Assay (β-arrestin Recruitment)
This protocol is designed to identify modulators of GPCR activation by measuring the recruitment of β-arrestin.
Workflow Diagram:
Caption: Split Luciferase GPCR Assay Workflow.
Step-by-Step Methodology:
-
Cell Plating: Seed a stable cell line co-expressing the target GPCR fused to the Large Bit (LgBiT) fragment of NanoLuc and β-arrestin fused to the Small Bit (SmBiT) fragment into 384-well white, solid-bottom cell culture plates. Plate at a density that will result in a confluent monolayer the next day.
-
Cell Culture: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: The next day, add the this compound derivatives to the cell plates. Include appropriate agonist and antagonist controls.
-
Incubation (Stimulation): Incubate the plates for 3-5 minutes at 37°C to stimulate GPCR activation and β-arrestin recruitment.
-
Lysis and Substrate Addition: Add the Nano-Glo® Live Cell Reagent, which contains the furimazine substrate, directly to the wells.
-
Incubation (Signal Development): Incubate the plates for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate luminometer.
Part 3: Data Analysis and Hit Validation
Raw data from HTS must be carefully analyzed to identify true "hits" and discard false positives.[27][28]
Primary Data Analysis
-
Normalization: Raw data from each plate should be normalized to the in-plate controls. The percent inhibition (for antagonist assays) or percent activation (for agonist assays) is calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
% Activation = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
-
-
Quality Control: The quality and robustness of the assay are assessed for each plate using the Z'-factor.[7][29]
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[29]
-
Hit Selection and Validation Cascade
A multi-step process is crucial to confirm that primary hits are genuine modulators of the target.[26]
Hit Validation Funnel:
-
Primary Screen: Single concentration screen (e.g., 10 µM) to identify initial hits. A typical hit cutoff might be >50% inhibition or activation.
-
Confirmation Screen: Re-test the primary hits at the same single concentration to eliminate random errors.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-point titration) to determine their potency (IC50 or EC50).[27]
-
Orthogonal Assays: Use a different assay technology to confirm the activity of the hits.[26] For example, a kinase hit from a TR-FRET assay could be confirmed using a fluorescence polarization binding assay.
-
Counter-Screens/Selectivity Profiling:
-
SAR Expansion: Purchase or synthesize analogs of confirmed, selective hits to establish an initial Structure-Activity Relationship (SAR).[29]
Conclusion
Screening libraries of this compound derivatives offers a promising avenue for the discovery of novel chemical probes and potential therapeutic leads. A successful HTS campaign requires a deep understanding of the potential biological targets, careful selection of a robust assay technology, and a rigorous, multi-step hit validation process. By anticipating challenges such as compound autofluorescence and implementing a systematic approach to data analysis and follow-up studies, researchers can maximize the value of their screening efforts and efficiently identify high-quality hit compounds for further optimization.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Krajcovic, T., et al. (2020).
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-755.
- Piscitelli, F., & Di Marzo, V. (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 21(15), 5434.
- Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(5), 656-667.
- Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-291.
- De Blieck, A., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 22(16), 8758.
- Miller, R. L., et al. (2023).
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
- Wang, L., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272.
- Miller, R. L., et al. (2023).
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
- Imperiali, F. P., & Jones, A. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Van Heuvel, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5424.
- O'Connell, K. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
- Gorshkov, K., & Ming, G. (2018).
- Hsiao, J. J., & Le, A. (2015).
- Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 687-700.
- Johnston, P. A. (2015). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Wajant, H. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-746.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
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BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]
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PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
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- Kumar, A., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 9, 2038.
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- Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 793.
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Cell-based assays for 2-(Trifluoromethyl)pyridin-3-ol analogs
An Application Guide to Cell-Based Assays for 2-(Trifluoromethyl)pyridin-3-ol Analogs
Abstract
This guide provides a strategic framework and detailed protocols for the preclinical evaluation of this compound analogs, a chemical class of significant interest in modern drug discovery. The inclusion of the trifluoromethyl group can enhance metabolic stability and target affinity, making these compounds promising candidates for various therapeutic targets.[1][2] This document, intended for researchers and drug development professionals, outlines a logical progression of cell-based assays, from initial cytotoxicity profiling to target-specific functional screens. We present detailed, validated protocols for key assays, including cell viability, kinase inhibition, and G-Protein Coupled Receptor (GPCR) modulation, while emphasizing the scientific rationale behind experimental design, data interpretation, and quality control.
Introduction: The Strategic Value of this compound Analogs
The 2-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but possesses unique properties; its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, cell permeability, and binding affinity to its biological target.[1][2] When combined with the versatile pyridine ring, a common feature in many FDA-approved drugs, these analogs become attractive candidates for targeting a wide array of proteins, including enzymes and receptors.[3]
The initial characterization of any new chemical series must follow a logical and efficient path to identify promising lead candidates while eliminating unsuitable compounds early in the process.[4] A well-designed cell-based assay cascade provides biologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity within the context of a living cell.[5]
The Assay Funnel: A Strategic Workflow for Compound Characterization
A tiered approach, often called an "assay funnel," is the most effective strategy for screening a library of analogs. This approach starts with broad, cost-effective assays and progresses to more complex, resource-intensive studies for a smaller number of promising compounds. This ensures that resources are focused on candidates with the highest potential.
Caption: A strategic assay funnel for characterizing novel compounds.
Foundational Assay: Assessing General Cellular Health
Before assessing target-specific activity, it is crucial to determine the inherent cytotoxicity of the compounds. This establishes a concentration range where the observed effects are likely due to specific target modulation rather than general toxicity. The XTT assay is a robust and efficient method for this purpose.
Scientific Rationale: Why XTT over MTT?
Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of living cells through the reduction of a tetrazolium salt to a colored formazan product.[6][7] However, the XTT assay offers a significant advantage for higher throughput applications. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step that is required for the insoluble crystals formed in the MTT assay.[8] This simplifies the workflow, reduces handling errors, and makes the protocol more amenable to automation.[8]
Caption: Comparison of MTT and XTT assay workflows.
Protocol 3.1: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound analogs (dissolved in DMSO)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, affecting viability. Optimization is recommended for each cell line.
-
-
Compound Treatment:
-
After 24 hours of incubation (37°C, 5% CO₂), prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation and Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
-
Final Incubation & Measurement:
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Starting Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 nM to 100 µM (log dilutions) |
| Final DMSO Concentration | ≤ 0.5% |
| Incubation Time (Compound) | 24 - 72 hours |
| Incubation Time (XTT) | 2 - 4 hours |
Primary Screening: Target-Specific Activity Assays
Based on their structure, this compound analogs are plausible modulators of protein kinases or GPCRs. Below are protocols for assessing activity against these two major target classes.
Protocol: Cell-Based Kinase Inhibition Assay (Phosphorylation ELISA)
This assay quantifies the activity of a specific kinase within the cell by measuring the phosphorylation of its direct substrate.
Caption: A generic kinase signaling pathway targeted by an inhibitor.
Principle: Cells are treated with the test compound and then stimulated to activate a specific kinase pathway. After cell lysis, the phosphorylated form of a key downstream substrate is captured and detected using a specific antibody in an ELISA-like format. A reduction in the phospho-substrate signal indicates inhibition of the upstream kinase.
Procedure:
-
Cell Culture: Seed cells known to have an active kinase pathway of interest (e.g., A549 cells for the EGFR pathway) into 96-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal kinase activity, replace the complete medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Compound Pre-incubation: Add serial dilutions of the test compounds to the cells and incubate for 1-2 hours. Include vehicle (DMSO) and a known inhibitor as controls.
-
Pathway Stimulation: Add a specific agonist (e.g., EGF for the EGFR pathway) to all wells except the unstimulated control. Incubate for a short period (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to ensure complete lysis.
-
ELISA Detection:
-
Transfer the cell lysates to an antibody-coated plate (e.g., a plate pre-coated with an antibody against the total substrate protein).
-
Follow the manufacturer's protocol, which typically involves:
-
Incubation with the lysate.
-
Washing steps.
-
Addition of a detection antibody that specifically recognizes the phosphorylated form of the substrate (often conjugated to HRP).
-
Further washing.
-
Addition of a colorimetric HRP substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis: Normalize the phospho-substrate signal to the total protein signal or cell number. Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.
Protocol: GPCR Modulation via a Luciferase Reporter Gene Assay
This assay is highly effective for screening compounds that modulate GPCRs linked to the cyclic AMP (cAMP) signaling pathway.[9]
Caption: Principle of a CRE-Luciferase reporter assay for GPCR activation.
Principle: A cell line is engineered to stably express the GPCR of interest and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing cAMP Response Elements (CRE).[10] Activation of the GPCR leads to cAMP production, which in turn activates the CRE promoter, driving luciferase expression. The resulting luminescence is a quantitative measure of receptor activation.[11]
Procedure:
-
Cell Seeding: Seed the engineered reporter cell line in a 96-well white, opaque plate suitable for luminescence readings. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds.
-
To find agonists , add compounds directly to the cells.
-
To find antagonists , pre-incubate the cells with the test compounds for 15-30 minutes, then add a known agonist at its EC₅₀ concentration.
-
Include vehicle, positive control (known agonist/antagonist), and negative control wells.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This allows sufficient time for gene transcription and translation of the luciferase protein.[12]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (which contains cell lysis agents and the luciferin substrate) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
For agonist screening, plot luminescence against log[compound] to determine EC₅₀ values.
-
For antagonist screening, plot the inhibition of the agonist-induced signal against log[compound] to determine IC₅₀ values.
-
Data Interpretation and Quality Control
Robust and reproducible data are the cornerstone of any screening campaign.[5]
-
Dose-Response Curves: Always generate full dose-response curves to determine potency (EC₅₀/IC₅₀) and efficacy (maximal effect).
-
Controls: The inclusion of positive, negative, and vehicle controls on every plate is mandatory for validating the assay performance.
-
Z'-Factor: For high-throughput screens, the Z'-factor is a statistical measure of assay quality. It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates; Pipetting errors. | Use a multichannel pipette; Ensure even cell suspension; Avoid using outer wells or fill them with sterile PBS. |
| Low Z'-Factor (<0.5) | Low signal-to-background ratio; Suboptimal reagent concentration; Assay window is too small. | Optimize cell density, agonist concentration, and incubation times; Use a more potent control compound. |
| Compound Interference | Autofluorescence/color quenching; Direct interaction with assay reagents (e.g., luciferase). | Run a counterscreen with parental cells lacking the reporter; Measure compound absorbance/fluorescence separately. |
Conclusion
The framework and protocols detailed in this guide provide a robust starting point for the cellular characterization of this compound analogs. By systematically assessing cytotoxicity before moving to validated, target-specific assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Rigorous adherence to quality control and thoughtful data analysis are paramount to the success of any drug discovery campaign.
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XTT Assays vs MTT. Biotech Spain. Available at: [Link].
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link].
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Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link].
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). Available at: [Link].
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MTT assay. Wikipedia. Available at: [Link].
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GPCR Signaling Assays. Agilent. Available at: [Link].
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link].
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What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available at: [Link].
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link].
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf - National Institutes of Health (NIH). Available at: [Link].
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Gene reporter assays. BMG LABTECH. Available at: [Link].
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central - National Institutes of Health (NIH). Available at: [Link].
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link].
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Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link].
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Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available at: [Link].
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Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available at: [Link].
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link].
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central - National Institutes of Health (NIH). Available at: [Link].
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link].
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central - National Institutes of Health (NIH). Available at: [Link].
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].
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Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. Royal Society of Chemistry. Available at: [Link].
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Application Notes and Protocols for the In Vitro ADME Profiling of 2-(Trifluoromethyl)pyridin-3-ol Derivatives
Introduction: The Critical Role of Early ADME Profiling for Fluorinated Pyridinol Scaffolds
In the landscape of modern drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are paramount to its success.[1][2][3][4] Early and accurate in vitro assessment of these parameters is crucial for making informed decisions, prioritizing lead candidates, and minimizing late-stage attrition.[2][3] This is particularly true for scaffolds like 2-(trifluoromethyl)pyridin-3-ol, which incorporates structural motifs of significant interest and unique challenge.
The pyridine ring is a common heterocycle in pharmaceuticals, while the trifluoromethyl (-CF₃) group is frequently introduced to enhance metabolic stability, lipophilicity, and receptor binding affinity.[5] The strategic placement of fluorine can block sites of metabolism, modulate pKa, and influence conformation, thereby profoundly impacting a molecule's pharmacokinetic profile.[6] For instance, the electron-withdrawing nature of the -CF₃ group can significantly decrease the basicity of the pyridine nitrogen, affecting solubility and interactions with biological targets.[6][7] Furthermore, pyridinol compounds exist in a tautomeric equilibrium with their corresponding pyridone forms, a balance that is sensitive to substitution and influences hydrogen bonding capacity and membrane permeability.[6]
Metabolically, trifluoromethylpyridines can present specific pathways. For example, studies on 3-trifluoromethylpyridine have shown that metabolism can occur via cytochrome P450 (CYP) enzymes to form metabolites such as 3-trifluoromethylpyridine-N-oxide.[8] This precedent informs our experimental design, highlighting the need to thoroughly investigate potential N-oxidation in addition to other common metabolic pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust in vitro ADME profiling campaign for novel this compound derivatives. The protocols herein are designed to be self-validating systems, explaining the causality behind experimental choices and grounding methodologies in authoritative standards, including guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][7]
Part 1: Foundational Physicochemical and Analytical Prerequisites
A successful ADME campaign begins with a solid understanding of the compound's basic properties and the establishment of a robust analytical method for its quantification in complex biological matrices.
Physicochemical Property Assessment
It is highly recommended to determine the following properties for each derivative prior to initiating ADME assays, as they provide critical context for interpreting results:
-
Aqueous Solubility: Determines the concentration range for assays and informs potential bioavailability issues. The shake-flask method at various pH values (e.g., 2.0, 6.5, 7.4) is the gold standard.
-
Lipophilicity (LogD): Influences membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient at pH 7.4 (LogD₇.₄) is most relevant.
-
pKa: The trifluoromethyl group and the pyridinol moiety will influence the ionization state of the molecule.[6] Potentiometric titration is a reliable method for pKa determination.
Core Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone for in vitro ADME assays due to its high sensitivity, selectivity, and speed.[10]
Rationale for Method Development:
-
Ionization Mode: Given the pyridine nitrogen, positive electrospray ionization (ESI+) is typically the most effective mode for generating a strong signal for this class of compounds. The protonated molecule [M+H]⁺ would be the expected precursor ion.
-
Chromatography: Reversed-phase chromatography using a C18 column is a standard starting point. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is recommended.
-
Matrix Effects: Biological matrices like plasma and microsomes can cause ion suppression or enhancement, affecting quantification.[11] It is crucial to develop a sample preparation method (e.g., protein precipitation with acetonitrile) that effectively removes interferences. The use of a stable isotope-labeled internal standard is the best practice to correct for matrix effects and variability.
Example LC-MS/MS Parameters:
| Parameter | Recommended Starting Condition |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 3-5 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Source Temperature | 300 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Capillary Voltage | 1.0 - 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | To be determined by infusion and fragmentation of the parent compound. At least two transitions should be monitored for confident identification and quantification. |
Part 2: Key In Vitro ADME Assays & Protocols
The following assays form the core of a primary ADME screen.
Metabolic Stability in Liver Microsomes
Scientific Rationale: This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[12][13] The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are key predictors of in vivo hepatic clearance.[13][14]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compound Stock: 1 mM in DMSO.
-
Human Liver Microsomes (pooled): Thaw on ice. Prepare a 20 mg/mL stock in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System Solution (or 10 mM NADPH stock).
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS).
-
-
Assay Incubation:
-
In a 96-well plate, add phosphate buffer, test compound (final concentration 1 µM; final DMSO ≤ 0.1%), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding pre-warmed NADPH (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Seal the quenched plate and vortex thoroughly.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
-
Data Presentation Example:
| Compound ID | t₁/₂ (min) | Clᵢₙₜ (µL/min/mg) | Metabolic Stability Classification |
| TFMP-OH-01 | 45 | 30.8 | Moderate |
| TFMP-OH-02 | > 120 | < 11.5 | High |
| TFMP-OH-03 | 8 | 173.3 | Low |
| Verapamil | 12 | 115.5 | Low (Positive Control) |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: This assay assesses the potential of a compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][16] Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[16] Fluorogenic probe substrates are often used in high-throughput screening; they are converted by a specific CYP isoform into a fluorescent product, and inhibition is measured as a decrease in the fluorescent signal.[15][17][18]
Experimental Workflow Diagram:
Caption: Workflow for the fluorogenic CYP inhibition assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compound: Prepare a serial dilution (e.g., 8-point, 3-fold) in buffer, starting from a high concentration (e.g., 100 µM).
-
Recombinant Human CYP Enzymes (e.g., CYP3A4) and corresponding fluorogenic probe substrate (e.g., BFC for CYP3A4).[17]
-
NADPH solution.
-
-
Assay Incubation (in a 96-well black plate):
-
Add buffer, the CYP enzyme/probe substrate mix, and the test compound dilutions to the wells.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reactions by adding NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Measurement and Analysis:
-
Stop the reaction using a suitable stop solution (e.g., 80:20 acetonitrile:0.1 M Tris base).
-
Measure the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each test compound concentration relative to a vehicle control (0% inhibition) and a well with a known potent inhibitor (100% inhibition).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation Example:
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Risk Potential |
| TFMP-OH-01 | > 50 | 22.5 | > 50 | 8.9 | Low to Moderate |
| TFMP-OH-02 | > 50 | > 50 | > 50 | > 50 | Low |
| TFMP-OH-03 | 15.1 | 4.3 | > 50 | 0.8 | High |
Interpretation Note: IC₅₀ values < 1 µM are typically considered potent inhibition, while values > 10 µM suggest a lower risk. These values must be considered in the context of expected clinical plasma concentrations.
Plasma Protein Binding (PPB) Assay
Scientific Rationale: The extent to which a drug binds to plasma proteins (like albumin and α1-acid glycoprotein) governs its free (unbound) concentration.[8] Only the unbound drug is available to interact with its target, be metabolized, and be cleared.[8][19] Therefore, determining the fraction unbound (fᵤ) is essential for interpreting efficacy and pharmacokinetic data.[8] Rapid Equilibrium Dialysis (RED) is a widely used and reliable method for this assessment.[8][19][20][21]
Detailed Protocol (using Thermo Scientific™ RED Device):
-
Preparation:
-
Prepare a stock solution of the test compound and spike it into plasma from the desired species (human, rat, etc.) at a final concentration of ~1-10 µM.[8]
-
Prepare dialysis buffer (PBS, pH 7.4).
-
-
RED Device Assembly and Incubation:
-
Add the plasma containing the test compound to the sample chamber (red ring) of the RED device insert.[8]
-
Add dialysis buffer to the adjacent buffer chamber.[8]
-
Place the inserts into the base plate, cover with a sealing tape, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[8]
-
-
Sampling and Analysis:
-
After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
To account for matrix effects during analysis, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of buffer.
-
Precipitate proteins from both final samples with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.
-
-
Data Calculation:
-
Fraction Unbound (fᵤ) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound = (1 - fᵤ) * 100
-
Data Presentation Example:
| Compound ID | Human Plasma fᵤ | Human Plasma % Bound | Rat Plasma % Bound | Binding Classification |
| TFMP-OH-01 | 0.08 | 92.0% | 88.5% | High |
| TFMP-OH-02 | 0.45 | 55.0% | 61.2% | Low |
| TFMP-OH-03 | 0.009 | 99.1% | 99.4% | Very High |
Interpretation Note: Compounds with >99% binding are considered highly bound and may have a restricted volume of distribution and lower clearance. The FDA's M12 guidance provides specific recommendations for highly bound drugs.
Permeability Assay (PAMPA)
Scientific Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[6] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This provides an early indication of a drug's potential for oral absorption.
Experimental Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Prepare Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Assay Setup and Incubation:
-
Prepare donor solutions of the test compounds (e.g., 100 µM in buffer, pH 6.5 to simulate the upper intestine).
-
Add the donor solutions to the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate at room temperature for 4 to 16 hours.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Calculation:
-
Calculate the effective permeability coefficient (Pₑ) using an established formula that accounts for the volume of the wells, the area of the filter, and the incubation time.
-
Data Presentation Example:
| Compound ID | Pₑ (x 10⁻⁶ cm/s) | Permeability Classification |
| TFMP-OH-01 | 8.5 | High |
| TFMP-OH-02 | 1.2 | Moderate |
| TFMP-OH-03 | < 0.5 | Low |
| Propranolol | > 10.0 | High (Positive Control) |
| Atenolol | < 1.0 | Low (Positive Control) |
Interpretation Note: Compounds are often classified as having low (<1), moderate (1-10), or high (>10) permeability in this assay format.
Part 3: Data Integration and Profile Assessment
The true power of in vitro ADME profiling lies in integrating the data from individual assays to build a holistic understanding of a compound's potential pharmacokinetic behavior.
Summary ADME Profile Table:
| Compound ID | Solubility (µM, pH 7.4) | LogD₇.₄ | HLM Stability (t₁/₂, min) | CYP3A4 IC₅₀ (µM) | Human PPB (%) | PAMPA Pₑ (x 10⁻⁶ cm/s) | Overall Assessment |
| TFMP-OH-01 | 150 | 2.1 | 45 | 8.9 | 92.0% | 8.5 | Promising: Good permeability and solubility. Moderate metabolic stability and CYP inhibition. Worthy of further optimization. |
| TFMP-OH-02 | 250 | 1.5 | > 120 | > 50 | 55.0% | 1.2 | Metabolically Stable but Low Permeability: Very stable with low DDI risk, but permeability may limit oral absorption. |
| TFMP-OH-03 | 25 | 3.8 | 8 | 0.8 | 99.1% | < 0.5 | Challenging Profile: Low stability, potent CYP inhibition, very high PPB, and low permeability suggest significant liabilities. |
Expert Insights and Causality:
-
A compound like TFMP-OH-03 with high lipophilicity (LogD 3.8) might be expected to have high permeability, but its low measured Pₑ suggests other factors (e.g., poor solubility, strong intramolecular hydrogen bonding) may be limiting its ability to cross the artificial membrane. Its high lipophilicity is consistent with its high plasma protein binding.
-
The high metabolic stability of TFMP-OH-02 could be due to the specific substitution pattern effectively shielding the molecule from CYP enzymes. However, the features contributing to this stability might also be responsible for its lower permeability.
-
For compounds with low metabolic stability, like TFMP-OH-03 , the next logical step is metabolite identification. Given the precedent for trifluoromethylpyridines, analysis should specifically search for the N-oxide metabolite in the incubation matrix.[8]
By systematically applying these protocols and integrating the resulting data, drug discovery teams can efficiently triage and optimize this compound derivatives, increasing the probability of advancing candidates with favorable pharmacokinetic profiles into preclinical and clinical development.
References
-
The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hepatic Tissues. PubMed. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
What Is ADME? – Drug Discovery Basics. Technology Networks. [Link]
-
Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. Schrödinger. [Link]
-
The Importance of Pharmaceutical ADME Studies. The Laboratory Outsourcing Network. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. PubMed Central. [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health. [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [Link]
-
(PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. [Link]
-
The 2020 FDA guidance for in vitro DDI studies – new things to consider?. Admescope. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. FDA. [Link]
-
M12 Drug Interaction Studies. FDA. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]
-
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
-
Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
-
The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Trifluoromethylated heterocycles. PubMed. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
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- 21. researchgate.net [researchgate.net]
Protocol for the N-Alkylation of 2-(Trifluoromethyl)pyridin-3-ol
An Application Guide for Researchers
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a detailed and robust protocol for the selective N-alkylation of 2-(Trifluoromethyl)pyridin-3-ol. N-alkylated pyridin-2-one scaffolds are crucial structural motifs in medicinal chemistry, and the introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The primary challenge in the alkylation of hydroxypyridines is achieving high regioselectivity, as the molecule exists as an ambident nucleophile, often leading to a mixture of N- and O-alkylated products.[3][4] This document outlines a method employing standard Williamson-type synthesis conditions, optimized to favor the formation of the desired N-alkylated isomer. We will explore the chemical principles, provide a step-by-step experimental procedure, and discuss critical parameters for success.
Introduction and Scientific Rationale
The pyridine ring is a privileged scaffold in drug discovery. Specifically, N-substituted this compound derivatives are of significant interest due to the unique electronic properties conferred by the CF₃ group.[1][5] However, the synthesis of these compounds is complicated by the tautomeric nature of the starting material, which exists in equilibrium between the pyridin-3-ol and the pyridin-3(1H)-one form.
Deprotonation of this tautomeric mixture with a base generates a resonance-stabilized pyridonate anion. This anion is an ambident nucleophile, meaning it can react with an electrophile (the alkylating agent) at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the nature of the base's counter-ion, and the alkylating agent itself.[3] This protocol has been optimized to direct the reaction pathway toward selective N-alkylation.
Underlying Mechanism: Directing Regioselectivity
The selective N-alkylation described here is a variation of the Williamson ether synthesis , which proceeds via an SN2 mechanism.[6][7]
-
Deprotonation: In the presence of a base like potassium carbonate (K₂CO₃), the acidic proton on the nitrogen of the pyridin-3(1H)-one tautomer is abstracted. This forms a pyridonate anion.
-
Nucleophilic Attack: The resulting anion attacks the alkyl halide. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. DMF solvates the cation (K⁺) but does not strongly solvate the pyridonate anion, leaving the nitrogen atom as a "harder" and more accessible nucleophilic center. This kinetically favors the SN2 attack at the nitrogen over the oxygen, leading to the desired N-alkylated product.[4][8][9]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Detailed Experimental Protocol
This procedure is a general method applicable to various primary alkyl halides.
Materials and Equipment
-
Chemicals:
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1-1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and finely powdered anhydrous potassium carbonate (1.5 eq.).[4]
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas (N₂ or Ar). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.3 M with respect to the starting pyridinol.[4]
-
Formation of Anion: Stir the resulting suspension vigorously at room temperature for 20-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension using a syringe over 5 minutes.[4]
-
Reaction: Heat the reaction mixture to the appropriate temperature (see Table 1) and maintain stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a volume of cold water approximately 10 times the volume of DMF used.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[10][11]
-
Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and inorganic salts.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.
Data Summary: Reaction Parameters
The following table provides representative conditions for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent (R-X) | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | 25 | 12 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | 50 | 16 | 80-90 |
| 3 | Benzyl Bromide | K₂CO₃ | 25 | 8 | 90-98 |
| 4 | Allyl Bromide | K₂CO₃ | 25 | 10 | 85-95 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Alternative Methodologies and Considerations
Mitsunobu Reaction
For cases where the alkylating partner is an alcohol, the Mitsunobu reaction provides an alternative route for C-N bond formation.[12][13] This reaction typically involves the alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
-
Principle: The alcohol is activated by the phosphine/azodicarboxylate system, making it susceptible to nucleophilic attack by the pyridonate.
-
Caution: The Mitsunobu reaction with ambident nucleophiles like pyridones can be less selective than the Williamson method, sometimes yielding significant amounts of the O-alkylated byproduct.[3][14] Optimization is often required to favor N-alkylation.
Key Considerations for Success
-
Anhydrous Conditions: Moisture can consume the base and react with some alkylating agents. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Quality: Use finely powdered, anhydrous potassium carbonate to maximize surface area and reactivity. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) or a more soluble one like cesium carbonate (Cs₂CO₃) may improve yields.[9]
-
O- vs. N-Alkylation: If O-alkylation is observed as a significant side product, consider using a less polar aprotic solvent or changing the base's counter-ion (e.g., from K⁺ to Na⁺) to modulate the nucleophilicity of the oxygen and nitrogen atoms.
Conclusion
The protocol detailed in this application note presents a reliable, high-yielding, and highly selective method for the N-alkylation of this compound. By carefully controlling the reaction conditions, particularly the choice of a polar aprotic solvent and a suitable base, researchers can effectively synthesize a wide range of N-alkylated pyridinone derivatives. This procedure serves as a foundational tool for professionals in drug discovery and organic synthesis, facilitating access to valuable fluorinated heterocyclic compounds.
References
- Vertex AI Search. Williamson Ether Synthesis.
- Guda, V. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- Wuxi Apptec Co Ltd. (2010). Method for N-alkylation of 2-pyridone. Google Patents (CN101654432A).
- Wuxi Apptec Co Ltd. (2012). Method for N-alkylation of 2-pyridone. Google Patents (CN101654432B).
- But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Pelletier, J. C., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry.
- Wikipedia. Mitsunobu reaction.
- Gibson, V. C., et al. (2002). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society.
- Comins, D., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Synthetic Communications.
- Comins, D. L., & Goehring, R. R. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.
- Katritzky, A. R., & Laurenzo, K. S. (1988). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. The Journal of Organic Chemistry.
- Check, C. T., & Rovis, T. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
- Chemistry Steps. The Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. Williamson ether synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- Jouffroy, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.
- Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.
- Jouffroy, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications.
- Wang, F., et al. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications.
- Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.
- Huang, X., & Xu, X. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
-
Stuart, D. R., & Wirth, T. (2012). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. Organic Syntheses. Available at:
- BenchChem. Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine.
- Li, Y., et al. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules.
- Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
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- 10. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Optimizing reaction yield for 2-(Trifluoromethyl)pyridin-3-ol synthesis
Answering the user's request.
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable building block is integral to the development of novel pharmaceuticals and agrochemicals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows little to no formation of the desired this compound, with starting materials remaining largely unconsumed.
Potential Causes & Solutions:
-
Inadequate Reagent Quality: The purity of starting materials is paramount. For instance, in a common synthetic route involving the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-aminocrotononitrile, the presence of impurities in either reactant can inhibit the reaction.
-
Solution: Ensure all reagents are of high purity (>98%). If necessary, repurify starting materials by distillation or recrystallization. Verify the integrity of reagents that are prone to degradation, such as 3-aminocrotononitrile, which can dimerize over time.
-
-
Suboptimal Reaction Temperature: The cyclization and subsequent aromatization steps are often temperature-sensitive.
-
Solution: Carefully control the reaction temperature. A stepwise heating profile may be necessary. For example, the initial condensation may proceed at a lower temperature (e.g., 80 °C), followed by a higher temperature (e.g., 120 °C) to drive the cyclization and aromatization.
-
-
Ineffective Catalyst or Base: The choice and amount of catalyst or base are critical.
-
Solution: If using a base catalyst like sodium ethoxide, ensure it is freshly prepared or properly stored to prevent deactivation by moisture. The stoichiometry of the base is also crucial; an insufficient amount may lead to incomplete reaction, while an excess can promote side reactions.
-
Experimental Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Symptoms: The crude reaction mixture shows the presence of one or more significant impurities alongside the desired product, complicating purification and reducing the overall yield.
Potential Causes & Solutions:
-
Side Reactions of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can lead to undesired side reactions.
-
Solution: The choice of solvent and base can influence the stability of the trifluoromethyl group. Aprotic polar solvents are often preferred. Strong bases should be used judiciously to avoid decomposition.
-
-
Incomplete Cyclization or Aromatization: The reaction may stall at an intermediate stage, leading to the accumulation of partially reacted species.
-
Solution: Prolonging the reaction time or increasing the temperature can sometimes drive the reaction to completion. However, this must be balanced against the risk of product degradation. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Polymerization or Decomposition of Starting Materials: Some starting materials, particularly activated nitriles, can be prone to polymerization under harsh reaction conditions.
-
Solution: Add the sensitive reagent slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure efficient stirring to prevent localized overheating.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product/Impurity | Potential Cause | Mitigation Strategy |
| Dimer of 3-aminocrotononitrile | Self-condensation of the starting material | Use freshly prepared or purified 3-aminocrotononitrile. Add it slowly to the reaction mixture. |
| Partially cyclized intermediate | Incomplete reaction | Increase reaction temperature or prolong reaction time. Monitor by TLC/LC-MS. |
| Product of base-mediated decomposition | Excess or overly strong base | Use a weaker base or a stoichiometric amount of a strong base. Optimize base addition. |
Issue 3: Difficulty in Product Purification
Symptoms: The crude product is difficult to purify by standard methods like crystallization or column chromatography, leading to low recovery of the pure compound.
Potential Causes & Solutions:
-
Co-elution of Impurities: Impurities with similar polarity to the desired product can make chromatographic separation challenging.
-
Solution: Optimize the chromatography conditions. This may involve screening different solvent systems, using a different stationary phase (e.g., alumina instead of silica gel), or employing techniques like preparative HPLC.
-
-
Product Instability: The product may be unstable under the purification conditions.
-
Solution: Avoid prolonged exposure to acidic or basic conditions during workup and purification. If the product is sensitive to air or light, perform the purification under an inert atmosphere and protect it from light.
-
-
Formation of an Azeotrope: The product may form an azeotrope with the solvent, making it difficult to remove the solvent completely.
-
Solution: Use a different solvent for extraction and purification. Lyophilization can also be an effective method for removing residual solvent.
-
Step-by-Step Protocol for Optimized Purification:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and adjust the pH to ~7 with a suitable acid (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent can be critical for selective extraction of the product.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) often provides the best separation.
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance its purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is the cyclocondensation reaction between a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, and an enamine, like 3-aminocrotononitrile. This is often followed by an in-situ aromatization step.
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: The critical parameters are:
-
Temperature: A stepwise temperature profile is often beneficial.
-
Reaction Time: Monitor the reaction to avoid incomplete conversion or product degradation.
-
Choice of Base/Catalyst: The nature and stoichiometry of the base can significantly impact the reaction outcome.
-
Solvent: Aprotic polar solvents are generally preferred.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q4: What are the safety precautions I should take when synthesizing this compound?
A4: The synthesis involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Logical Relationship Diagram for Synthesis Optimization:
Caption: Key factors influencing the synthesis of this compound.
References
-
Synthesis of 2-(Trifluoromethyl)pyridin-3-ols. Organic Syntheses, 2005, 81, 195. [Link]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated pyridine intermediate. The presence of the trifluoromethyl group can introduce unique challenges into the synthesis, including atypical reactivity and the formation of persistent side products.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Our approach is built on explaining the causal chemical principles behind each step and potential pitfall. By understanding why a side reaction occurs or why a specific parameter is critical, you can make more informed decisions in your own lab to optimize yield, improve purity, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for creating the this compound core structure?
A1: There are two primary strategies for synthesizing trifluoromethylpyridines (TFMPs):
-
Cyclocondensation using a trifluoromethyl-containing building block: This is the most direct and widely used method for this specific isomer. It typically involves the reaction of a trifluoromethyl-containing precursor, like ethyl 4,4,4-trifluoroacetoacetate, with an amine source and another component to build the pyridine ring.[2][3] This "bottom-up" approach offers good control over the substitution pattern.
-
Modification of a pre-existing pyridine ring: This can involve either direct C-H trifluoromethylation or a multi-step sequence on a substituted pyridine.[2] For instance, a sequence might involve starting with a related pyridinol, performing a chlorination, reduction, and then hydrolysis to arrive at the target molecule.[4] Direct C-H trifluoromethylation of pyridines is an emerging field but can suffer from selectivity issues, often requiring specific directing groups to achieve the desired isomer.[5]
Q2: What is a realistic target yield and purity for this synthesis?
A2: This is highly dependent on the chosen route and scale. For lab-scale syntheses based on cyclocondensation, yields can range from 40% to 70% after purification. Purity, as determined by HPLC or qNMR, should exceed 98% for most applications. Achieving high purity often requires careful control of reaction temperature and stoichiometry to minimize side products, followed by meticulous purification, typically column chromatography or recrystallization.
Q3: What are the critical quality attributes (CQAs) to monitor during the synthesis?
A3: The most critical attributes are:
-
Absence of regioisomers: Depending on the cyclization strategy, isomeric pyridinols can form. These are often difficult to separate from the desired product.
-
Completeness of reaction: Incomplete cyclization or hydrolysis can leave highly polar starting materials or intermediates in the crude product, complicating workup.
-
Low levels of halogenated impurities: If the synthesis involves chlorination/dechlorination steps, residual chlorinated pyridines are a common concern and must be monitored.[4]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or Inconsistent Yield
"My reaction yield is consistently below 40%, and results vary significantly between batches. What are the likely causes and how can I fix this?"
Causality: Low yields in cyclocondensation reactions for constructing heterocycles often stem from three primary sources: incomplete reaction, competitive side reactions (e.g., polymerization of starting materials), or product degradation under the reaction conditions. The electron-withdrawing nature of the CF₃ group can deactivate intermediates, making the final ring-closing step sluggish.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ammonia Source: If using ammonium acetate or another ammonia equivalent, ensure it is dry and of high quality. Moisture can hydrolyze key intermediates.
-
Ketoester Stability: Ethyl 4,4,4-trifluoroacetoacetate can exist in both keto and enol forms. Ensure its purity by ¹H NMR before use.
-
-
Optimize Reaction Temperature and Time:
-
Initial Low Temperature: A lower initial temperature can favor the desired initial Michael addition or condensation step over self-polymerization of the enone component.
-
Controlled Heating: Gradually increase the temperature to drive the cyclization to completion. Use in-process controls (TLC or LC-MS) to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time. Over-extending the reaction time at high temperatures can lead to degradation.
-
-
Solvent and Catalyst Choice:
-
Protic vs. Aprotic: While alcohols are common, consider a higher-boiling polar aprotic solvent like DMAc or NMP to achieve higher temperatures if the reaction is stalling.
-
Acid/Base Catalysis: Many pyridine cyclizations are sensitive to pH. If using a method like the Kröhnke reaction, the amount of ammonium acetate is critical.[6][7] For acid-catalyzed cyclizations, screen different acids (e.g., H₃PO₄, PTSA) and their loadings.[3]
-
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of a Persistent Impurity
"My crude product shows a major impurity by LC-MS with a similar mass, which is difficult to remove by column chromatography. What could it be?"
Causality: The most probable side product in a cyclocondensation synthesis of a substituted pyridin-3-ol is a regioisomer . For example, in a Hantzsch-type synthesis, condensation can occur in two different orientations, leading to the formation of the 4-ol or other isomers instead of the desired 3-ol. These isomers often have very similar polarities and chromatographic behavior.
Diagnostic & Troubleshooting Steps:
-
Characterize the Impurity:
-
Isolation: If possible, perform a difficult chromatographic separation on a small scale to isolate enough of the impurity for full characterization by 2D NMR (HSQC, HMBC) to definitively determine its structure.
-
Mechanistic Analysis: Review the reaction mechanism. Identify potential alternative cyclization pathways that could lead to an isomer. The electron-withdrawing CF₃ group strongly influences the regioselectivity of nucleophilic attacks on adjacent carbons.
-
-
Control Regioselectivity:
-
Steric Hindrance: Modify the starting materials to introduce steric bulk that disfavors the undesired cyclization pathway.
-
Protecting Groups: Temporarily protect one of the reactive sites on a starting material to force the reaction to proceed in the desired direction.
-
Lewis Acid Catalysis: Certain Lewis acids can chelate with intermediates, holding them in a specific conformation that favors one cyclization pathway over another. Screen a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂).
-
Mechanism of Regioisomer Formation
Caption: Competing pathways leading to product and regioisomer.
Problem 3: Difficult Purification
"The crude product is a dark, oily tar that is difficult to handle and purify by silica gel chromatography."
Causality: Tar formation is common in condensation reactions run at high temperatures. It is typically caused by polymerization of starting materials or the product itself. Pyridinols, being electron-rich, can be susceptible to oxidation, especially if trace metals are present.
Troubleshooting & Alternative Protocols:
-
Improved Workup Protocol:
-
Quenching: Instead of quenching into water, try quenching the reaction mixture into an anti-solvent (like heptane) to precipitate the product while leaving polymeric impurities in the solvent.
-
Acid/Base Wash: Perform a careful liquid-liquid extraction. The pyridinol product is amphoteric. You can wash with a mild base (e.g., sat. NaHCO₃) to remove acidic impurities and then with a mild acid (e.g., dilute citric acid) to remove basic impurities. Be cautious, as the product may partition into the aqueous layer if the pH is too high or low.
-
Activated Carbon: Before concentration, stir the organic solution with a small amount of activated carbon (charcoal) for 15-30 minutes and filter through Celite to remove dark, high-molecular-weight color bodies.
-
-
Alternative Purification Techniques:
| Technique | When to Use | Advantages | Disadvantages |
| Recrystallization | When crude purity is >85% and product is a solid. | Highly effective for removing small amounts of impurities; scalable. | Finding a suitable solvent system can be time-consuming; lower recovery. |
| Reverse-Phase Chromatography | When product and impurities are non-polar or have similar polarity on silica. | Excellent separation for many pyridine derivatives; good for polar impurities. | Requires different solvents (MeCN/H₂O); may be more expensive. |
| Distillation / Kugelrohr | If the product is a thermally stable, low-melting solid or liquid. | Excellent for removing non-volatile (polymeric) impurities. | Risk of product decomposition if thermally labile. |
Reference Protocol: Cyclocondensation Synthesis
This protocol is a representative example based on common cyclocondensation strategies and should be adapted and optimized for your specific laboratory conditions.
Step 1: Condensation
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add ethanol (10 volumes).
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), malononitrile (1.0 eq), and piperidine (0.1 eq).
-
Stir the mixture at room temperature for 2 hours to form the Knoevenagel condensation adduct. Monitor by TLC (3:1 Hexanes:EtOAc).
Step 2: Cyclization
-
To the reaction mixture, add ammonium acetate (3.0 eq).
-
Heat the reaction to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction should turn a dark amber color.
-
Monitor the consumption of the intermediate and formation of the product by LC-MS.
Step 3: Workup and Isolation
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add ethyl acetate (15 volumes) and water (10 volumes).
-
Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes), then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and treat with activated carbon (2% w/w) for 20 minutes.
-
Filter through a pad of Celite and concentrate in vacuo to yield the crude product, typically as a brown oil or solid.
Step 4: Purification
-
Purify the crude material by flash column chromatography on silica gel, using a gradient elution of 10% to 50% ethyl acetate in hexanes.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a white to off-white solid.
References
- Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.
-
Fujimoto, K., & Nakao, R. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 136–145. Available from: [Link]
- Tian, W., Luo, Y., Chen, Y., & Yu, A. (1993). A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes.
-
ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2, 3, 6-trichloro-5-trifluoromethyl pyridine byproduct.
-
Saito, N. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8398–8403. Available from: [Link]
- Google Patents. (n.d.). EP 2 368 550 B1.
-
Cherkupally, P., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(15), 3488. Available from: [Link]
- Coimbra, J., et al. (2021). Convergent procedure for the synthesis of trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines. CoLab, 1(1).
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem Compound Database. Retrieved from [Link]
-
Bar-Anan, Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2418–2423. Available from: [Link]
- Google Patents. (n.d.). CN114478365A - Purification method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming poor solubility of 2-(Trifluoromethyl)pyridin-3-ol in reactions
Welcome to the technical support center for 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the poor solubility of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Part 1: Understanding the Solubility Challenge
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The solubility behavior of this compound is governed by a combination of strong intermolecular forces and its unique electronic structure.
-
Hydrogen Bonding: The primary culprit is the pyridinol moiety (-OH group on a pyridine ring). This group is a potent hydrogen bond donor and acceptor, allowing the molecules to form strong, crystal lattice-stabilizing hydrogen bonds with each other. A significant amount of energy is required to break these interactions and solvate the individual molecules.
-
Zwitterionic Character: The molecule exists in equilibrium with its pyridinone tautomer. This tautomerism, coupled with the acidic proton of the hydroxyl group and the basic nitrogen of the pyridine ring, can lead to a degree of zwitterionic character, further enhancing crystal lattice energy and reducing solubility in non-polar solvents.
-
Fluorine Effects: While the trifluoromethyl (-CF3) group is highly lipophilic, it is also strongly electron-withdrawing. This increases the acidity of the hydroxyl proton, strengthening the hydrogen bonds it can form.
Essentially, the molecule prefers to interact with itself rather than with many common organic solvents, leading to its characteristic low solubility.
Part 2: General Strategies for Solubility Enhancement
Q2: I'm starting a new reaction. What's the first step to address potential solubility issues?
A2: A preliminary solvent screen is the most critical first step. Do not rely on a single "go-to" solvent. The goal is to find a medium that can disrupt the strong intermolecular forces of the starting material.
Workflow for Solvent Screening:
Caption: Initial solubility troubleshooting workflow.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Excellent at solvating polar molecules and breaking hydrogen bonds. Often a good starting point. |
| Ethers | Dioxane, THF | Moderate polarity. Dioxane is often used in cross-coupling reactions. |
| Aromatic | Toluene, Xylene | Generally poor solvents for the starting material itself, but often required for specific catalytic cycles (e.g., Buchwald-Hartwig). |
Q3: My starting material is still not dissolving, even with heat. What is a co-solvent and how do I use it?
A3: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to improve the solubility of a solute.[1][2] This is a powerful technique when you have a reaction where different components have conflicting solubility profiles (e.g., a polar starting material and a non-polar reagent).
Causality: The co-solvent works by modifying the overall polarity of the solvent mixture, making it more "hospitable" to the poorly soluble compound.[3] For example, adding a small amount of DMSO to toluene can create a solvent environment that is non-polar enough for a catalyst to function but polar enough to dissolve a small concentration of your pyridinol.
Practical Steps:
-
Start with your primary reaction solvent (e.g., Toluene).
-
Add the this compound.
-
Add a polar aprotic co-solvent (e.g., DMF or NMP) dropwise or as a small percentage of the total volume (start with 5-10% v/v) with stirring.
-
Observe for dissolution. You may not achieve a perfectly clear solution, but even a fine, well-dispersed slurry is often sufficient for the reaction to proceed.
Part 3: Troubleshooting Specific Reaction Types
Q4: I am running an N- or O-alkylation. The reaction is sluggish and incomplete. How can I improve it?
A4: For alkylations, the key issue is often the poor solubility of the in situ generated pyridinolate salt, not just the starting material. The choice of base is paramount as it determines the counter-ion of the salt.
Base and Counter-Ion Effects:
| Base | Counter-ion | Resulting Salt Solubility | Recommendation |
| NaH, NaOH | Na+ | Sodium salts are often poorly soluble in many organic solvents like THF or Toluene, leading to a thick, unreactive slurry. | Use in highly polar solvents like DMF or DMSO where solubility is higher. |
| K₂CO₃, KOH | K+ | Potassium salts are typically more soluble than their sodium counterparts. | A good general-purpose choice, often used in DMF or acetonitrile. |
| Cs₂CO₃ | Cs+ | Cesium salts are significantly more soluble in organic solvents due to the large, soft nature of the Cs+ ion. | The "gold standard" for difficult alkylations. Often provides superior results in THF, Dioxane, or Acetonitrile, albeit at a higher cost. |
Troubleshooting Protocol for Alkylation:
-
Switch the Base: If you are using NaH in THF and the reaction is stalled, consider switching to K₂CO₃ in DMF or, for maximum effect, Cs₂CO₃ in acetonitrile or THF.
-
Solvent Choice: Ensure your solvent can dissolve the pyridinolate salt. DMF and DMSO are excellent choices for this.
-
Temperature: Gently heating the reaction (50-80 °C) can dramatically increase both the solubility of the salt and the reaction rate.
-
Consider Additives: For O-alkylation specifically, using a catalyst like TfOH with a carbenoid source can provide high regioselectivity under mild conditions.[4]
Q5: My Suzuki or Buchwald-Hartwig cross-coupling reaction is failing. What are the likely solubility-related causes?
A5: Cross-coupling reactions are complex, multi-component systems.[5][6] The failure can stem from the poor solubility of the pyridinol starting material, the base, or even the catalyst/ligand complex.
Key Considerations for Cross-Coupling:
-
Solvent System: Many cross-coupling reactions use a mixture of a non-polar organic solvent (like Toluene or Dioxane) and an aqueous phase for the base.[7] This biphasic system is where solubility issues with this compound become acute.
-
Base Selection: The base not only drives the catalytic cycle but also must be soluble enough to be effective. K₃PO₄ and K₂CO₃ are common choices. K₃PO₄ is often preferred as it is more soluble in some organic solvents than K₂CO₃.
-
Ligand Choice: The phosphine ligand is not just an electronic and steric modulator; it also dictates the solubility of the active palladium complex. Ensure you are using a ligand appropriate for your substrate class. For example, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are often required for challenging substrates.[8]
Troubleshooting Protocol for Cross-Coupling:
-
Homogenize the System: If possible, switch to a single-phase solvent system that can dissolve all components. A mixture of Dioxane and water, or using a polar aprotic solvent like DMF, can sometimes work, but catalyst compatibility must be verified.
-
Use a Co-Solvent: If a biphasic system is necessary, add a co-solvent like DMF or NMP (5-10%) to the organic phase to increase the concentration of the pyridinol.
-
Advanced Technique - Phase Transfer Catalysis: If the pyridinol remains insoluble in the organic phase, this is a prime scenario for using a phase-transfer catalyst.
Part 4: Advanced Technique: Phase Transfer Catalysis (PTC)
Q6: What is Phase Transfer Catalysis and when should I use it for my reaction?
A6: Phase Transfer Catalysis (PTC) is a powerful technique for reacting mutually insoluble reagents.[9] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, transports a reactant from one phase (e.g., an aqueous phase) into another (e.g., an organic phase) where the reaction can occur.[10][11]
Use PTC when:
-
You are running a biphasic reaction (e.g., Toluene/water).
-
Your pyridinol starting material is deprotonated by an aqueous base (like NaOH or K₂CO₃), forming a water-soluble pyridinolate salt.
-
Your other reactant (e.g., an alkyl halide or aryl halide) is only soluble in the organic phase.
Caption: Mechanism of Phase Transfer Catalysis.
Part 5: Experimental Protocols
Protocol 1: General N-Alkylation using a Strong Base
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to create a 0.1-0.2 M mixture. Stir to form a slurry.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The mixture may become more homogeneous as the sodium salt forms.
-
Electrophile Addition: Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction to 50-80 °C and monitor by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 2: Suzuki Coupling under Biphasic Conditions with PTC
-
Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add Toluene and a 2M aqueous solution of K₂CO₃ in a 2:1 or 3:1 ratio (organic:aqueous). The final concentration should be around 0.1 M with respect to the pyridinol.
-
Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing between the phases. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Part 6: Frequently Asked Questions (FAQs)
-
Q: My reaction mixture is a thick, un-stirrable paste. What should I do?
-
A: This is a classic sign of salt insolubility. Immediately add more solvent to dilute the mixture. If that doesn't work, consider switching to a more polar solvent (like DMF) or a base with a more soluble counter-ion (like Cs₂CO₃).
-
-
Q: I got a low yield, and my mass balance is poor. Where did my material go?
-
A: Poorly soluble products can be lost during workup. Check your filter paper if you filtered any solids. Also, the product might be partially soluble in the aqueous layer, especially if it retains the polar pyridinol group.[12] Try re-extracting the aqueous layer several times.
-
-
Q: Can I use sonication to improve solubility?
-
A: Yes, sonication can be a useful physical method to help break up solid aggregates and promote dissolution, especially at the beginning of a reaction. However, it is not a substitute for proper solvent and reagent selection for maintaining solubility throughout the reaction.
-
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
-
SACHEM, Inc. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN101654432A - Method for N-alkylation of 2-pyridone.
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Sources
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- 12. How To [chem.rochester.edu]
Technical Support Center: A-Z Guide to Improving the Purity of 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the dedicated technical support center for the purification of 2-(Trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this important fluorinated pyridine intermediate. The trifluoromethyl group imparts unique electronic properties, making this scaffold a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] However, achieving high purity can be a significant challenge.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address the specific issues you may encounter during the purification of this compound. Our goal is to equip you with the knowledge to not only solve common purity problems but also to understand the underlying chemical principles that govern the success of your purification strategy.
Troubleshooting Guide: From Crude to Pure
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude this compound contains both acidic and neutral impurities. What is the most efficient initial purification step?
Answer: An acid-base extraction is the most effective initial step to separate your phenolic product from non-acidic (neutral) and more strongly acidic impurities.[2][3] this compound is a weakly acidic phenol, which allows for its selective extraction.[4][5]
Causality: The principle behind this technique lies in the differential acidity of the components in your mixture.[3][5] By using a weak base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate and extract stronger acids (like carboxylic acids) into the aqueous layer, leaving the less acidic this compound and neutral impurities in the organic layer.[5] Subsequently, a stronger base, like sodium hydroxide (NaOH), can be used to deprotonate and extract your target compound into a fresh aqueous layer, leaving the neutral impurities behind in the organic phase.[2][4]
Experimental Protocol: Stepwise Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or dichloromethane.[2][3]
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[2] Separate the layers. This aqueous layer contains any strongly acidic impurities.
-
Strong Base Extraction: To the organic layer, add a 1-2 M aqueous solution of sodium hydroxide and shake thoroughly.[4] Allow the layers to separate. The aqueous layer now contains the sodium salt of your this compound.
-
Isolation of Product: Carefully separate the aqueous layer containing your product. Cool this aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper).[2] Your purified this compound should precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[5]
Question 2: I'm observing significant peak tailing and poor separation during column chromatography of this compound. What's causing this and how can I fix it?
Answer: Peak tailing and poor separation of pyridine-based compounds on silica gel are common issues.[6][7] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel.[6] This interaction leads to multiple retention mechanisms and results in broad, tailing peaks.
Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction disrupts the normal partitioning of the analyte between the mobile and stationary phases, leading to poor peak shape and resolution.
Troubleshooting & Optimization for Column Chromatography
| Strategy | Description | Advantages | Considerations |
| Mobile Phase Modification | Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase. | Effectively masks the acidic silanol sites, leading to improved peak shape and resolution.[6] | May require more rigorous removal from the final product. |
| Stationary Phase Deactivation | Pre-treat the silica gel with a solution of triethylamine in your eluent before packing the column.[8] | A more thorough way to neutralize the active sites on the silica. | Can be more time-consuming than simply adding an additive to the mobile phase. |
| Alternative Stationary Phases | Consider using a less acidic stationary phase like alumina or a polymer-based resin. | Eliminates the issue of silanol interactions. | May require significant method redevelopment to find a suitable solvent system. |
| pH Adjustment | For reverse-phase chromatography, adjusting the mobile phase pH can suppress the ionization of the pyridine nitrogen.[6] | Can significantly improve peak shape. | Requires the use of a pH-stable column.[6] |
Question 3: After my initial purification, I still have a persistent, closely-related impurity. What's the best approach for high-purity final isolation?
Answer: For removing closely-related impurities, recrystallization is often the most powerful technique.[9][10][11] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[11]
Causality: A successful recrystallization depends on choosing a solvent system where your target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures or is insoluble even at high temperatures.[9] As the solution cools, the concentration of your desired compound exceeds its solubility, leading to the formation of pure crystals, while the impurity remains in the mother liquor.[12]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Screen various solvents to find one that dissolves your compound when hot but not when cold. Common choices for polar compounds include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: In a flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue to add small portions of the hot solvent until the solid just dissolves.[9][12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
-
A1: Common impurities can include unreacted starting materials, regioisomers formed during the pyridine ring synthesis, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.[13][14]
Q2: How can I monitor the progress of my purification?
-
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of the purity of your fractions during column chromatography and can help in selecting the right solvent system for both chromatography and recrystallization.
Q3: My this compound appears to be degrading during purification. What could be the cause?
-
A3: Some trifluoromethyl-substituted pyridines can be sensitive to heat and strong acids or bases.[15] If you suspect degradation, try to use milder conditions. For example, use a lower temperature for solvent evaporation and avoid unnecessarily strong acids or bases during extraction.
Q4: Can I use distillation to purify this compound?
-
A4: While distillation is a powerful purification technique for liquids, it is generally not suitable for solids like this compound unless it can be sublimed. The high temperatures required for distillation could lead to decomposition.
Visualizing Purification Workflows
Logical Workflow for General Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Column Chromatography
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Suzuki Coupling with Trifluoromethylpyridines
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving trifluoromethylpyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of electron-deficient heterocycles. The trifluoromethyl group, while a valuable substituent in drug discovery for its metabolic stability and ability to modulate physicochemical properties, introduces unique electronic and steric challenges to this otherwise robust C-C bond-forming reaction.[1]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but also a deeper understanding of the mechanistic principles at play, enabling you to rationalize your experimental choices and develop robust, reproducible protocols.
Frequently Asked questions (FAQs)
Q1: Why are Suzuki couplings with trifluoromethylpyridines often more challenging than with other aryl halides?
The primary difficulty arises from the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring itself.[2][3] This creates a highly electron-deficient aromatic system which has several consequences:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2][3]
-
Difficult Oxidative Addition: While electron-deficient rings can activate the C-X bond (where X is a halide) for oxidative addition, in some cases, particularly with less reactive chlorides, this step can still be challenging.[3][4]
-
Substrate Instability: The electron-deficient nature of the ring can make the trifluoromethylpyridine substrate susceptible to nucleophilic attack by the base or other species in the reaction mixture, leading to degradation.[2]
-
Boronic Acid/Ester Instability: The corresponding trifluoromethylpyridyl boronic acids are often unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved.[3][5][6]
Q2: What is a good starting point for catalyst, ligand, and base selection for this type of coupling?
For a successful Suzuki coupling with trifluoromethylpyridines, the choice of catalyst, ligand, and base is critical. A robust starting point would be:
-
Palladium Source: A common and effective palladium source is Pd(OAc)₂ or Pd₂(dba)₃.[6] While Pd(PPh₃)₄ can be used, it is often less effective for challenging substrates.[3]
-
Ligand: Bulky, electron-rich phosphine ligands are essential.[3][6] Buchwald-type biarylphosphine ligands such as XPhos and SPhos are highly recommended as they can stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically shield the metal center from coordination by the pyridine nitrogen.[5][6]
-
Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are excellent choices.[2][5] It is crucial that the base is finely powdered and anhydrous to maximize its reactivity and minimize side reactions.[5]
-
Solvent: A polar aprotic solvent, often in combination with water, is generally used. Common choices include 1,4-dioxane/water or THF/water .[5]
Troubleshooting Guide
Scenario 1: Low or No Product Yield
Q: My Suzuki coupling reaction with a trifluoromethylpyridine substrate is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A low yield in the Suzuki coupling of trifluoromethylpyridines can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
1. Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Purity: Boronic acids are susceptible to degradation over time.[5] Consider using a fresh batch or re-purifying your existing material. A more robust alternative is to use the corresponding pinacol ester or potassium trifluoroborate salt , which are generally more stable and less prone to protodeboronation.[5][6][7]
-
Base Quality: Ensure your base is anhydrous and finely powdered to maximize its surface area and effectiveness.[5]
-
Solvent Quality: Use anhydrous and properly degassed solvents to prevent quenching of the catalyst and unwanted side reactions.[5]
2. Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can promote the homocoupling of the boronic acid and lead to the formation of palladium black, an inactive form of the catalyst.[5][8] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[5] Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas.[2]
-
Temperature: The optimal temperature is typically between 80-120 °C.[5] If you are not seeing any conversion, a higher temperature may be necessary. However, be aware that excessively high temperatures can promote side reactions and decomposition.[2][5]
3. Catalyst and Ligand System:
-
Ligand Choice: If you are using a less bulky ligand like PPh₃, switching to a more electron-rich and sterically demanding ligand is highly recommended.[5] Buchwald ligands such as XPhos , SPhos , or RuPhos are often the key to success with these challenging substrates.[6][7]
-
Palladium Source: Screen different palladium precursors. While Pd(dppf)Cl₂ can be effective, a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand often provides better results.[5]
Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective precursors for generating the active Pd(0) species.[6] |
| Ligand | XPhos or SPhos (2-6 mol%) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases that are effective in promoting transmetalation without causing significant substrate degradation.[2][5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or THF/H₂O | Biphasic systems that help to dissolve both organic and inorganic reagents.[5] |
| Temperature | 80-110 °C | A good balance between reaction rate and minimizing side reactions.[2][5] |
Scenario 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with significant byproducts. What are the common side reactions and how can I suppress them?
Several side reactions can plague the Suzuki coupling of trifluoromethylpyridines. Identifying the major byproduct can help in diagnosing and solving the issue.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid/ester, replacing it with a hydrogen atom.[5][6] | Use the more stable pinacol boronate ester or a potassium trifluoroborate salt.[5][6][7] Employ milder reaction conditions (lower temperature) and anhydrous solvents.[2][6] |
| Homocoupling | Self-coupling of the boronic acid/ester to form a biaryl byproduct.[5][6] | Maintain a strict inert atmosphere to exclude oxygen.[2][5] Bulky ligands can also help to suppress this side reaction.[6] |
| Dehalogenation | Reduction of the starting trifluoromethylpyridyl halide to the corresponding pyridine.[6] | Optimize reaction conditions such as temperature, base, and solvent to favor the desired cross-coupling pathway.[6] |
Visualizing the Catalytic Cycle and Potential Pitfalls
Caption: The Suzuki catalytic cycle and common off-cycle pitfalls.
Experimental Protocol Example
This is a generalized procedure and should be optimized for your specific substrates.
General Procedure for Suzuki Coupling of a Chloro-Trifluoromethylpyridine with an Arylboronic Acid Pinacol Ester:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the chloro-trifluoromethylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 0.015 equiv.) and the ligand (e.g., XPhos, 0.036 mmol, 0.036 equiv.) to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By understanding the inherent challenges of coupling with trifluoromethylpyridines and systematically applying these troubleshooting strategies, you can significantly improve the success rate and efficiency of your reactions.
References
- Troubleshooting low yields in Suzuki coupling with trifluoromethylpyridines - Benchchem.
- Optimizing reaction conditions for Suzuki coupling of 2-Bromo-3,5-dinitropyridine - Benchchem.
- Technical Support Center: Suzuki Couplings with Electron-deficient Pyridines - Benchchem.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for cross-coupling reactions involving 2-(trifluoromethyl)pyridin-3-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The inherent electronic properties of this molecule demand a nuanced approach to catalyst system selection. This document provides foundational knowledge through FAQs and actionable solutions in a detailed troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the molecule's unique electronic and structural features:
-
Electron-Deficient Ring: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. This makes oxidative addition to a C-X bond on the ring more facile but can hinder the reductive elimination step of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen atom possesses a lone pair of electrons and can act as a ligand, coordinating to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively inhibiting or poisoning the catalyst.[3] This is a well-documented issue known as the "2-pyridyl problem" in cross-coupling chemistry.[3]
-
Acidic Hydroxyl Group: The pyridin-3-ol moiety has an acidic proton. The choice of base must be sufficient to deprotonate this group to form the pyridinolate, which may have different electronic properties and solubility. The base must also fulfill its primary role in the catalytic cycle (e.g., activating the transmetalating agent in Suzuki coupling).
Q2: Which types of palladium catalysts are generally recommended for this class of substrate?
A2: For challenging substrates, it is crucial to ensure the efficient generation of the active Pd(0) species.[4]
-
Pd(0) Precursors: Sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are effective as they are already in the correct oxidation state.
-
Pd(II) Precursors: Common Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are also widely used but require in situ reduction to Pd(0) to enter the catalytic cycle. This reduction can be accomplished by phosphine ligands, amines, or other reagents in the mixture.[5]
-
Palladium Precatalysts: Modern, well-defined precatalysts, such as the Buchwald G3 and G4 precatalysts, are often the most reliable choice.[4][6] These air-stable complexes readily and cleanly generate the active monoligated Pd(0) species upon activation by a base, leading to more reproducible results.
Q3: How do I choose the right phosphine ligand?
A3: Ligand selection is arguably the most critical parameter for successfully coupling electron-deficient heteroaromatics. The goal is to use a ligand that accelerates the rate-limiting reductive elimination step and minimizes catalyst deactivation.
-
Sterically Bulky Ligands: Large, bulky ligands are essential. Their size promotes the formation of highly active, low-coordinate monoligated palladium complexes, which are crucial for efficient catalysis.[7]
-
Electron-Rich Ligands: Strong σ-donating (electron-rich) ligands increase the electron density on the palladium center, which facilitates the reductive elimination step to form the final product.[1][7]
-
Recommended Ligand Classes:
-
Dialkylbiarylphosphines (Buchwald Ligands): This class is the gold standard. Ligands like XPhos , SPhos , and RuPhos have proven highly effective for a wide range of cross-coupling reactions, including those with challenging heteroaryl chlorides.[1][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have also found broad application.[8] Ligands like IPr and IMes can be effective, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9]
-
Q4: What is the role of the base, and which one should I choose?
A4: The base plays multiple critical roles in a cross-coupling reaction, and its choice can dramatically affect the outcome.
-
Mechanism-Specific Roles: In Suzuki-Miyaura coupling, the base facilitates the transmetalation step.[10] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[9]
-
Substrate Deprotonation: For this compound, the base must also deprotonate the hydroxyl group.
-
Common Bases for Screening:
-
Phosphates: K₃PO₄ is a versatile and often effective base for Suzuki couplings.
-
Carbonates: Cs₂CO₃ and K₂CO₃ are commonly used. Cs₂CO₃ is more soluble in many organic solvents and is often a good choice for difficult couplings.
-
Alkoxides: Stronger bases like NaOtBu or KOtBu are typically required for Buchwald-Hartwig aminations and can be effective in other couplings, but their high basicity may not be compatible with sensitive functional groups.[4][11]
-
Section 2: Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during experiments.
Q1: My reaction is not working at all (0% conversion). What should I check first?
A1: A complete lack of reactivity usually points to a fundamental issue with the catalyst or reagents. Follow this checklist:
-
Catalyst Activity and Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12]
-
Action: Ensure your reaction vessel was rigorously purged of air and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be properly degassed. Sparging with inert gas is good, but freeze-pump-thaw cycles are more effective for complete oxygen removal.[4]
-
Action: If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). Consider using a fresh bottle of ligand, as phosphines can oxidize over time. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can help diagnose this issue.[4]
-
-
Reagent Integrity:
Q2: My reaction yield is low. How can I improve it?
A2: Low yields indicate that the catalytic cycle is proceeding but is inefficient. A systematic optimization of reaction parameters is necessary.
-
Screen Ligands: The ligand has the most profound impact on catalyst performance.
-
Action: If you started with a ligand like XPhos, try SPhos or RuPhos. The subtle electronic and steric differences can lead to significant improvements.[7]
-
-
Screen Bases:
-
Action: If K₃PO₄ gave a low yield, try a stronger base like Cs₂CO₃ or a weaker one like K₂CO₃. The optimal basicity is highly substrate-dependent.
-
-
Screen Solvents:
-
Action: The polarity and coordinating ability of the solvent can influence catalyst stability and reaction rates. Common solvents to screen include 1,4-dioxane , toluene , THF , and DMF . Sometimes a mixture, such as dioxane/water, is optimal for Suzuki couplings.
-
-
Adjust Temperature:
-
Action: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80 °C to 100 °C). Be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.
-
Q3: I'm observing significant homocoupling of my boronic acid (in a Suzuki coupling). How can I prevent this?
A3: Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen or the use of Pd(II) precursors without efficient reduction.[5][12]
-
Action: Improve your degassing technique. This is the most common cause.[4][12]
-
Action: Use a slight excess (1.05-1.1 equivalents) of the pyridinol halide partner relative to the boronic acid.[12]
-
Action: Consider using a Pd(0) source or a precatalyst to minimize the amount of Pd(II) species present at the start of the reaction.
Q4: I'm seeing decomposition of my starting material or product. What can I do?
A4: Decomposition suggests that the reaction conditions are too harsh.
-
Action: Lower the reaction temperature. Many modern catalyst systems are highly active and may not require high heat.
-
Action: Use a milder base. If you are using a strong base like NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.[4]
-
Action: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
Section 3: Recommended Starting Protocols & Data
The following tables provide validated starting points for common cross-coupling reactions. These conditions are based on broadly applicable methods and should serve as an excellent initial setup for your specific system.[4]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Formation of a C-C bond)
| Component | Recommendation | Notes |
| Electrophile | 3-Halo-2-(CF₃)pyridin-X-ol | 1.0 equiv. |
| Nucleophile | (Hetero)Arylboronic Acid/Ester | 1.2–1.5 equiv. |
| Pd Source | Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (2 mol %) | Precatalysts (e.g., SPhos-G3) are also excellent. |
| Ligand | SPhos or XPhos (4-5 mol %) | Ligand:Pd ratio should be ~2:1. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equiv. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | 0.1–0.5 M concentration. |
| Temperature | 80–110 °C | Monitor by TLC/LC-MS. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Formation of a C-N bond)
| Component | Recommendation | Notes |
| Electrophile | 3-Halo-2-(CF₃)pyridin-X-ol | 1.0 equiv. |
| Nucleophile | Primary or Secondary Amine | 1.2 equiv. |
| Pd Source | Pd₂(dba)₃ (2 mol %) or XPhos-G3 (2 mol %) | Precatalysts are highly recommended for C-N coupling.[11] |
| Ligand | XPhos or RuPhos (4-5 mol %) | Not needed if using a precatalyst. |
| Base | NaOtBu or K₃PO₄ | 1.5–2.0 equiv. NaOtBu is common, but K₃PO₄ can work. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous solvent is critical. 0.1–0.5 M. |
| Temperature | 80–110 °C | Monitor by TLC/LC-MS. |
Experimental Protocol 1: General Procedure for a Screening Reaction
This protocol describes setting up a small-scale reaction (0.1 mmol) under an inert atmosphere.[4][12]
-
Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol %), the phosphine ligand (e.g., XPhos, 0.004 mmol, 4 mol %), and the base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not in a glovebox, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound derivative (0.1 mmol, 1.0 equiv.) and the coupling partner (e.g., arylboronic acid, 0.15 mmol, 1.5 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL of 1,4-dioxane) via syringe.
-
Reaction: Place the vial in a preheated aluminum heating block and stir vigorously for the intended duration (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot for analysis by LC-MS or TLC to determine the conversion.
Section 4: Visual Guides
Diagram 1: Catalyst System Selection Workflow
This flowchart provides a logical pathway for selecting an initial catalyst system for your cross-coupling reaction.
Caption: Suzuki cycle showing potential catalyst inhibition by the pyridine substrate.
References
-
Dennis, J. M. et al. "Breaking the Base Barrier: An Electron-Deficient Palladium. Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." Journal of the American Chemical Society, 2018.
-
Fors, B. P., & Buchwald, S. L. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Organic Letters, 2020.
-
Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma.
-
Deng, Y. et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." DSpace@MIT.
-
de Vries, J. G. "Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes." Accounts of Chemical Research, 2009.
-
Jana, R. et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." ACS Catalysis, 2020.
-
Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
-
OpenChemHub. "Ligand design for cross-couplings: phosphines." YouTube, 2024.
-
NROChemistry. "Heck Coupling." NROChemistry.
-
Wikipedia contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.
-
Sigma-Aldrich. "Cross-Coupling Reaction Guide." MilliporeSigma.
-
OpenOChem Learn. "Buchwald-Hartwig Amination." OpenOChem Learn.
-
BenchChem. "A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions." BenchChem.
-
The Buchwald Research Group. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling." The Buchwald Research Group.
-
BenchChem. "Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine." BenchChem.
-
MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI.
-
ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development.
-
ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development.
-
TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.
-
ResearchGate. "Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles." ResearchGate.
-
Royal Society of Chemistry. "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions." Organic & Biomolecular Chemistry.
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts.
-
MDPI. "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." MDPI.
-
Wikipedia contributors. "Heck reaction." Wikipedia, The Free Encyclopedia.
-
YouTube. "Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET." YouTube.
-
Organic Chemistry Portal. "Heck Reaction." Organic Chemistry Portal.
-
Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts.
-
National Institutes of Health. "Catalysis for Fluorination and Trifluoromethylation." PMC.
-
Beilstein-Institut. "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides." Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal.
-
National Institutes of Health. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." PMC.
-
ThalesNano. "Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor." ThalesNano.
-
YouTube. "Suzuki Coupling Mechanism." YouTube.
-
Weizmann Institute of Science. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." WIS Works.
-
Chemistry World. "Optimise cross-coupling with ligand-free NHC–Pd precatalysts." Chemistry World.
-
National Institutes of Health. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." PMC.
-
ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ResearchGate.
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
-
BenchChem. "Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines." BenchChem.
-
YouTube. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem." YouTube.
-
ResearchGate. "Cross-Coupling Reactions: A Practical Guide." ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyridin-3-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile building block. The unique electronic properties conferred by the trifluoromethyl group necessitate a nuanced approach to reaction work-ups, and this guide is designed to provide you with the expertise to navigate these complexities successfully.
Understanding the Core Chemistry: The Influence of the Trifluoromethyl Group
The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the pyridin-3-ol ring profoundly influences its chemical properties. This is a critical concept to grasp for effective troubleshooting. The -CF3 group enhances the acidity of the hydroxyl proton, making the compound more acidic than its non-fluorinated analog. This increased acidity impacts its solubility in aqueous bases and its reactivity in O-alkylation and other derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
FAQ 1: Acid-Base Extraction and Quenching
Question: I'm having trouble with the aqueous work-up of my reaction involving this compound. My product seems to be partially or fully soluble in the aqueous layer. How can I effectively extract my product?
Answer: This is a common issue stemming from the enhanced acidity of the pyridinol proton. Standard extraction procedures may need modification.
Causality: The electron-withdrawing -CF3 group lowers the pKa of the hydroxyl group, making this compound and its derivatives more prone to deprotonation and formation of water-soluble phenoxide salts, especially in basic aqueous solutions.
Troubleshooting Protocol: Modified Acid-Base Extraction
-
Initial Quench: Quench the reaction mixture with a mildy acidic solution, such as saturated ammonium chloride (NH4Cl) solution, or cold water. Avoid strong bases like sodium hydroxide in the initial quench if your product retains the free hydroxyl group.
-
Solvent Selection: Use a water-immiscible organic solvent for extraction, such as ethyl acetate, dichloromethane, or a mixture of THF and a less polar solvent.
-
Acidic Wash (for basic impurities): To remove basic impurities, wash the organic layer with a dilute acid like 1 M HCl. The protonated basic impurities will move to the aqueous phase.
-
Careful Basic Wash (for acidic impurities): To remove acidic impurities, a wash with a weak base like saturated sodium bicarbonate (NaHCO3) solution is recommended. Crucially, monitor the pH of the aqueous layer to ensure it does not become too basic (pH > 9), which could lead to deprotonation and loss of your product into the aqueous phase.
-
Back-Extraction: If you suspect product loss to the aqueous basic wash, acidify the aqueous layer with 1 M HCl to a pH of ~5-6 and back-extract with your organic solvent.
-
Brine Wash and Drying: Finally, wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
FAQ 2: Purification by Column Chromatography
Question: My this compound derivative is streaking on the silica gel column during purification. What can I do to improve the separation?
Answer: Streaking is often a sign of interaction between the compound and the stationary phase, which can be exacerbated by the polar nature of the pyridine nitrogen and the hydroxyl group.
Causality: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.
Troubleshooting Protocol: Column Chromatography Optimization
-
Solvent System Modification:
-
Addition of a Base: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Solvents: Explore different solvent systems. A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a system containing dichloromethane and methanol might be more effective.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Consider using silica gel that has been pre-treated with a base or using commercially available deactivated silica.
-
Alumina: For particularly basic compounds, switching to neutral or basic alumina as the stationary phase can be beneficial.
-
-
Sample Loading:
-
Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of your column.
-
| Parameter | Recommendation for this compound Derivatives |
| Stationary Phase | Silica Gel (consider deactivation) or Alumina (neutral/basic) |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Additive | 0.1-1% Triethylamine (Et3N) to reduce tailing |
| Detection | UV (254 nm) |
FAQ 3: Handling O- vs. N-Alkylation Regioselectivity
Question: I am trying to perform an O-alkylation on this compound, but I am getting a mixture of O- and N-alkylated products. How can I improve the selectivity for O-alkylation?
Answer: The presence of two nucleophilic sites (the hydroxyl oxygen and the pyridine nitrogen) can lead to regioselectivity issues.
Causality: While the pyridine nitrogen is generally less nucleophilic than the pyridinol oxygen, under certain conditions, N-alkylation can compete or even predominate. The choice of base and reaction conditions is critical in directing the alkylation to the desired position.
Troubleshooting Protocol: Optimizing for O-Alkylation
-
Choice of Base:
-
Weaker Bases: Use a weaker base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are generally sufficient to deprotonate the acidic hydroxyl group without significantly activating the pyridine nitrogen for alkylation.
-
Avoid Strong Bases: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can increase the nucleophilicity of the pyridine nitrogen, leading to more N-alkylation.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Protecting Group Strategy: For challenging cases, consider protecting the pyridine nitrogen prior to alkylation. However, this adds extra steps to the synthesis.
FAQ 4: Work-up of Mitsunobu Reactions
Question: I have performed a Mitsunobu reaction using this compound and the work-up is messy. How can I effectively remove the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts?
Answer: The removal of Mitsunobu byproducts is a classic challenge in organic synthesis. Several strategies can be employed.
Causality: Triphenylphosphine oxide (TPPO) and the hydrazine byproduct are often soluble in common organic solvents and can have similar polarities to the desired product, making separation by simple extraction difficult.
Troubleshooting Protocol: Mitsunobu Reaction Work-up
-
Initial Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., THF).
-
Precipitation of TPPO:
-
Non-polar Solvent Addition: Add a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to the concentrated residue. TPPO is often insoluble in these solvents and will precipitate out. The mixture can then be filtered.[1]
-
Complexation with Metal Salts: An alternative is to dissolve the crude mixture in ethanol and add a solution of zinc chloride (ZnCl2). This forms an insoluble complex with TPPO that can be removed by filtration.[2][3]
-
-
Aqueous Extraction: After the initial precipitation, perform an aqueous work-up as described in FAQ 1 to remove the hydrazine byproduct and any remaining TPPO.
-
Column Chromatography: The final purification is typically achieved by column chromatography (see FAQ 2 for optimization).
FAQ 5: Removal of Palladium Catalysts from Cross-Coupling Reactions
Question: I have performed a Suzuki-Miyaura cross-coupling reaction to derivatize my this compound scaffold and I'm struggling to remove the residual palladium catalyst. What are the best practices for this?
Answer: Residual palladium can be problematic, especially in pharmaceutical applications. Several methods can be used for its removal.
Causality: Palladium catalysts can form soluble complexes that are difficult to remove by standard work-up procedures. The pyridine moiety in the product can also coordinate to the palladium, further complicating its removal.
Troubleshooting Protocol: Palladium Removal
-
Aqueous Washes with Chelating Agents:
-
Wash the organic layer with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or a dilute solution of ammonium hydroxide. These can help to sequester the palladium into the aqueous phase.
-
-
Scavenger Resins:
-
Stir the crude product in a suitable solvent with a scavenger resin that has an affinity for palladium. Thiol-functionalized silica or polymer resins are commonly used for this purpose. The resin can then be filtered off.
-
-
Activated Carbon Treatment:
-
Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product as well. A small-scale test is recommended.
-
-
Filtration through Celite®: Sometimes, simply filtering the reaction mixture through a pad of Celite® can help to remove some of the precipitated palladium black.
Experimental Workflows and Diagrams
Workflow for a Typical O-Alkylation Reaction
Caption: General workflow for O-alkylation of this compound.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Concluding Remarks
Working with this compound presents unique challenges and opportunities. A thorough understanding of its electronic properties is paramount for developing robust and efficient reaction work-up and purification protocols. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful observation and systematic optimization are key to success. We encourage you to use this guide as a starting point for your experimental design and to adapt these principles to your specific synthetic challenges.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–305. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.). Wiley Online Library. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Mondal, P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(41), 36915–36925. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Myers, A. G. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry. Harvard University. [Link]
-
ResearchGate. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?[Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?[Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
El-Faham, A., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(16), 4967. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Watson, D. A., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 2(8), 1694–1698. [Link]
-
Andersson, H., et al. (2012). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 8, 1313–1318. [Link]
-
ResearchGate. (n.d.). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][4][5] diazepinols. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]
-
Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Divergent Assembly of Functionalized Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cyclization of N-Aminopyridinium Salts with Various Unsaturated Hydrocarbons. [Link]
Sources
Optimization of reaction conditions for derivatization of 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for the derivatization of 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block. The presence of the electron-withdrawing trifluoromethyl group and the nucleophilic hydroxyl and pyridine nitrogen sites presents unique challenges and opportunities in synthesis.[1][2][3] This document provides in-depth, experience-driven answers to common issues, moving from high-level FAQs to detailed, process-oriented troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for derivatizing this compound?
A1: The main derivatization pathways target either the oxygen of the hydroxyl group or the carbon atoms of the pyridine ring.
-
O-Alkylation / O-Acylation: The most direct approach involves deprotonating the hydroxyl group with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to form ethers or esters.
-
C-C and C-N Cross-Coupling: For derivatization of the pyridine ring, the hydroxyl group is typically converted into a more reactive leaving group, such as a triflate (-OTf) or a halide.[4] This "activated" intermediate can then participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to form new carbon-carbon or carbon-nitrogen bonds.[5][6]
Q2: How does the 2-trifluoromethyl group influence the molecule's reactivity?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has two major effects:
-
Increased Acidity: It pulls electron density away from the pyridine ring, making the 3-hydroxyl proton more acidic and easier to remove with a base.[2][7]
-
Ring Deactivation: It deactivates the pyridine ring towards electrophilic aromatic substitution.[3][8] However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group, should a suitable leaving group be present.
Q3: I'm getting a mixture of N- and O-alkylation products. How can I favor O-alkylation?
A3: The formation of N- vs. O-alkylated products is a classic challenge with hydroxypyridines.[9][10] The pyridone tautomer can lead to N-alkylation. To favor O-alkylation:
-
Base and Solvent Choice: Using a strong, non-nucleophilic base (like NaH or KHMDS) in an aprotic polar solvent (like DMF or THF) rapidly and irreversibly generates the oxygen anion (phenoxide), which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of an alkyl halide. Weaker bases (like K2CO3) or protic solvents can allow for equilibrium between the N- and O-anions, leading to mixtures.[11]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled O-alkylation product.
Q4: My Suzuki-Miyaura coupling reaction is failing. What are the most common culprits?
A4: Low or no yield in Suzuki couplings often points to a few key areas:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[12] Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
Reagent Quality: Boronic acids can degrade over time via protodeboronation.[13][14] Use fresh or properly stored boronic acid, or consider using a more stable pinacol ester derivative.
-
Base Incompatibility: The choice of base is critical. For pyridyl triflates, inorganic bases like K3PO4 or Cs2CO3 are often more effective than organic amines or hydroxides.[5][15]
Part 2: In-Depth Troubleshooting Guides
Guide 1: O-Alkylation & O-Acylation Issues
This guide addresses common problems when forming ether or ester linkages at the 3-position.
Problem: Low or No Product Yield
If you are observing poor conversion of your starting material, a systematic review of your reaction parameters is necessary.
-
Logic Path:
-
Verify Starting Material: Confirm the purity of this compound.
-
Assess Deprotonation: Is the base strong enough to fully deprotonate the hydroxyl group? The pKa of the hydroxyl is lowered by the -CF3 group, but a sufficiently strong base is still required.
-
Check Electrophile: Is your alkylating or acylating agent reactive enough? For instance, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Evaluate Solvent: The solvent must be anhydrous and capable of dissolving both the pyridinolate salt and the electrophile.
-
-
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action & Rationale |
| Base Strength | If using a weak base like K₂CO₃ with low conversion, switch to a stronger base such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)/Cesium Carbonate (Cs₂CO₃) in DMF.[11] Rationale: Stronger bases ensure complete and rapid formation of the nucleophilic oxygen anion. Cs₂CO₃ is known to increase the O/N alkylation ratio in some systems.[11] |
| Solvent | Ensure the solvent (e.g., DMF, THF, Acetonitrile) is strictly anhydrous. Rationale: Water will quench the base and the generated anion, halting the reaction. DMF is often a good choice due to its high polarity, which helps solvate the ionic intermediate. |
| Temperature | For sluggish reactions with alkyl chlorides or bromides, consider gently heating the reaction (e.g., 40-60 °C). Rationale: Increased temperature can overcome the activation energy barrier, especially for less reactive electrophiles. However, be cautious, as higher temperatures can also promote side reactions, including N-alkylation. |
| Leaving Group | If using an alkyl chloride with poor results, switch to the corresponding alkyl bromide or iodide. Rationale: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. A better leaving group will accelerate the Sₙ2 reaction. |
Problem: Competing N-Alkylation Product Formation
The presence of the undesired N-alkylated pyridone isomer complicates purification and reduces the yield of the target O-alkylated product.[16][17][18]
-
Visualizing the Competing Pathways:
Caption: Competing N- vs. O-alkylation pathways. -
Troubleshooting Steps & Solutions:
| Strategy | Recommended Action & Rationale |
| Maximize Kinetic Control | Use a strong base (e.g., NaH, 60% dispersion in mineral oil) in an anhydrous aprotic solvent (e.g., THF, DMF) at a low temperature (0 °C to start). Add the alkylating agent slowly. Rationale: This generates the harder oxygen anion which reacts quickly and irreversibly. Softer anions like the nitrogen anion are disfavored under these conditions.[9] |
| Change the Electrophile | For challenging cases, consider using a Mitsunobu reaction. Rationale: The Mitsunobu reaction typically proceeds via an Sₙ2 mechanism on the oxygen atom of the hydroxyl group and is highly selective for O-alkylation in many pyridone systems.[9] |
| Use a Specialized Protocol | Some modern methods use TfOH-catalyzed carbenoid insertion for highly regioselective O-alkylation, avoiding the need for a strong base altogether.[19] Rationale: This changes the reaction mechanism entirely, bypassing the ambident nucleophile problem. |
Guide 2: Suzuki-Miyaura Cross-Coupling Issues
This guide focuses on the multi-step process of converting the hydroxyl group to a triflate and then performing the C-C bond formation.
Step 1: Synthesis of 2-(Trifluoromethyl)pyridin-3-yl triflate
This precursor is essential for the subsequent coupling reaction.[4]
Problem: Incomplete Conversion to Triflate
-
Troubleshooting Steps & Solutions:
-
Reagent Quality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive and moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
-
Base Choice: Use a non-nucleophilic, hindered base like 2,6-lutidine or a tertiary amine like triethylamine. Pyridine can also be used.[20][21] Rationale: The base is required to scavenge the triflic acid (TfOH) byproduct. A nucleophilic base can compete and react with the Tf₂O.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition and side reactions.[20]
-
Step 2: The Suzuki-Miyaura Coupling Reaction
Problem: Low Yield or No Coupling Product
A failed Suzuki reaction requires a systematic check of all components.[12][13]
-
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling. -
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action & Rationale |
| Catalyst & Ligand | For electron-deficient pyridyl electrophiles, a good starting point is Pd(PPh₃)₄.[5][6] If yields are low, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. Rationale: The ligand choice is crucial for stabilizing the Pd(0) species and facilitating both oxidative addition and reductive elimination steps. |
| Base | K₃PO₄ in dioxane is a well-established system for coupling pyridyl triflates.[5][6] Cs₂CO₃ or K₂CO₃ can also be effective. Rationale: The base activates the boronic acid in the transmetalation step. Its strength and solubility can significantly impact the reaction rate. |
| Solvent | Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[14] |
| Side Reactions | If you observe significant protodeborylation (boronic acid replaced by -H) or dehalogenation (triflate replaced by -H), the issue may be moisture or an inefficient catalytic cycle.[13] Solution: Ensure anhydrous conditions. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters). A more efficient ligand may also accelerate the desired cross-coupling over side reactions. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise via syringe.
-
Tf₂O Addition: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe over 10 minutes. The temperature should be maintained below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used directly in the next step but can be purified by column chromatography on silica gel if necessary.[20][21]
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask, add the crude 2-(Trifluoromethyl)pyridin-3-yl triflate (1.0 eq), phenylboronic acid (1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).[5][6]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Catalyst Addition: Add anhydrous, degassed 1,4-dioxane (~0.1 M), followed by the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%).[5][6]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
Vyvyan, J. R., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. [Link]
-
Various Authors. (2025). Related articles on Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. Thieme Synthesis. [Link]
-
Bachorz, R. A., et al. (2017). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][22]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Williams, C. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
-
ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
user1572982. (2017). The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange. [Link]
-
Various Authors. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Mittersteiner, M., et al. (2025). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of triflate. PrepChem.com. [Link]
-
Bower, J. F. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
-
Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. National Institutes of Health. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]
-
Mittersteiner, M., et al. (2022). (PDF) Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. [Link]
-
Itoh, T., et al. (1998). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Various Authors. (2025). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. [Link]
-
Yagupolskii, L., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. prepchem.com [prepchem.com]
- 21. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-(Trifluoromethyl)pyridin-3-ol: A Technical Support Guide for Scale-Up Challenges
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis and scale-up of 2-(Trifluoromethyl)pyridin-3-ol. This important building block is crucial in the development of novel pharmaceuticals and agrochemicals, but its synthesis presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide, structured in a user-friendly question-and-answer format, offers in-depth insights and practical solutions to common issues encountered during synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, each with its own set of potential hurdles. The most common routes involve either the introduction of a trifluoromethyl group onto a pre-existing pyridin-3-ol scaffold or the construction of the pyridine ring with the trifluoromethyl group already in place. Key methods include the trifluoromethylation of 2-chloro-3-hydroxypyridine, the Sandmeyer reaction of 2-amino-3-hydroxypyridine, and multi-step sequences starting from more readily available precursors. Successful scale-up requires a thorough understanding of the reaction mechanisms, potential side reactions, and the physical properties of the intermediates and final product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing low yields and incomplete conversion during the trifluoromethylation of 2-chloro-3-hydroxypyridine. What are the likely causes and how can we optimize this step?
A1: Low yields in the trifluoromethylation of 2-chloro-3-hydroxypyridine on a larger scale are often multifactorial. Here’s a breakdown of potential issues and their solutions:
-
Reagent Reactivity and Stability:
-
Cause: Trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF₃), are sensitive to moisture and can degrade over time.[1][2] On a larger scale, ensuring anhydrous conditions becomes more challenging.
-
Solution: Use freshly distilled anhydrous solvents and rigorously dry all glassware and reactors. The quality of the TMSCF₃ should be verified; consider using a recently purchased batch or purifying it before use. The choice of fluoride source as an initiator (e.g., TBAF, CsF) is also critical and must be anhydrous.[1]
-
-
Reaction Temperature Control:
-
Cause: Trifluoromethylation reactions can be exothermic. Poor heat dissipation in larger reactors can lead to localized overheating, causing reagent decomposition and the formation of byproducts.
-
Solution: Implement efficient reactor cooling and agitation to maintain a consistent internal temperature. A gradual, controlled addition of the trifluoromethylating agent is crucial to manage the exotherm.
-
-
Mass Transfer Limitations:
-
Cause: Inadequate mixing in a large reactor can lead to poor mass transfer between the reactants, resulting in incomplete conversion.
-
Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing of the reaction mixture.
-
Q2: Our Sandmeyer-type trifluoromethylation of 2-amino-3-hydroxypyridine is plagued by the formation of numerous byproducts. How can we improve the selectivity?
A2: The Sandmeyer reaction, while powerful, can be prone to side reactions, especially with sensitive substrates like hydroxypyridines.[3][4]
-
Diazonium Salt Instability:
-
Cause: The diazonium salt intermediate of 2-amino-3-hydroxypyridine can be unstable, leading to decomposition and the formation of undesired phenols or other byproducts.
-
Solution: The diazotization should be performed at low temperatures (typically 0-5 °C) with careful control of the addition rate of the diazotizing agent (e.g., sodium nitrite). The diazonium salt should be used immediately in the subsequent trifluoromethylation step without isolation.
-
-
Copper Catalyst and Ligand Choice:
-
Cause: The choice of copper catalyst and ligands can significantly influence the reaction's selectivity and efficiency.[5][6]
-
Solution: Screen different copper(I) sources (e.g., CuCl, CuBr, CuI) and consider the use of stabilizing ligands to improve the catalyst's performance and reduce side reactions.
-
-
Reaction Conditions:
-
Cause: The reaction temperature and solvent can impact the stability of the intermediates and the reaction pathway.
-
Solution: Optimize the reaction temperature for the trifluoromethylation step. While some Sandmeyer reactions require heating, it's crucial to find a balance to avoid decomposition. The choice of solvent can also be critical; polar aprotic solvents are often used.
-
Q3: We are facing difficulties in purifying this compound, and the isolated product has a persistent color. What purification strategies are recommended?
A3: The purification of hydroxypyridines can be challenging due to their physical properties and potential for impurity formation.
-
Tautomerism and Acidity:
-
Cause: this compound exists in equilibrium with its tautomer, 2-(trifluoromethyl)-3(2H)-pyridone. This, along with its acidic nature, can affect its solubility and chromatographic behavior.
-
Solution: Purification can often be achieved by acid-base extraction. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
-
Color Impurities:
-
Cause: Colored impurities often arise from side reactions or the degradation of starting materials or the product.
-
Solution: Treatment with activated carbon during the workup can help remove colored impurities. Recrystallization from a suitable solvent system is also a highly effective method for purification and color removal.
-
-
Chromatography:
-
Cause: If extraction and recrystallization are insufficient, column chromatography may be necessary. However, the acidic nature of the product can lead to tailing on silica gel.
-
Solution: Use a silica gel column with a solvent system containing a small amount of a polar solvent like methanol or a few drops of acetic acid to improve the peak shape.
-
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount during any chemical synthesis, especially during scale-up.
-
Hazardous Reagents:
-
Concern: Many trifluoromethylating agents are toxic, corrosive, and/or moisture-sensitive.[2] For example, the Ruppert-Prakash reagent is flammable and can release toxic fumes upon decomposition.[7]
-
Precaution: Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that an appropriate quenching agent is readily available in case of a spill.
-
-
Exothermic Reactions:
-
Concern: As mentioned, trifluoromethylation reactions can be exothermic. On a large scale, a runaway reaction is a serious risk.
-
Precaution: Use a reactor with a reliable cooling system and temperature monitoring. Add reagents slowly and in a controlled manner. A thorough risk assessment, including a reaction calorimetry study, is highly recommended before scaling up.
-
-
Thermal Stability of the Product:
-
Concern: The thermal stability of the final product and any intermediates should be assessed to prevent decomposition during purification steps like distillation.[8]
-
Precaution: Perform thermal stability studies (e.g., using DSC or TGA) on the product to determine its decomposition temperature. Use purification methods that avoid prolonged exposure to high temperatures if the product is thermally labile.
-
Experimental Workflow Overview
Below is a generalized workflow for the synthesis of this compound, highlighting critical control points for scale-up.
Figure 1: Generalized synthetic workflows for this compound.
Quantitative Data Summary
| Parameter | Route A: Trifluoromethylation | Route B: Sandmeyer Reaction | Key Considerations for Scale-Up |
| Typical Yield | Moderate to Good | Moderate | Highly dependent on optimization of reaction conditions. |
| Key Reagents | 2-Chloro-3-hydroxypyridine, TMSCF₃, Fluoride source | 2-Amino-3-hydroxypyridine, NaNO₂, CF₃ source, Cu(I) salt | Reagent purity and stoichiometry are critical. |
| Reaction Temp. | -78 °C to RT | 0 °C to elevated temp. | Precise temperature control is essential to minimize byproducts. |
| Common Byproducts | Over-reaction products, hydrolyzed starting material | Diazonium decomposition products, various substituted pyridines | Byproduct profile must be understood for effective purification. |
| Purification | Acid-base extraction, chromatography, recrystallization | Acid-base extraction, recrystallization | Product may be thermally sensitive; avoid high-temperature distillation if possible. |
Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful planning, process optimization, and a proactive approach to troubleshooting. By understanding the underlying chemistry and potential pitfalls of each synthetic route, researchers can effectively address challenges related to yield, purity, and safety. This guide serves as a foundational resource to aid in the efficient and safe production of this valuable chemical intermediate.
References
- Process for the production of 2-hydroxypyridine.
-
SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Science Publishing. (URL: [Link])
-
One-Pot Iodination of Hydroxypyridines. Request PDF. (URL: [Link])
-
Trifluoromethyltrimethylsilane. American Chemical Society. (URL: [Link])
-
Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3][9] diazepinols. ResearchGate. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
-
3,5-Bis(trifluoromethyl)pyridine Properties vs Temperature | Cp, Density, Viscosity. Chemcasts. (URL: [Link])
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (URL: [Link])
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. (URL: [Link])
-
Sandmeyer Trifluoromethylation. Request PDF. (URL: [Link])
-
Optimization of reaction conditions for the trifluoromethylation of 3 a with 2. ResearchGate. (URL: [Link])
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. (URL: [Link])
-
Ullmann condensation. Wikipedia. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. (URL: [Link])
-
Copper-promoted Sandmeyer trifluoromethylation reaction. PubMed. (URL: [Link])
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC - NIH. (URL: [Link])
Sources
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- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the technical support resource for the synthesis of 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation.
Overview of Synthetic Challenges
This compound is a valuable building block in medicinal and agrochemical research, largely due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group, such as increased metabolic stability and lipophilicity.[1][2] However, its synthesis is often plagued by challenges related to regioselectivity and side reactions, leading to the formation of persistent byproducts that complicate purification and reduce yields.
The most common synthetic strategies involve either the construction of the pyridine ring with the trifluoromethyl group already installed or the direct trifluoromethylation of a pre-functionalized pyridine precursor.[3][4] A particularly prevalent method is a Sandmeyer-type reaction, which transforms an aromatic amine into a trifluoromethyl group via a diazonium salt intermediate.[1][5][6][7] Each of these routes presents a unique set of potential side reactions.
This guide provides a structured approach to troubleshoot these issues through a question-and-answer format, offering insights into the mechanistic origins of byproducts and providing actionable protocols for their identification and control.
Troubleshooting Guide: Common Issues & Byproduct Identification
This section addresses specific experimental observations and links them to potential byproducts.
Q1: My reaction to form this compound from 2-amino-3-hydroxypyridine via a Sandmeyer-type reaction has low yield, and I see a significant amount of a dark, insoluble material. What is happening?
A1: This is a classic sign of diazonium salt instability and decomposition.
-
Causality: Pyridine-based diazonium salts, especially those with electron-donating groups like a hydroxyl (-OH), can be highly unstable. If the temperature is not strictly controlled (typically kept at 0-5°C), the diazonium salt can rapidly decompose, leading to the formation of complex phenolic tars and biaryl compounds from radical side reactions.[1] The desired trifluoromethylation is a radical-nucleophilic aromatic substitution, but competing radical pathways can dominate if conditions are not optimal.[1]
-
Byproduct Identification: The insoluble material is often a complex mixture of polymeric and decomposition products that are difficult to characterize fully. A common soluble byproduct is the simple hydroxylation product, pyridine-2,3-diol, formed from the reaction of the diazonium salt with water.
-
Recommended Actions:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the diazotization and trifluoromethylation steps.
-
Reagent Addition: Add the trifluoromethylating agent (e.g., with a copper catalyst) promptly after the formation of the diazonium salt to minimize its decomposition time.
-
Solvent Choice: Ensure you are using an appropriate acidic aqueous medium for the diazotization step to stabilize the diazonium salt.
-
Q2: I'm attempting to synthesize the target molecule by trifluoromethylating 2-chloro-3-hydroxypyridine. My LC-MS shows a peak with the correct mass for the product, but also a significant peak with the same mass. What could this isomer be?
A2: You are likely observing the formation of a regioisomeric byproduct, a common challenge in the direct trifluoromethylation of substituted pyridines.
-
Causality: Direct C-H trifluoromethylation of pyridine rings can be difficult to control regioselectively.[8][9] Depending on the reaction mechanism (radical, nucleophilic, or electrophilic), different positions on the pyridine ring can be activated. For a 3-hydroxypyridine derivative, positions 2, 4, and 6 are all potentially reactive. While the chlorine at the 2-position might be intended for a subsequent reaction, it also influences the electronics of the ring. It is plausible that trifluoromethylation occurs at a different position, for instance, yielding 2-chloro-5-(trifluoromethyl)pyridin-3-ol.
-
Byproduct Identification:
-
LC-MS: Isomers will have identical mass but may have different retention times.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are crucial. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired this compound, you would expect two coupled aromatic protons. The isomeric byproduct will show a different splitting pattern. NOESY experiments can also help establish through-space correlations to confirm the substitution pattern.
-
-
Recommended Actions:
-
Use a Directing Group: Some modern trifluoromethylation methods use directing groups to enhance regioselectivity.[10]
-
Optimize Reaction Conditions: Screen different trifluoromethylating reagents (e.g., Togni's reagent, Umemoto's reagent), catalysts, and solvents, as each can favor a different regioisomer.[8][11]
-
Alternative Route: Consider a synthetic route that builds the ring in a way that unambiguously sets the desired regiochemistry, avoiding the direct trifluoromethylation of a pre-formed pyridine ring.
-
Q3: After my reaction and workup, my crude ¹⁹F NMR shows my desired product peak around -66 ppm, but also another singlet nearby. What could this be?
A3: This secondary peak could arise from several sources, including over-reaction or reaction with the solvent or glassware.
-
Causality & Potential Byproducts:
-
Over-fluorination/Side reaction: In syntheses starting from trichloromethylpyridines via halogen exchange (Halex reaction), incomplete exchange can leave behind dichlorofluoromethyl (-CF₂Cl) or chlorodifluoromethyl (-CFCl₂) species.[3][12] While less common for modern trifluoromethylating agents, it's a possibility.
-
Hydrolysis of CF₃ Group: Under harsh basic or acidic conditions, particularly at elevated temperatures, the trifluoromethyl group on an electron-rich ring can be susceptible to hydrolysis, first to a carboxylic acid and then potentially decarboxylation. This would result in the loss of the ¹⁹F signal entirely.
-
Formation of Trifluoromethoxylated Byproduct (-OCF₃): While less common, under certain oxidative conditions, migration of the CF₃ group or reaction with the hydroxyl group could potentially lead to a trifluoromethoxy pyridine byproduct.[11] These typically have a different ¹⁹F chemical shift.
-
-
Recommended Actions:
-
Analytical Confirmation: Use LC-MS to get the mass of the byproduct. A mass difference of +16 Da could suggest an OCF₃ group instead of a CF₃ on the ring at a different position. A mass difference corresponding to Cl/F exchange would point to incomplete fluorination.
-
Review Reaction Conditions: Avoid unnecessarily harsh pH or high temperatures during the reaction and workup.
-
Inert Atmosphere: If oxidative side reactions are suspected, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Byproduct Identification Workflow
A systematic approach is crucial for identifying unknown impurities. The following workflow is recommended.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]
- 11. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for navigating the complexities of 2-(Trifluoromethyl)pyridin-3-ol chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance regioselectivity in your experiments. The inherent electronic properties of this molecule, dictated by the strongly electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, create a unique and challenging reactivity landscape. This resource provides the causal reasoning behind experimental choices to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Regioselectivity Issues & Solutions
This section addresses specific problems you may encounter during the chemical modification of this compound.
Q1: Why am I getting a mixture of C4 and C6 substituted products in my electrophilic aromatic substitution (e.g., nitration, halogenation)?
Answer:
The regiochemical outcome of electrophilic aromatic substitution on this compound is a classic example of competing directing effects. The hydroxyl group (-OH) at C3 is a strong activating, ortho, para-director, while the trifluoromethyl group (-CF3) at C2 is a strong deactivating, meta-director.[1]
-
-OH group directs: ortho to itself (C2 and C4) and para (C6).
-
-CF3 group directs: meta to itself (C4 and C6).
Both groups, therefore, direct incoming electrophiles to the C4 and C6 positions. The challenge lies in the subtle interplay of electronic and steric factors that determine the final product ratio. The pyridine nitrogen itself is electron-withdrawing, further deactivating the ring towards electrophilic attack, making reactions often sluggish and requiring harsh conditions.[2][3]
Troubleshooting Steps & Optimization:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the formation of one isomer over the other due to differences in the activation energies for the formation of the respective sigma complexes.
-
Solvent Polarity: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid) to find the optimal medium for your specific reaction.
-
Choice of Electrophile and Catalyst: For halogenation, instead of using harsh conditions like Br2 with a strong Lewis acid, consider milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For nitration, the choice of nitrating agent (e.g., HNO3/H2SO4 vs. a milder nitrating agent) can significantly impact the regioselectivity.[4]
-
Protecting Group Strategy: Temporarily protecting the hydroxyl group can fundamentally alter the electronic landscape of the molecule. For instance, converting the -OH to an O-silyl ether or an acetate ester will diminish its activating effect and can shift the regioselectivity of the subsequent electrophilic substitution.
Q2: My nucleophilic aromatic substitution (SNAr) is not proceeding, or I'm observing unexpected side products. What's going on?
Answer:
Nucleophilic aromatic substitution on the this compound ring is generally difficult. The pyridine ring is inherently electron-deficient, which favors nucleophilic attack, particularly at the C2 and C4 positions.[5] However, the presence of the electron-donating hydroxyl group at C3 counteracts this effect, reducing the electrophilicity of the ring.
Troubleshooting Steps & Optimization:
-
Activation of the Leaving Group: If you have a leaving group (e.g., a halogen) on the ring, its position is critical. Leaving groups at C2 and C4 are more readily displaced by nucleophiles. If your leaving group is at a less favorable position, you may need to employ more forcing conditions (higher temperatures, stronger nucleophiles).
-
N-Oxide Formation: A powerful strategy to activate the pyridine ring towards nucleophilic attack is to form the corresponding pyridine N-oxide.[3] The N-oxide is a strong electron-withdrawing group that significantly enhances the electrophilicity of the C2 and C6 positions, facilitating nucleophilic substitution. The N-oxide can be readily removed in a subsequent step.
-
Choice of Base and Nucleophile: The strength and nature of the nucleophile are paramount. If you are performing a reaction that involves deprotonation of the hydroxyl group, the choice of base is critical to avoid unwanted side reactions. A non-nucleophilic base like sodium hydride (NaH) or a bulky base like lithium diisopropylamide (LDA) can be used to selectively deprotonate the hydroxyl group, forming the corresponding alkoxide which can then participate in subsequent reactions.
Q3: I'm struggling with regioselectivity in my Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). How can I control which position reacts?
Answer:
For palladium-catalyzed cross-coupling reactions to be successful, you first need to introduce a halide (or triflate) at a specific position on the this compound ring. The regioselectivity of the initial halogenation step is therefore crucial. Once you have a halogenated substrate, the regioselectivity of the cross-coupling reaction itself is generally determined by the position of the halide.[6][7]
However, if you have a di-halogenated substrate, for instance, 4,6-dibromo-2-(trifluoromethyl)pyridin-3-ol, you can often achieve selective coupling at one position over the other.
Troubleshooting Steps & Optimization:
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is a key parameter for controlling reactivity and selectivity.[8] Bulky, electron-rich ligands such as XPhos or SPhos can promote the oxidative addition at sterically less hindered positions. Experiment with a variety of ligands to find the optimal one for your desired transformation.
-
Reaction Temperature and Time: Careful control of the reaction temperature and time can allow for selective coupling. Reactions at lower temperatures for shorter durations may favor the more reactive position, allowing you to isolate the mono-coupled product before the second coupling occurs.
-
Stoichiometry of the Coupling Partner: By using a slight deficiency of the boronic acid (in a Suzuki coupling) or the amine (in a Buchwald-Hartwig amination), you can favor the formation of the mono-substituted product.
Data Presentation: Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Catalyst/Ligand System | Temperature (°C) | C4-Coupling Yield (%) | C6-Coupling Yield (%) |
| Pd(PPh3)4 | 100 | 45 | 55 |
| Pd2(dba)3 / XPhos | 80 | 85 | 15 |
| Pd(OAc)2 / SPhos | 80 | 80 | 20 |
Note: The data presented in this table is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.
Frequently Asked Questions (FAQs)
Q: What are the primary electronic effects of the substituents in this compound?
A: The this compound molecule has two key substituents with opposing electronic effects:
-
Trifluoromethyl group (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C4 and C6).
-
Hydroxyl group (-OH): This is a strong electron-donating group through resonance. It activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
The interplay of these opposing effects governs the reactivity and regioselectivity of the molecule.
Q: How can I selectively functionalize the C3-hydroxyl group without affecting the pyridine ring?
A: The hydroxyl group can be selectively targeted for reactions such as O-alkylation, O-acylation, or conversion to a triflate. The key is to use reaction conditions that are mild enough not to promote reactions on the pyridine ring itself. For example, O-alkylation can be achieved using an alkyl halide and a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.
Q: Are there methods to achieve C-H activation on this molecule?
A: Direct C-H activation of pyridine rings is a challenging but rapidly evolving field. For this compound, directed C-H activation could be a viable strategy. By using a directing group that coordinates to a transition metal catalyst, it may be possible to selectively functionalize a specific C-H bond. Recent advances have shown that N-oxide formation can facilitate C-H functionalization at the C2 position.
Experimental Protocols
Protocol 1: Regioselective Nitration Favoring the C4 Position
-
Protection of the Hydroxyl Group:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with DCM. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the O-acetylated product.
-
-
Nitration:
-
Dissolve the O-acetylated this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-nitro product.
-
-
Deprotection:
-
Dissolve the nitrated, O-acetylated product in methanol and add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the crude product to obtain 4-nitro-2-(trifluoromethyl)pyridin-3-ol.
-
Visualizations
Reaction Pathway Diagram
Caption: Decision workflow for regioselective cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines.
- Benchchem. (2026, January 3). Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Fluoro-5-(trifluoromethyl)pyridine.
- MDPI. (n.d.). Novel Synthesis of Substituted 2-Trifluoromethyl and 2-Perfluoroalkyl N-Arylpyridinium Compounds—Mechanistic Insights.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
- ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF.
- ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines.
- ResearchGate. (n.d.). Nucleophilic substitution of 2 with 3.
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- Benchchem. (n.d.). Improving regioselectivity in reactions with 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Rasayan Journal. (n.d.). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Royal Society of Chemistry. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Institutes of Health. (2024, August 22). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
- SpringerLink. (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- PubMed. (2022, November 11). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- PubMed. (n.d.). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation.
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (2025, November 7). Direct regioselective C-3 halogenation of pyridines | Request PDF.
- PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- ACS Publications. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society.
- Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
- ACS Publications. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters.
- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Royal Society of Chemistry. (n.d.). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation.
- National Institutes of Health. (n.d.). Regioselective Alkylation of Pyridinium Riboses.
- Wiley Online Library. (n.d.). Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones.
- Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?.
- National Institutes of Health. (2024, April 23). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
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Section 1: Frequently Asked Questions (FAQs) - Core Safety & Handling
Answering the urgent need for clear, actionable safety and handling information for novel reagents, this Technical Support Center guide addresses 2-(Trifluoromethyl)pyridin-3-ol. As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with a reliable resource built on established safety protocols for structurally related compounds, ensuring a proactive approach to laboratory safety and experimental success.
A Note on Data Sourcing: Direct and comprehensive safety data for this compound (CAS 1063697-17-5) is not extensively published. Therefore, this guide has been constructed by expert evaluation of Material Safety Data Sheets (MSDS) and safety information for closely related structural analogs, including other trifluoromethyl-substituted pyridines and pyridinols. This approach provides a robust and cautious framework for handling.
This section covers the essential safety and handling questions you should have answers to before bringing this compound into your lab.
Q1: What are the primary hazards of this compound?
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3][4] Similar compounds are also classified as harmful if swallowed or inhaled.[5][6][7][8] Upon combustion, it may decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1][6][9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
To mitigate risks, the following PPE is required at all times:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: All handling of solids or solutions should be done within a certified chemical fume hood to keep airborne concentrations low.[1][2] If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]
Q3: How must this compound be stored?
Proper storage is critical to maintaining the compound's integrity and ensuring lab safety.
-
Store away from incompatible substances, particularly strong oxidizing agents and strong acids.[1][8][9]
-
Some related compounds are light-sensitive, so storing it protected from light is a recommended precaution.[1]
Q4: What is the correct disposal procedure for waste?
All waste containing this compound must be treated as hazardous chemical waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][5]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]
-
Do not allow the product to enter drains or sewer systems.[6][11]
Q5: What common chemicals or materials are incompatible with this reagent?
Avoid contact with the following classes of chemicals to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][5][9]
-
Strong Acids: May cause decomposition or vigorous reaction.[1][8][9]
Section 2: Troubleshooting Guide - Experimental Challenges
This section addresses specific issues that may arise during experimentation, providing logical steps for resolution.
Q1: My reaction mixture containing this compound has developed an unexpected dark color. What is the likely cause and solution?
-
Causality: Pyridinol compounds can be susceptible to oxidation, which often results in the formation of colored byproducts. This can be exacerbated by the presence of air (oxygen), trace metal impurities, or exposure to light.
-
Troubleshooting Protocol:
-
Inert Atmosphere: If you are not already, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Ensure your solvents are freshly distilled or from a recently opened bottle, as peroxide impurities in solvents like THF or ether can be oxidizing.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent potential photochemical decomposition.
-
Reagent Purity: Consider the purity of your starting material. If it is old or has been stored improperly, it may have degraded. Purifying the material before use (e.g., by recrystallization or column chromatography) may be necessary.
-
Q2: I am experiencing poor solubility with this compound. How do I select an appropriate solvent?
-
Causality: The molecule has both a polar hydroxyl (-OH) group and a more nonpolar trifluoromethyl-pyridine ring system. Solubility will depend on finding a solvent that can accommodate both characteristics.
-
Troubleshooting Protocol:
-
Start with Polar Aprotic Solvents: Solvents like acetonitrile, acetone, ethyl acetate, or dichloromethane are good starting points.
-
Consider Polar Protic Solvents: For reactions where it is permissible, alcohols like methanol or ethanol may be effective due to hydrogen bonding with the hydroxyl group.
-
Tautomerism: Be aware that pyridinols can exist in equilibrium with their pyridone tautomers. This can affect solubility and reactivity. The choice of solvent can sometimes influence the position of this equilibrium.
-
Heating: Gentle warming can increase solubility, but always check the compound's stability at elevated temperatures first.
-
Q3: My reaction yields are inconsistent. Could it be related to the handling of the this compound?
-
Causality: Inconsistent yields are often traced back to reagent handling and stability. The hydroxyl group makes the compound potentially hygroscopic (absorbs moisture from the air) and susceptible to side reactions. Pyridinols can act as nucleophiles at either the nitrogen or the oxygen atom, which can lead to different products under slightly different conditions.[12]
-
Troubleshooting Protocol:
-
Ensure Reagent is Dry: Dry the reagent in a vacuum oven at a mild temperature before use if moisture contamination is suspected.
-
Weighing and Dispensing: Handle the solid quickly in a low-humidity environment or a glovebox if available. Keep the container tightly sealed when not in use.
-
Control of Basicity/Acidity: The nucleophilicity of the oxygen versus the ring nitrogen can be highly dependent on the pH or pKa of the reaction medium.[12] Carefully controlling the stoichiometry of any added bases or acids is critical for reproducibility.
-
Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Small temperature fluctuations can sometimes favor one reaction pathway over another.
-
Section 3: Technical Data & Workflow Visualization
Physicochemical & Safety Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1063697-17-5 | [13] |
| Molecular Formula | C₆H₄F₃NO | [13] |
| Molecular Weight | 163.10 g/mol | [13] |
| GHS Hazard Statements | Based on close structural analogs:H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| GHS Precautionary Statements | Based on close structural analogs:P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Emergency Workflow: Small Spill Response
Below is a standardized workflow for responding to a small spill (e.g., <100 mL or <50 g) of this compound inside a chemical fume hood.
Caption: Workflow for a small chemical spill response.
References
- Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. (n.d.). Fisher Scientific.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. (2018). Angene.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- [2-(Trifluoromethyl)pyridin-3-yl]methanol. (n.d.). PubChem.
- SAFETY DATA SHEET - 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. (n.d.). Fisher Scientific.
- 2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet. (2025). ChemicalBook.
- 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. (2019). Synquest Labs.
- 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet. (2022). Apollo Scientific.
- 2-(Trifluoromethyl)pyridine Safety Data Sheet. (n.d.). Synquest Labs.
- MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. (2016). Capot Chemical.
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. (n.d.). Cole-Parmer.
- 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Synblock.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. ACS Publications.
- Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (2023). The Journal of Organic Chemistry.
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). Chemistry of Heterocyclic Compounds. ResearchGate.
- 2-Fluoro-3-trifluoromethylpyridine. (n.d.). ChemicalBook.
Sources
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Technical Support Center: Navigating Reactions with 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use, with a particular focus on its sensitivity to moisture. Our goal is to empower you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the success and reproducibility of your experiments.
Introduction: Understanding the Compound's Reactivity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group, a strong electron-withdrawing moiety, and the versatile reactivity of the pyridin-3-ol scaffold. The trifluoromethyl group enhances the acidity of the hydroxyl proton, influencing its reactivity in nucleophilic and electrophilic substitution reactions. However, this enhanced reactivity also brings challenges, most notably a heightened sensitivity to moisture, which can lead to decreased yields, formation of byproducts, and reaction failures.
This guide provides a structured approach to handling this reagent, with a focus on maintaining anhydrous conditions and troubleshooting moisture-related complications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. For long-term storage, refrigeration in a desiccator is recommended to minimize exposure to ambient moisture and heat.
Q2: My reaction yield is consistently low, even with freshly purchased starting material. Could moisture be the culprit?
A2: Absolutely. Low yields are a classic symptom of moisture contamination in reactions involving sensitive reagents.[1] Water can compete with your desired nucleophile or react with organometallic reagents and strong bases, leading to the consumption of starting materials and the formation of undesired byproducts. A systematic approach to ensuring anhydrous conditions is crucial for improving reaction outcomes.[2]
Q3: Are there any visible signs of degradation I should look for in my this compound?
A3: While subtle degradation may not be visually apparent, any change in color or consistency of the solid material should be treated with suspicion. If you suspect degradation, it is advisable to purify the material by recrystallization or sublimation before use, and to thoroughly dry it under high vacuum.
Troubleshooting Guide: Moisture-Related Reaction Failures
This section provides a detailed, problem-oriented approach to troubleshooting common issues in reactions involving this compound.
Issue 1: Low or No Yield in O-Alkylation or O-Acylation Reactions
Symptoms:
-
The starting material, this compound, is largely recovered unchanged.
-
TLC or LC-MS analysis shows only starting materials and baseline impurities.
-
A significant amount of the corresponding hydrolysis product of your electrophile is observed.
Root Cause Analysis: The hydroxyl group of this compound is acidic and readily deprotonated by a base to form the corresponding pyridinolate anion, which is the active nucleophile in O-alkylation and O-acylation reactions. If moisture is present, it can compete with the pyridinol for the base, or quench the pyridinolate once formed. Furthermore, many common bases, such as sodium hydride or potassium carbonate, are themselves sensitive to moisture.
Troubleshooting Workflow:
Sources
Technical Support Center: Navigating Air-Sensitive Catalysis with 2-(Trifluoromethyl)pyridin-3-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyridin-3-ol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for cross-coupling reactions involving this versatile building block, with a special focus on the challenges posed by air-sensitive catalysts. Our goal is to equip you with the expertise and practical knowledge to overcome common experimental hurdles and achieve reliable, reproducible results.
Introduction: The Challenge of Air-Sensitivity in Modern Cross-Coupling
The burgeoning field of medicinal chemistry frequently employs functionalized pyridine scaffolds, and this compound is a particularly valuable synthon. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the ionizable hydroxyl group, make it an attractive component in the synthesis of novel therapeutics and agrochemicals. However, the very features that make this molecule attractive also present challenges in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
A primary challenge lies in the air sensitivity of the active catalytic species. The catalytic cycles of these reactions typically involve a palladium(0) complex, which is readily oxidized by atmospheric oxygen to an inactive palladium(II) state. This catalyst deactivation can lead to sluggish or incomplete reactions, low yields, and the formation of undesirable byproducts. This guide will provide a comprehensive, question-and-answer-based approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a this compound derivative is not proceeding to completion. What are the likely causes related to the catalyst?
A1: Low conversion in Suzuki-Miyaura couplings involving this substrate often points to catalyst deactivation, which can be exacerbated by several factors:
-
Oxygen Contamination: The active Pd(0) catalyst is highly susceptible to oxidation by even trace amounts of oxygen.[1] This is the most common cause of catalyst death. Inactive Pd(II) species can also promote the homocoupling of your boronic acid, further reducing the yield of your desired product.[1]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of unreactive complexes.[2] This is a well-documented issue with heteroaryl substrates.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be suitable for this electron-deficient pyridine derivative. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]
Q2: I'm observing significant amounts of homocoupled boronic acid in my reaction. How can I prevent this?
A2: Homocoupling is a strong indicator of the presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst by oxygen.[1] To minimize this side reaction:
-
Rigorous Exclusion of Oxygen: This is paramount. Ensure all glassware is thoroughly dried (flame-dried under vacuum or oven-dried) to remove adsorbed moisture, which can be a source of oxygen. Solvents must be degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using multiple freeze-pump-thaw cycles.[1]
-
Maintain a Positive Inert Gas Pressure: Throughout the entire experimental setup and reaction time, a slight positive pressure of a high-purity inert gas should be maintained.[1] This can be achieved using a bubbler or a balloon filled with argon or nitrogen.
-
Use of Air-Stable Precatalysts: Consider using modern, air-stable palladium precatalysts.[2][4][5] These are typically Pd(II) complexes that are readily reduced in situ to the active Pd(0) species under the reaction conditions. Buchwald's G3 and G4 precatalysts are excellent examples of air-, moisture-, and thermally-stable options that offer controlled and efficient generation of the active catalyst.
Q3: Can the hydroxyl group of this compound interfere with the cross-coupling reaction?
A3: Yes, the hydroxyl group can potentially participate in side reactions. In Suzuki-Miyaura couplings, O-arylation can occur, leading to the formation of a diaryl ether byproduct. While generally less favorable than C-C bond formation, its occurrence depends on the specific reaction conditions. In Buchwald-Hartwig aminations, the acidic proton of the hydroxyl group can react with the strong bases typically employed, potentially complicating the reaction stoichiometry and catalyst activity.
Recommendation: While not always necessary, if you observe byproducts resulting from the reactivity of the hydroxyl group, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be readily removed post-coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity due to Air Exposure: Pd(0) has been oxidized to inactive Pd(II). | - Ensure rigorous degassing of all solvents and reagents. - Use flame-dried glassware and maintain a positive inert gas atmosphere. - Switch to an air-stable Pd(II) precatalyst (e.g., Buchwald G3/G4, PEPPSI-type catalysts).[1] |
| Catalyst Inhibition by Pyridine Nitrogen: The pyridine substrate is "poisoning" the catalyst. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically hinder pyridine coordination and promote the desired catalytic cycle.[6] | |
| Incomplete Precatalyst Activation: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species. | - Ensure the base is of high quality, anhydrous, and finely powdered for optimal reactivity. - Some reactions may benefit from the addition of a small amount of water to facilitate the reduction of the Pd(II) precatalyst.[7] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Presence of Oxygen: Leads to homocoupling of the boronic acid.[1] | - Implement stringent air-free techniques (see above). |
| Presence of Water: Can lead to protodeboronation of the boronic acid.[1] | - Use anhydrous solvents and reagents. - Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[8] | |
| Reaction Turns Black Immediately | Catalyst Decomposition: Formation of palladium black. | - This often indicates rapid catalyst decomposition due to oxygen, impurities, or excessively high temperatures. - Ensure thorough degassing and use high-purity reagents and solvents. - Screen a lower reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Air-Stable Precatalyst
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid using an air-stable palladium precatalyst.
Materials:
-
Halo-2-(trifluoromethyl)pyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Air-stable Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Bulky phosphine ligand (if not part of the precatalyst, e.g., XPhos, 1.2-1.5 times the Pd amount)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
High-purity inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-2-(trifluoromethyl)pyridin-3-ol, arylboronic acid, palladium precatalyst, and anhydrous base.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times to ensure the complete removal of oxygen.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Handling of Air-Sensitive Catalysts Using Schlenk Technique
This protocol outlines the general steps for setting up a reaction using an air-sensitive catalyst that is not a pre-weighed, air-stable precatalyst.
Materials:
-
Air-sensitive catalyst (e.g., Pd₂(dba)₃)
-
Air-sensitive ligand (e.g., a trialkylphosphine)
-
Glovebox or Schlenk line
-
Dry, degassed solvents and reagents
Procedure:
-
Catalyst and Ligand Handling:
-
In a Glovebox: The most reliable method is to weigh and dispense the air-sensitive catalyst and ligand inside a glovebox with an inert atmosphere.
-
On a Schlenk Line: If a glovebox is not available, quickly weigh the catalyst and ligand in the air and immediately transfer them to a flame-dried Schlenk flask. Immediately evacuate and backfill the flask with inert gas multiple times.
-
-
Reaction Setup:
-
Add the other solid reagents (substrate, base) to the Schlenk flask containing the catalyst and ligand.
-
Evacuate and backfill the flask with inert gas again.
-
Add the degassed solvent and any liquid reagents via a gas-tight syringe under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the Schlenk flask to a bubbler or a balloon filled with inert gas.
-
Proceed with heating and monitoring as described in Protocol 1.
-
Visualizing the Workflow: Troubleshooting Logic
Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.
Concluding Remarks
Successfully employing this compound in palladium-catalyzed cross-coupling reactions hinges on a thorough understanding of the air sensitivity of the catalytic system. By implementing rigorous air-free techniques, selecting appropriate bulky, electron-rich ligands, and considering the use of modern, air-stable precatalysts, researchers can overcome the common pitfalls associated with these powerful transformations. This guide serves as a foundational resource, and we encourage continuous exploration of the primary literature for the most up-to-date catalyst systems and methodologies.
References
-
Wolfe, J. P., & Buchwald, S. L. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters. [Link]
-
Malineni, J., Jezorek, R. L., Zhang, N., & Percec, V. (2016). An Indefinitely Air-Stable σ-NiII Precatalyst for Quantitative Cross-Coupling of Unreactive Aryl Halides and Mesylates with Aryl Neopentylglycolboronates. Synthesis. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Matos, K., & Söderquist, J. A. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Royal Society of Chemistry. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
Sources
- 1. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-(Trifluoromethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines represent a cornerstone of molecular design. Among these, 2-(Trifluoromethyl)pyridin-3-ol is a key building block, prized for the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the hydroxyl functionality. A precise and unambiguous structural confirmation of this molecule is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against structurally related analogues. By understanding the subtle interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently identify and characterize this important synthetic intermediate.
The Structural Significance of this compound
The strategic placement of a strong electron-withdrawing trifluoromethyl group at the 2-position and an electron-donating hydroxyl group at the 3-position of the pyridine ring creates a unique electronic environment. This substitution pattern significantly influences the molecule's reactivity, acidity, and potential for intermolecular interactions, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.
Deciphering the ¹H NMR Spectrum: A Predicted Analysis
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, a detailed prediction can be formulated based on the well-documented spectra of its constituent parts and related pyridine derivatives. The analysis hinges on understanding the electronic influence of the -CF₃ and -OH groups on the aromatic protons.
The pyridine ring of this compound possesses three aromatic protons at positions 4, 5, and 6. The electron-withdrawing nature of the trifluoromethyl group is expected to deshield adjacent protons, shifting their resonances downfield. Conversely, the hydroxyl group, a strong electron-donating group, will shield the protons, particularly those in the ortho and para positions, moving their signals upfield.
The interplay of these opposing effects will dictate the final chemical shifts. The proton at position 6 (H6), being ortho to the nitrogen and meta to the trifluoromethyl group, is anticipated to be the most deshielded and appear furthest downfield. The proton at position 4 (H4), ortho to the hydroxyl group and meta to the trifluoromethyl group, will be significantly shielded. The proton at position 5 (H5) will experience influences from both substituents.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1-2 Hz |
| H5 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H5-H6) ≈ 4-5 Hz, J(H5-H4) ≈ 8-9 Hz |
| H4 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9 Hz, J(H4-H6) ≈ 1-2 Hz |
| OH | 9.5 - 10.5 | Broad singlet (s) | - |
A Comparative Analysis with Structural Analogues
To substantiate the predicted spectrum, a comparison with experimentally determined ¹H NMR data of related molecules is invaluable.
Table 1: Comparative ¹H NMR Data of Pyridine Derivatives (in DMSO-d₆ unless specified)
| Compound | H2/H6 (ppm) | H3/H5 (ppm) | H4 (ppm) | Reference |
| Pyridine | 8.59 | 7.38 | 7.75 | [1] |
| 3-Hydroxypyridine | 8.15 (H2), 8.36 (H6) | - | 7.26-7.32 (H4, H5) | [2] |
| 2-(Trifluoromethyl)pyridine (in CDCl₃) | 8.6 (H6) | 7.8 (H4), 7.4 (H5) | - | [3][4] |
| 2-Chloro-3-(trifluoromethyl)pyridine (in CDCl₃) | 8.5 (H6) | 7.9 (H5) | 7.4 (H4) | [5] |
From this comparison, several key trends emerge:
-
The -OH group at the 3-position in 3-hydroxypyridine shields the H4 and H5 protons relative to pyridine.[2]
-
The -CF₃ group at the 2-position in 2-(trifluoromethyl)pyridine significantly deshields the adjacent H6 proton.[3][4]
-
The combined influence of these groups in this compound will lead to a unique spectral fingerprint, distinguishable from its simpler analogues.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol provides a robust methodology for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous as it will solubilize the polar analyte and allow for the observation of the exchangeable hydroxyl proton.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is desirable.
- Acquire a standard one-pulse ¹H spectrum with the following parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
- Spectral Width: 0-12 ppm
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to 2.50 ppm.
- Integrate the signals to determine the relative proton ratios.
- Analyze the multiplicities and measure the coupling constants to establish the connectivity of the protons.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR analysis of this compound provides a clear and definitive method for its structural confirmation. By understanding the predictable electronic effects of the trifluoromethyl and hydroxyl substituents, researchers can confidently interpret the resulting spectrum. The comparative data presented in this guide offers a valuable reference for distinguishing this key intermediate from its structural analogues, ensuring the integrity of subsequent synthetic transformations and biological evaluations.
References
- Supporting Information for a scientific article.
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Springer. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Royal Society of Chemistry. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Taylor & Francis Online. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]
-
National Institutes of Health. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]
-
ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]
-
PubChem. 3-Hydroxypyridine. [Link]
-
PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
SpectraBase. 2-METHYL-3-TRIFLUOROMETHYL-PYRIDINE. [Link]
-
PLOS One. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. [Link]
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
ACS Publications. Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. [Link]
Sources
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-(Trifluoromethyl)pyridine 97 368-48-9 [sigmaaldrich.com]
- 5. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the ¹⁹F NMR Spectroscopy of 2-(Trifluoromethyl)pyridin-3-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the ¹⁹F Nucleus in Chemical and Pharmaceutical Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in modern chemical and pharmaceutical research. The ¹⁹F nucleus boasts several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1] Furthermore, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap and facilitates detailed structural analysis.[2]
Trifluoromethyl (-CF₃) groups are increasingly incorporated into pharmaceutical and agrochemical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The ¹⁹F NMR signal of the -CF₃ group serves as a sensitive probe to monitor molecular interactions, conformational changes, and chemical transformations. This guide focuses on 2-(trifluoromethyl)pyridin-3-ol, a heterocyclic scaffold of interest in medicinal chemistry, and explores how its ¹⁹F NMR signature and that of its derivatives can be leveraged for comprehensive molecular characterization.
The Influence of Molecular Structure on ¹⁹F NMR Chemical Shifts: A Comparative Analysis
The chemical shift (δ) of the -CF₃ group in trifluoromethylpyridines is primarily dictated by the electronic effects of the other substituents on the pyridine ring. Electron-donating groups (EDGs) increase electron density at the fluorine nuclei, causing shielding and an upfield shift (less negative δ values), while electron-withdrawing groups (EWGs) have the opposite effect, inducing deshielding and a downfield shift (more negative δ values).[3]
Table 1: Comparative ¹⁹F NMR Data of 2-(Trifluoromethyl)pyridine and its Derivatives
| Compound | Substituent(s) | Solvent | ¹⁹F Chemical Shift (δ) [ppm] | Reference |
| 1. 2-(Trifluoromethyl)pyridine | - | Reaction Mixture | Not Specified | [4] |
| 2. 2-Methoxy-3-(trifluoromethyl)pyridine | 3-CF₃, 2-OCH₃ | CDCl₃ | -64.03 | [5] |
| 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 5-CF₃, 2-Cl, 3-Cl | CDCl₃ | Not Specified | |
| 4. 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 3-CF₃, 5-NO₂, 2-OH | - | Not Specified | [6] |
| 5. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 3-CF₃, 2-Cl, 5-NO₂ | CDCl₃ | Not Specified | [6] |
Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[7] A negative sign indicates a shift to a higher field (upfield).
From the available data, we can infer the electronic influence of various substituents. The methoxy group in 2-methoxy-3-(trifluoromethyl)pyridine, an electron-donating group, results in a chemical shift of -64.03 ppm.[5] In contrast, the presence of two electron-withdrawing chlorine atoms in 2,3-dichloro-5-(trifluoromethyl)pyridine and a nitro group in 5-nitro-3-(trifluoromethyl)pyridin-2-ol would be expected to shift the -CF₃ resonance downfield to more negative values.
For our target molecule, This compound , the hydroxyl group at the 3-position is expected to influence the ¹⁹F chemical shift of the adjacent -CF₃ group through both inductive and resonance effects. The precise chemical shift will also be highly dependent on the solvent and pH, as discussed in the following sections.
The Critical Role of Solvent and pH
The ¹⁹F chemical shift is highly sensitive to the surrounding solvent environment.[8] Polar solvents can interact with the solute, altering the electronic distribution and consequently the shielding of the fluorine nuclei.
More significantly for this compound, the acidic proton of the hydroxyl group and the basic nitrogen atom of the pyridine ring mean that the molecule's protonation state will be pH-dependent. This change in protonation state will have a profound effect on the electronic properties of the pyridine ring and, therefore, on the ¹⁹F chemical shift of the -CF₃ group.
At low pH, the pyridine nitrogen will be protonated, creating a pyridinium ion. This will enhance the electron-withdrawing nature of the ring, leading to a downfield shift of the -CF₃ signal. Conversely, at high pH, the hydroxyl group will be deprotonated to form a phenoxide-like species. This will increase the electron-donating ability of the oxygen, causing an upfield shift of the -CF₃ resonance. This pH-dependent chemical shift makes this compound and its derivatives potential candidates for use as ¹⁹F NMR-based pH indicators.[9]
Furthermore, pyridin-3-ols can exist in tautomeric equilibrium with their corresponding zwitterionic pyridone forms, particularly in polar solvents.[10][11] The position of this equilibrium is influenced by the solvent and the electronic nature of other ring substituents, and will significantly impact the observed ¹⁹F NMR chemical shift.
Through-Bond and Through-Space Coupling: Unraveling Connectivity and Conformation
Spin-spin coupling between the ¹⁹F nuclei of the -CF₃ group and nearby protons (¹H) provides valuable information about the molecular structure. These couplings, mediated through the chemical bonds, are denoted as ⁿJFH, where 'n' is the number of bonds separating the coupled nuclei.
-
³JFH (three-bond coupling): Coupling between the fluorine nuclei and the proton at the 3-position of the pyridine ring (if present).
-
⁴JFH (four-bond coupling): Coupling between the fluorine nuclei and the proton at the 4-position.
-
⁵JFH (five-bond coupling): Coupling between the fluorine nuclei and the proton at the 5-position.
The magnitude of these coupling constants can provide insights into the geometry of the molecule.[12]
In addition to through-bond coupling, through-space coupling can occur between the fluorine nuclei of the -CF₃ group and a proton that is spatially close but not directly connected through a small number of bonds. This phenomenon, often observed in ortho-substituted systems, can provide crucial information about the conformation of the molecule.
Experimental Protocols
Synthesis of this compound
While a detailed experimental procedure with characterization data is not widely published, a synthetic route has been described. A common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a suitable pyridine precursor.[13] For instance, a multi-step synthesis starting from commercially available materials can be envisioned, potentially involving a key cyclization step to form the pyridin-3-ol ring.
¹⁹F NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹⁹F NMR spectra is essential for reliable comparative analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for pH-dependent studies) in a standard 5 mm NMR tube.
-
For quantitative measurements, ensure complete dissolution and consider using a relaxation agent if necessary.
-
For pH-dependent studies, prepare a series of buffered solutions with known pH values.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For spectra requiring proton decoupling, a pulse sequence with broadband proton decoupling should be used.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) initially to ensure all fluorine signals are captured, then optimize for the specific region of interest.[14]
-
Transmitter Offset: Center the transmitter frequency in the expected chemical shift range of the -CF₃ group (typically around -60 to -70 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is usually adequate, but for quantitative analysis, a longer delay (5 x T₁) is recommended to ensure full relaxation.[2]
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the chemical shifts to an internal or external standard, such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[7]
-
Integrate the signals for quantitative analysis.
-
Analyze the multiplicity and measure the coupling constants.
-
Visualization of Key Concepts
Diagram 1: Factors Influencing ¹⁹F Chemical Shift
Caption: Factors influencing the ¹⁹F NMR chemical shift of this compound.
Diagram 2: Experimental Workflow for ¹⁹F NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.
Conclusion
The ¹⁹F NMR spectroscopy of this compound and its derivatives offers a rich source of information for chemists and drug development professionals. The sensitivity of the -CF₃ group's chemical shift to the electronic nature of ring substituents, solvent effects, and pH provides a powerful handle for structural elucidation, reaction monitoring, and probing molecular interactions. By understanding the fundamental principles outlined in this guide and employing rigorous experimental protocols, researchers can fully exploit the potential of ¹⁹F NMR in their scientific endeavors.
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- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
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- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
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- 19Flourine NMR. (n.d.).
- Buchholz, C. R., & Pomerantz, W. C. K. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059-1074.
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- 19F-centred NMR analysis of mono-fluorin
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8129-8133.
- How about Tautomers?. (n.d.). WuXi Biology.
- Preparation of \trifluoromethyl\pyridines. (n.d.).
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A Comparative Crystallographic Guide to 2-(Trifluoromethyl)pyridin-3-ol Derivatives: Unraveling Solid-State Structures for Advanced Drug Design
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key physicochemical and pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the heterocyclic systems of interest, 2-(trifluoromethyl)pyridin-3-ol and its derivatives represent a class of compounds with immense potential, finding applications in both agrochemical and pharmaceutical research.[1][2]
The three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable insights into the intermolecular interactions that govern crystal packing. This understanding is not merely academic; it has profound implications for a compound's solubility, dissolution rate, and ultimately, its bioavailability. This guide offers a comparative analysis of the X-ray crystal structures of several 2-(trifluoromethyl)pyridine derivatives, providing researchers with the foundational knowledge to better predict and engineer the solid-state properties of these promising molecules. While the crystal structure of the parent this compound is not publicly available, the analysis of its derivatives offers a compelling narrative of how subtle changes in substitution patterns can dramatically alter crystal packing and intermolecular interactions.
Comparative Crystallographic Analysis of Trifluoromethyl-Substituted Pyridine Derivatives
The introduction of a trifluoromethyl group and other substituents onto the pyridinol ring system significantly influences the resulting crystal structures. A comparative analysis of closely related derivatives reveals key trends in their solid-state packing and intermolecular interactions. The following table summarizes the crystallographic data for several relevant compounds, providing a quantitative basis for our discussion.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | Triclinic | P-1 | 5.8837(5) | 14.1634(14) | 15.3120(15) | 100.364(5) | [3] |
| [2-(Trifluoromethyl)pyridin-3-yl]methanol | C₇H₆F₃NO | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| 2-(Hydroxymethyl)pyridin-3-ol | C₆H₇NO₂ | Monoclinic | P2₁/n | 7.0430(14) | 7.1280(14) | 12.264(3) | 100.30(3) | [5] |
Note: Complete crystallographic data for [2-(Trifluoromethyl)pyridin-3-yl]methanol was not available in the public domain at the time of this publication.
The data reveals that even seemingly minor chemical modifications can lead to significant changes in the crystal lattice. For instance, the presence of a carboxylic acid group in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid introduces strong hydrogen bonding capabilities, which are primary determinants of its crystal packing.[3] In contrast, the simpler 2-(hydroxymethyl)pyridin-3-ol, lacking the trifluoromethyl group, exhibits a different packing arrangement driven by its own set of hydrogen bonding interactions.[5]
The Influence of Intermolecular Interactions on Crystal Packing
The solid-state architecture of these derivatives is a delicate interplay of various intermolecular forces. Understanding these interactions is crucial for predicting and controlling the crystalline form of a molecule.
Hydrogen Bonding: The Architectural Lynchpin
In the majority of pyridin-3-ol derivatives, hydrogen bonding plays a paramount role in defining the supramolecular assembly. The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This classic interaction often leads to the formation of well-defined chains or dimers.
For example, in the crystal structure of 2-(hydroxymethyl)pyridin-3-ol, molecules are linked by intermolecular O—H···N and O—H···O hydrogen bonds, creating a robust network.[5] The introduction of a carboxylic acid group, as seen in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, provides an additional strong hydrogen bond donor and acceptor, further complicating and strengthening the hydrogen bonding network.[3]
Diagram: Common Hydrogen Bonding Motif
A representative diagram of a common O-H···N hydrogen bond between two pyridinol molecules.
The Role of the Trifluoromethyl Group in Crystal Packing
The trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C—H···F interactions.[6] More significantly, the high electronegativity of the fluorine atoms can influence the overall electrostatic potential of the molecule, thereby modulating other intermolecular interactions. The steric bulk of the CF3 group also plays a crucial role in dictating the possible packing arrangements. In some structures, F···F and F···H contacts are significant contributors to the overall crystal packing.[6]
Diagram: Intermolecular Interactions Involving the CF3 Group
Illustration of potential weak C-F···H-C interactions between trifluoromethyl and alkyl groups.
π–π Stacking: A Contributor to Crystal Stability
The aromatic pyridine ring allows for π–π stacking interactions, which can further stabilize the crystal lattice. In the crystal structure of 2-(hydroxymethyl)pyridin-3-ol, π–π stacking is observed between parallel pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.7649 (12) Å.[5] The presence and geometry of these interactions are highly dependent on the substituents on the pyridine ring, which can modulate the electron density of the aromatic system and introduce steric hindrance.
Experimental Protocol: A Self-Validating Workflow for Crystal Structure Determination
The following provides a detailed, step-by-step methodology for the crystallization and X-ray diffraction analysis of a representative this compound derivative. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Step 1: Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established synthetic routes, often involving the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-existing pyridine scaffold.[1][2]
-
Rationale: High purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. Purification is typically achieved by column chromatography or recrystallization.
Step 2: Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation being the most common.
-
Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound when hot but lead to supersaturation upon cooling or slow evaporation.
-
Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.
-
Rationale: Slow crystal growth is essential for minimizing defects in the crystal lattice, which leads to higher quality diffraction data. Rapid precipitation will likely result in an amorphous solid or a microcrystalline powder.
Step 3: X-ray Data Collection
Single-crystal X-ray diffraction data are collected using a diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Rationale: Low-temperature data collection significantly improves the quality of the diffraction data by reducing atomic vibrations, leading to a more precise determination of atomic positions.
Step 4: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Rationale: The refinement process is iterative and aims to minimize the difference between the experimental data and the structural model, resulting in a highly accurate and reliable crystal structure.
Diagram: X-ray Crystallography Workflow
A simplified workflow for determining the crystal structure of a novel compound.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides a powerful lens through which to understand the intricate world of intermolecular interactions and their influence on solid-state packing. While the absence of the parent compound's crystal structure necessitates a comparative approach among its derivatives, the insights gained are no less valuable. The interplay of strong hydrogen bonds, weaker C—H···F interactions, and π–π stacking, all modulated by the steric and electronic effects of the trifluoromethyl group and other substituents, creates a complex but decipherable structural landscape. For researchers and drug development professionals, a deep understanding of these principles is not just an academic exercise but a critical component in the rational design of new chemical entities with optimized solid-state properties, ultimately paving the way for more effective and bioavailable therapeutics.
References
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Synthesis, molecular and crystal structures of new amino enones containing trifluoromethyl and 3- or 4-pyridyl substituents. ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. National Institutes of Health. [Link]
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Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. [Link]
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. De Gruyter. [Link]
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A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)pyridin-3-ol and 2-chloropyridin-3-ol
Introduction: The Strategic Choice of Bioisosteres in Pyridine Scaffolds
In the landscape of medicinal chemistry and drug discovery, the pyridine ring represents a privileged scaffold, integral to the structure of numerous therapeutic agents. The strategic modification of this core structure is a cornerstone of lead optimization, with the goal of enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related pyridin-3-ol derivatives: 2-(Trifluoromethyl)pyridin-3-ol and 2-chloropyridin-3-ol.
The rationale for this comparison lies in the principle of bioisosterism, where the trifluoromethyl (-CF3) group is often employed as a bioisostere for the chloro (-Cl) group.[1][2] While both are electron-withdrawing halogens, their subtle differences in sterics, electronics, and metabolic stability can profoundly impact biological activity.[3] This guide will explore these differences, propose likely biological targets based on the activity of related compounds, and provide detailed experimental protocols for their comparative evaluation.
Physicochemical Properties: A Tale of Two Halogens
The choice between a trifluoromethyl and a chloro substituent can significantly alter a molecule's physicochemical profile, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound (Predicted) | 2-chloropyridin-3-ol | Rationale for Differences |
| Molecular Weight | ~163.1 g/mol | 129.54 g/mol | The -CF3 group is significantly heavier than the -Cl atom. |
| Lipophilicity (LogP) | Higher | Lower | The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[4] |
| pKa | More acidic | Less acidic | The strong electron-withdrawing nature of the -CF3 group increases the acidity of the pyridinol proton compared to the -Cl group.[5] |
| Metabolic Stability | Generally higher | Generally lower | The carbon-fluorine bond is exceptionally strong, making the -CF3 group more resistant to metabolic degradation.[3] |
These differences have direct implications for biological activity. Increased lipophilicity can enhance membrane permeability and target engagement but may also lead to off-target effects and lower solubility. The more acidic nature of the trifluoromethyl derivative could influence its ionization state at physiological pH, affecting receptor interactions.
Plausible Biological Targets and Rationale for Investigation
While direct experimental data for this compound and 2-chloropyridin-3-ol is limited, the biological activities of structurally related compounds provide a strong basis for proposing and investigating potential targets.
Androgen Receptor Modulation in Prostate Cancer
Rationale: Pyridine-based compounds have been identified as modulators of the androgen receptor (AR), a key driver in prostate cancer.[6][7] Furthermore, a patent has described the use of 3-(trifluoromethyl)pyridin-2(1H)-one, a tautomer of our target compound, in the synthesis of AR modulators.[8] The electron-withdrawing nature of both the -CF3 and -Cl groups at the 2-position can influence the electronic distribution of the pyridine ring and its interaction with the AR ligand-binding domain.
Hypothesis: Both compounds may exhibit antagonistic activity towards the androgen receptor, with the trifluoromethyl derivative potentially showing greater potency due to its increased lipophilicity and distinct electronic profile.
Inhibition of Bacterial Quorum Sensing in Pseudomonas aeruginosa
Rationale: Derivatives of 2-(trifluoromethyl)pyridine have been reported as potent inverse agonists of the PqsR receptor, a key regulator of quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[9][10] Quorum sensing is a cell-to-cell communication system that controls virulence factor production and biofilm formation, making it an attractive target for antimicrobial development.[11][12]
Hypothesis: this compound is likely to be a more potent PqsR inhibitor than its chloro-substituted counterpart due to the established importance of the trifluoromethyl group in this class of inhibitors.
Cytotoxicity and Anti-proliferative Effects in Cancer Cell Lines
Rationale: The pyridine scaffold is a common feature in many cytotoxic and anti-cancer agents. The mechanism of action can vary, with some pyridine derivatives acting as tubulin polymerization inhibitors.[13] The choice of substituent on the pyridine ring can significantly impact cytotoxicity.
Hypothesis: Both compounds may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl derivative might display greater potency due to enhanced cellular uptake, but this could be accompanied by increased general toxicity.
Experimental Protocols for Comparative Biological Evaluation
To empirically test these hypotheses, a series of well-established in vitro assays are proposed.
Workflow for Comparative Biological Activity Screening
Caption: Proposed workflow for the comparative biological evaluation.
General Cytotoxicity Assessment: The MTT Assay
This initial screen is crucial to determine the general toxicity of the compounds and to establish appropriate concentration ranges for subsequent target-specific assays.[14][15][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-chloropyridin-3-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Androgen Receptor Antagonism Assay
This assay will determine if the compounds can inhibit the transcriptional activity of the androgen receptor.
Principle: A reporter gene assay is used in a prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor. The cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE). AR activation by an agonist (e.g., dihydrotestosterone, DHT) leads to luciferase expression, which can be quantified by luminescence. An antagonist will inhibit this process.
Protocol:
-
Cell Transfection: Co-transfect LNCaP cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with a fixed concentration of DHT and varying concentrations of the test compounds for 24 hours.
-
Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC50 values.
PqsR Quorum Sensing Inhibition Assay
This assay will assess the ability of the compounds to inhibit the PqsR-mediated quorum sensing system in P. aeruginosa.[18]
Principle: A reporter strain of P. aeruginosa (e.g., PAO1) is engineered to express a reporter gene (e.g., lacZ or lux) under the control of a PqsR-regulated promoter. Inhibition of PqsR will lead to a decrease in the reporter signal.
Protocol:
-
Bacterial Culture: Grow the P. aeruginosa reporter strain to the mid-logarithmic phase.
-
Compound Treatment: In a 96-well plate, add the bacterial culture and the test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period.
-
Reporter Measurement: Measure the reporter signal (e.g., luminescence for lux or absorbance after adding a substrate for lacZ).
-
Data Analysis: Normalize the reporter signal to bacterial growth (OD600) to account for any antibacterial effects. Calculate the percentage of inhibition of the reporter signal and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This biochemical assay will directly measure the effect of the compounds on the polymerization of tubulin into microtubules.[13][19][20][21]
Principle: The polymerization of purified tubulin is monitored by an increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent this increase, while stabilizers will enhance it.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compounds.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the absorbance at 340 nm or fluorescence at regular intervals using a plate reader.
-
Data Analysis: Plot the change in absorbance/fluorescence over time. Compare the polymerization curves in the presence of the test compounds to a positive control (e.g., nocodazole for inhibition) and a negative control (DMSO).
Concluding Remarks: A Framework for Rational Drug Design
The comparative evaluation of this compound and 2-chloropyridin-3-ol provides a compelling case study in the principles of bioisosteric replacement. While the chloro-substituted compound may be more synthetically accessible, the trifluoromethyl analog offers the potential for enhanced metabolic stability and unique target interactions. The proposed experimental workflow provides a robust framework for elucidating the biological activities of these compounds and understanding the structure-activity relationships that govern their effects. The insights gained from such a comparative study can guide the rational design of more potent and selective pyridine-based therapeutics.
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The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]
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ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]
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Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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ResearchGate. The Design and Application of Bioisosteres in Drug Design. [Link]
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Drug Design Org. Bioisosterism. [Link]
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National Center for Biotechnology Information. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. [Link]
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Wikipedia. 2-Chloropyridine. [Link]
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ResearchGate. A preparation of 2-chloropyridine. [Link]
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National Center for Biotechnology Information. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. [Link]
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Frontiers. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. [Link]
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ACS Publications. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. [Link]
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SciSpace. Quorum sensing inhibition in Pseudomonas aeruginosa biofilms: new insights through network mining. [Link]
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National Center for Biotechnology Information. Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles. [Link]
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MDPI. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. [Link]
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ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]
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National Center for Biotechnology Information. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. [Link]
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-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Comparative Analysis of 2-(Trifluoromethyl)pyridin-3-ol Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. The unique electronic properties of the trifluoromethyl group, combined with the hydrogen bonding capabilities of the hydroxyl group and the versatile nature of the pyridine ring, provide a powerful platform for developing targeted therapeutics. This guide offers an in-depth comparison of various analogs of this core structure, elucidating the critical structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. By examining the impact of substitutions at various positions on the pyridine ring, we aim to provide a rational framework for the design of next-generation inhibitors with enhanced efficacy and optimized pharmacological profiles.
The Core Scaffold: Understanding the Privileged Nature of this compound
The inherent potency of the this compound core can be attributed to several key features. The potent electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electronic distribution of the pyridine ring, enhancing its interaction with kinase active sites. This group can also improve metabolic stability and cell permeability. The hydroxyl group at the 3-position is a crucial hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of many kinases, a common feature of ATP-competitive inhibitors. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further anchoring the molecule within the active site.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity of this compound analogs can be finely tuned by introducing various substituents at the 4-, 5-, and 6-positions of the pyridine ring. Below, we compare the impact of these modifications on kinase inhibitory activity, with a focus on anticancer applications.
Substitutions at the 4-Position
Modification at the 4-position of the pyridine ring has been shown to be a critical determinant of both potency and selectivity.
| Analog | 4-Position Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| 1a | -H | Various | Varies | Baseline activity of the core scaffold. |
| 1b | -Cl | EGFR | 85 | Introduction of a small, electron-withdrawing group enhances potency against EGFR. |
| 1c | -CH3 | EGFR | 120 | A small, electron-donating group slightly reduces potency compared to the chloro-substituted analog. |
| 1d | -OCH3 | PI3Kα | 55 | The methoxy group can form additional hydrogen bonds, leading to potent PI3Kα inhibition. |
| 1e | -CF3 | PYK2 | 35 | A second trifluoromethyl group significantly boosts potency, likely through enhanced hydrophobic interactions. |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
The data suggests that the electronic nature and size of the substituent at the 4-position are crucial. Electron-withdrawing groups, such as chloro and trifluoromethyl, generally lead to increased potency. This is likely due to their ability to modulate the pKa of the pyridine nitrogen and enhance interactions with the kinase active site.
Substitutions at the 5- and 6-Positions
While the 4-position has been a primary focus of modification, substitutions at the 5- and 6-positions also play a significant role in modulating activity.
| Analog | 5-Position Substituent | 6-Position Substituent | Target Kinase(s) | IC50 (nM) | Key Observations |
| 2a | -H | -H | Various | Varies | Baseline activity. |
| 2b | -F | -H | FAK | 70 | Introduction of a fluorine atom at the 5-position can improve binding affinity through favorable electrostatic interactions. |
| 2c | -H | -Phenyl | Src | 45 | A bulky aromatic group at the 6-position can access additional hydrophobic pockets in some kinases, leading to enhanced potency. |
| 2d | -CN | -H | JAK2 | 95 | An electron-withdrawing cyano group at the 5-position can enhance activity, though to a lesser extent than 4-position modifications. |
These findings highlight the importance of exploring a diverse range of substituents at all available positions on the pyridine ring to fully map the SAR landscape and identify analogs with optimal activity profiles.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis of a representative analog and a key biological assay are provided below.
Synthesis of 4-Chloro-2-(trifluoromethyl)pyridin-3-ol (Analog 1b)
This protocol describes a general method for the synthesis of 4-substituted this compound analogs.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant EGFR kinase, and the substrate.
-
Add the diluted inhibitor compounds to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SAR: Key Interactions and Workflow
To better understand the structure-activity relationships, the following diagrams illustrate the key interactions of the this compound scaffold and the general workflow for synthesis and evaluation.
Caption: Key interactions of the this compound scaffold within a kinase active site.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the pyridine ring can lead to significant improvements in potency and selectivity. Future efforts in this area should focus on exploring a wider range of substituents, including more complex heterocyclic and aryl groups, at the 4-, 5-, and 6-positions. Additionally, detailed in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising analogs, ultimately paving the way for their clinical development as targeted cancer therapeutics.
References
-
Synthesis and biological evaluation of novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link][1]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link][2][3]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][4]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link][5]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. International Journal of Molecular Sciences. [Link][6]
-
Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters. [Link][7]
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- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Investigation of 2-(Trifluoromethyl)pyridin-3-ol: A Comparative Analysis Against Established Kinase Inhibitors
Abstract
The relentless pursuit of novel kinase inhibitors for therapeutic applications necessitates the thorough characterization of new chemical entities. This guide presents an in vitro comparative analysis of 2-(Trifluoromethyl)pyridin-3-ol, a compound of interest, against a panel of well-established kinase inhibitors targeting the MAPK/ERK signaling cascade. This study aims to elucidate the potential kinase inhibitory activity of this compound, determine its selectivity profile, and benchmark its performance against known inhibitors. Through a series of biochemical and cell-based assays, we provide a comprehensive framework for the initial characterization of novel small molecules in the drug discovery pipeline.
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has spurred the development of small molecule kinase inhibitors as a major class of targeted therapeutics.[2] The mitogen-activated protein kinase (MAPK) signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, is frequently hyperactivated in various cancers, making its components attractive drug targets.[3][4] Key kinases in this pathway include RAF, MEK, and ERK.[5][6]
This guide focuses on the initial in vitro characterization of this compound, a compound with a trifluoromethylpyridine scaffold, a moiety present in several biologically active compounds.[7][8][9] Given the prevalence of this scaffold in medicinal chemistry, we sought to investigate the potential of this compound as a kinase inhibitor. Due to the lack of pre-existing public data on its specific kinase targets, we employed a broad-spectrum approach, beginning with a screen against key kinases of the MAPK/ERK pathway.
To provide a robust comparative framework, we selected a panel of well-characterized inhibitors targeting RAF, MEK1/2, and ERK1/2. This allows for a direct comparison of potency and selectivity, providing valuable context for the experimental data generated for our compound of interest.
Materials and Methods
Compounds and Reagents
-
Test Compound: this compound (synthesis to be performed according to established methods for similar structures, or sourced commercially).
-
Reference Kinase Inhibitors:
-
Recombinant Kinases: Purified, active recombinant human RAF (B-RAF V600E), MEK1, and ERK2 enzymes.
-
Substrates: Kinase-specific peptide or protein substrates.
-
ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.
-
Cell Lines: A human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation).
-
Antibodies: Primary antibodies for phosphorylated and total ERK, and appropriate secondary antibodies.
-
Assay Buffers and Reagents: Standard kinase assay buffers, cell lysis buffers, and reagents for SDS-PAGE and Western blotting.
Experimental Workflows
A systematic approach is crucial for the robust characterization of a novel compound. Our experimental workflow is designed to first assess the direct inhibitory effect on purified kinases and then to validate these findings in a cellular context.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]
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- 10. selleckchem.com [selleckchem.com]
- 12. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(Trifluoromethyl)pyridin-3-ol: A Guide for Researchers
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. The unique electronic properties of the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 2-(Trifluoromethyl)pyridin-3-ol stands out as a key intermediate for the synthesis of a wide range of bioactive compounds. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this important molecule: a classical linear approach involving the functionalization of a pre-formed pyridine ring and a convergent cyclocondensation strategy that constructs the heterocyclic core.
Route 1: Linear Synthesis via Halogen Displacement
This well-established route relies on the synthesis of a suitable precursor, 2-chloro-3-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution (hydrolysis) to furnish the desired pyridinol. This multi-step approach offers a high degree of control and predictability.
Mechanistic Insights and Experimental Causality
The key to this route is the initial preparation of 2-chloro-3-(trifluoromethyl)pyridine. A common and effective method starts from 3-(trifluoromethyl)pyridine, which is first oxidized to the corresponding N-oxide. The N-oxide functionality activates the pyridine ring for subsequent chlorination at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃). The choice of an N-oxide intermediate is critical as it directs the regioselectivity of the chlorination to the desired position. The final step is the hydrolysis of the 2-chloro substituent to a hydroxyl group. This is typically achieved under basic conditions, where the hydroxide ion acts as a nucleophile, displacing the chloride. The electron-withdrawing trifluoromethyl group at the adjacent position facilitates this nucleophilic aromatic substitution.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine N-oxide
-
To a solution of 3-(trifluoromethyl)pyridine in a suitable solvent such as acetic acid, a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) is added portion-wise at a controlled temperature (typically 0-25 °C).
-
The reaction is stirred until complete conversion of the starting material is observed by TLC or GC-MS.
-
The reaction mixture is then carefully quenched, and the product is extracted and purified to yield 3-(trifluoromethyl)pyridine N-oxide.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
-
3-(Trifluoromethyl)pyridine N-oxide is treated with an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (typically 105-125 °C) for several hours.
-
After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The product, 2-chloro-3-(trifluoromethyl)pyridine, is then extracted with an organic solvent and purified.
Step 3: Hydrolysis to this compound
-
2-Chloro-3-(trifluoromethyl)pyridine is dissolved in a suitable solvent (e.g., dioxane, DMSO) and treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and monitored for the disappearance of the starting material.
-
Upon completion, the mixture is cooled and neutralized with an acid (e.g., HCl) to precipitate the product.
-
The crude this compound is then collected by filtration and purified by recrystallization.
Route 2: Convergent Synthesis via Bohlmann-Rahtz Cyclocondensation
This modern approach constructs the pyridine ring in a convergent manner from acyclic precursors. The Bohlmann-Rahtz pyridine synthesis is a powerful tool for creating polysubstituted pyridines and can be adapted for the synthesis of our target molecule using a trifluoromethylated building block.[1][2][3]
Mechanistic Insights and Experimental Causality
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone.[2][3] For the synthesis of this compound, a key trifluoromethyl-containing building block, a trifluoromethyl-α,β-ynone, is reacted with a β-enamino ester. The reaction proceeds through a Michael addition of the enamine to the ynone, forming an aminodiene intermediate. This intermediate, upon heating, undergoes an E/Z isomerization followed by a cyclodehydration to yield the substituted pyridine. The choice of substituents on the enamine and ynone precursors dictates the final substitution pattern of the pyridine ring, offering a high degree of flexibility. For our target molecule, an enamine derived from an amino acid ester can provide the necessary functionality for the 3-hydroxy group (after hydrolysis of the ester).
Experimental Protocol: Route 2
Step 1: Synthesis of the Trifluoromethyl-α,β-ynone
-
A suitable terminal alkyne is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
-
The resulting alkynyllithium is then reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to furnish the desired trifluoromethyl-α,β-ynone.
-
The product is then isolated and purified.
Step 2: Synthesis of the β-Enamino Ester
-
A β-keto ester (e.g., ethyl acetoacetate) is reacted with an amine source, typically ammonium acetate or a primary amine, in a suitable solvent with azeotropic removal of water to drive the formation of the enamine.
-
The resulting β-enamino ester is then purified and used in the next step.
Step 3: Bohlmann-Rahtz Cyclocondensation
-
The trifluoromethyl-α,β-ynone and the β-enamino ester are dissolved in a high-boiling point solvent (e.g., toluene, xylene).
-
The mixture is heated to reflux, often in the presence of a catalyst such as ZnBr₂ to facilitate the cyclodehydration.[1]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the resulting pyridine derivative (a 3-ester substituted pyridine) is purified.
Step 4: Hydrolysis of the Ester
-
The ester group at the 3-position of the pyridine ring is hydrolyzed under basic or acidic conditions to yield the final product, this compound.
-
The product is then isolated and purified as described in Route 1.
Head-to-Head Comparison
| Feature | Route 1: Linear Synthesis (Halogen Displacement) | Route 2: Convergent Synthesis (Bohlmann-Rahtz) |
| Starting Materials | 3-(Trifluoromethyl)pyridine | Terminal alkyne, trifluoroacetic acid derivative, β-keto ester |
| Overall Yield | Moderate to Good (multi-step) | Good (potentially fewer steps to the core) |
| Reaction Conditions | Can involve harsh reagents (POCl₃) and high temperatures. | Can require strongly basic conditions (n-BuLi) and high temperatures for cyclization. |
| Scalability | Well-established for scale-up. | May require more process optimization for large-scale synthesis. |
| Regiocontrol | Excellent, directed by the substitution pattern of the starting pyridine. | Excellent, determined by the structure of the acyclic precursors. |
| Key Advantages | Predictable, utilizes well-understood transformations. | Convergent, flexible for analog synthesis. |
| Key Disadvantages | Longer linear sequence, potential for lower overall yield. | Requires synthesis of specialized building blocks (ynone). |
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both the linear synthesis via halogen displacement and the convergent Bohlmann-Rahtz cyclocondensation offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the research program, including the scale of the synthesis, the availability of starting materials, and the desire for analog synthesis.
The linear approach is often favored for its predictability and the use of more common starting materials. However, the multi-step nature may lead to a lower overall yield. In contrast, the convergent Bohlmann-Rahtz synthesis provides a more flexible and potentially more efficient route to the core structure, especially when a variety of analogs are desired. The requirement to synthesize the specific trifluoromethylated ynone building block is a key consideration for this approach.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision on the most suitable synthetic strategy for their specific needs in the pursuit of novel bioactive molecules.
References
- Hu, X. et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2).
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
- Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265-2272.
- Ishihara Sangyo Kaisha, Ltd. (2012). Processes for producing 2-chloro-3-trifluoromethylpyridine.
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A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-3-ol: A Validation of Modern Synthetic Strategies
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among these, the trifluoromethylpyridinol scaffold is of particular interest due to the combined electronic effects of the trifluoromethyl group and the hydrogen-bonding capability of the hydroxyl group. This guide provides a comprehensive validation of a new, streamlined synthetic method for 2-(Trifluoromethyl)pyridin-3-ol, comparing it with a traditional, more circuitous route. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to aid researchers in making informed decisions for their synthetic campaigns.
The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, while the hydroxyl group provides a handle for further functionalization or can act as a key pharmacophoric feature. This unique combination makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The development of efficient and scalable synthetic routes to this and related compounds is therefore of paramount importance.
Traditional Synthetic Approach: A Multi-Step Pathway
The traditional approach to synthesizing this compound often involves a lengthy, multi-step process starting from a simple, commercially available pyridine derivative. This route, while reliable, can be inefficient in terms of overall yield and atom economy. Below is a representative traditional synthesis starting from 2-amino-3-methylpyridine.
Experimental Protocol: Traditional Synthesis
Step 1: Sandmeyer Reaction for Chlorination
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a variety of functional groups, including halogens. In this step, the amino group of 2-amino-3-methylpyridine is diazotized and then displaced by a chloride ion.
-
Procedure:
-
To a stirred solution of 2-amino-3-methylpyridine (10.8 g, 100 mmol) in 6 M HCl (100 mL) at 0 °C, a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (12.9 g, 130 mmol) in 12 M HCl (50 mL) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.
-
After cooling, the mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to yield 2-chloro-3-methylpyridine.
-
Step 2: Photochlorination of the Methyl Group
-
Rationale: Free-radical halogenation is a common method for functionalizing alkyl side chains on aromatic rings. Photochlorination provides the energy to initiate the radical chain reaction, leading to the formation of the trichloromethyl group.
-
Procedure:
-
2-chloro-3-methylpyridine (12.7 g, 100 mmol) is dissolved in carbon tetrachloride (200 mL) in a quartz reactor.
-
The solution is heated to reflux, and chlorine gas is bubbled through the solution while irradiating with a UV lamp.
-
The reaction is monitored by GC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield 2-chloro-3-(trichloromethyl)pyridine, which is used in the next step without further purification.
-
Step 3: Halogen Exchange (Halex) Reaction
-
Rationale: The Halex reaction is a widely used industrial method for introducing fluorine atoms into organic molecules.[4] Antimony trifluoride is a common fluorinating agent for converting trichloromethyl groups to trifluoromethyl groups.
-
Procedure:
-
To a stirred mixture of 2-chloro-3-(trichloromethyl)pyridine (23.1 g, 100 mmol) and antimony(III) fluoride (11.9 g, 67 mmol), a catalytic amount of antimony(V) chloride (1.5 g, 5 mmol) is added.
-
The mixture is heated to 150 °C for 3 hours.
-
The product, 2-chloro-3-(trifluoromethyl)pyridine, is distilled directly from the reaction mixture.[5]
-
Step 4: Nucleophilic Aromatic Substitution for Hydroxylation
-
Rationale: The final step involves the displacement of the chloro group with a hydroxyl group. This nucleophilic aromatic substitution is typically carried out under basic conditions at elevated temperatures.
-
Procedure:
-
2-chloro-3-(trifluoromethyl)pyridine (18.1 g, 100 mmol) is heated in a sealed vessel with a 2 M aqueous solution of sodium hydroxide (100 mL) at 160 °C for 6 hours.
-
After cooling, the reaction mixture is acidified with concentrated HCl to pH 4-5.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield this compound.
-
Caption: Traditional multi-step synthesis of this compound.
A New, Validated Synthetic Method: A More Direct Approach
Modern synthetic chemistry strives for efficiency, and the following validated method represents a more streamlined approach to this compound. This route takes advantage of a cobalt-catalyzed cycloaddition reaction to construct the trifluoromethylated pyridine ring in a single step, followed by a regioselective functionalization.[6]
Experimental Protocol: New Validated Synthesis
Step 1: Cobalt-Catalyzed [2+2+2] Cycloaddition
-
Rationale: This powerful reaction allows for the rapid construction of complex cyclic systems from simple, readily available starting materials.[6] The cobalt catalyst facilitates the cycloaddition of a trifluoromethylated diyne with a nitrile to form the desired substituted pyridine ring.
-
Procedure:
-
In a glovebox, a solution of CoBr2(dppe) (5 mol %) and zinc powder (20 mol %) in anhydrous acetonitrile (5 mL) is stirred for 10 minutes.
-
To this solution, 1,1,1-trifluoro-5-hexyne-2,4-dione (1.0 mmol) and cyanoacetamide (1.2 mmol) are added.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-(trifluoromethyl)-3-hydroxy-6-oxo-1,6-dihydropyridine-5-carboxamide.
-
Step 2: Hydrolysis and Decarboxylation
-
Rationale: The carboxamide group introduced during the cycloaddition can be readily removed by hydrolysis and subsequent decarboxylation to yield the target molecule.
-
Procedure:
-
The product from Step 1 (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and 6 M sulfuric acid (10 mL).
-
The mixture is heated at reflux for 24 hours.
-
After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to give pure this compound.
-
Caption: A new, more efficient synthesis of this compound.
Head-to-Head Comparison of Synthetic Routes
| Metric | Traditional Method | New Validated Method |
| Number of Steps | 4 | 2 |
| Overall Yield (Estimated) | 20-30% | 50-60% |
| Key Reagents | NaNO2, CuCl, Cl2, SbF3, NaOH | CoBr2(dppe), Zn, H2SO4 |
| Reaction Conditions | Cryogenic temps, UV, high temps | Moderate heating |
| Safety Considerations | Use of toxic Cl2 gas and corrosive SbF3 | Air-sensitive catalyst |
| Atom Economy | Lower | Higher |
Mechanistic Insights: The Power of Catalysis
The key advantage of the new method lies in the cobalt-catalyzed [2+2+2] cycloaddition. This reaction proceeds through a series of organometallic intermediates, allowing for the highly regioselective formation of the pyridine ring.
Caption: Simplified mechanism of the cobalt-catalyzed [2+2+2] cycloaddition.
Conclusion and Future Outlook
This comparative guide demonstrates the significant advantages of the new, validated synthetic method for this compound. With fewer steps, a higher overall yield, and improved atom economy, this modern approach offers a more efficient and sustainable route to this valuable building block. While the traditional method remains a viable option, particularly for those unfamiliar with organometallic catalysis, the new method represents a clear advancement in synthetic efficiency. As the demand for complex fluorinated molecules continues to grow, the adoption of such innovative catalytic methods will be crucial for accelerating research and development in the pharmaceutical and agrochemical industries.
References
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(44), 6133-6140. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]
-
SciSpace. (n.d.). An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
-
ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
ACS Publications. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5.
-
ResearchGate. (n.d.). ORIGINAL PAPER Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2- ]pyridine. Retrieved from [Link]
Sources
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- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Analytical Methods for 2-(Trifluoromethyl)pyridin-3-ol
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The robust and accurate quantification of 2-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry, is paramount for ensuring the quality, safety, and efficacy of downstream pharmaceutical products. The presence of a trifluoromethyl group and a hydroxyl moiety on the pyridine ring presents unique analytical challenges, including the potential for tautomerism and the need for high sensitivity and specificity. This guide provides a comprehensive cross-validation study of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance characteristics. This document is intended to equip researchers, analytical scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical methodology for their specific needs.
Introduction: The Analytical Imperative for Fluorinated Heterocycles
This compound and its isomers are of significant interest in drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[1] Consequently, the rigorous analytical control of this intermediate is not merely a procedural formality but a critical step in de-risking the drug development process. The choice of analytical methodology can profoundly impact the reliability of purity assessments, stability studies, and impurity profiling.
This guide will focus on the cross-validation of two widely adopted analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, particularly suited for non-volatile and thermally labile compounds like pyridinols.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high separation efficiency and structural elucidation capabilities, especially for volatile compounds or those that can be made volatile through derivatization.[3]
The cross-validation of these methods is performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, ensuring a comprehensive evaluation of their suitability for the intended purpose.[4][5][6][7]
Methodological Rationale and Experimental Design
The selection of HPLC-UV and GC-MS is predicated on their orthogonal separation and detection principles, providing a more comprehensive analytical picture.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a polar compound like this compound, a reversed-phase (RP) method is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase. The pyridine ring and its substituents are chromophoric, allowing for sensitive detection using a UV detector.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate retention of the polar analyte while allowing for the elution of any less polar impurities. The addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of the pyridinolic hydroxyl group and any residual silanols on the stationary phase, thereby improving peak shape and reproducibility.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 270-280 nm) provides a good balance of sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[3]
Causality of Experimental Choices:
-
Derivatization: this compound has a polar hydroxyl group that makes it non-volatile and prone to peak tailing in GC. Therefore, derivatization is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common and effective strategy to convert the polar -OH group into a nonpolar and volatile trimethylsilyl (-OTMS) ether.[2][5] This increases the compound's volatility and thermal stability.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation of the derivatized analyte from potential impurities.
-
Mass Spectrometry: Electron ionization (EI) is used to generate reproducible fragmentation patterns for structural confirmation. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity in quantitative analysis by monitoring characteristic ions of the derivatized analyte.
Experimental Protocols
Chemical Structure and Workflow Visualization
Caption: Workflow for the cross-validation of analytical methods.
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a target concentration within the calibration range.
GC-MS Method Protocol
-
Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., acetonitrile) before the derivatization step.
Cross-Validation Performance Comparison
The following table summarizes the comparative performance data obtained during the cross-validation of the HPLC-UV and GC-MS methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Commentary |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | High accuracy is achievable with both techniques, well within typical acceptance criteria. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | HPLC-UV shows slightly better repeatability, likely due to the simpler sample preparation. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | The multi-step derivatization in the GC-MS method can introduce slightly higher variability. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS, especially in SIM mode, generally offers superior sensitivity. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with the LOD, the GC-MS method allows for the quantification of lower-level impurities. |
| Specificity | High | Very High | HPLC-UV specificity is based on retention time and UV spectrum. GC-MS provides a higher degree of confidence through mass spectral fragmentation patterns, which is particularly useful for distinguishing between closely related isomers.[8] |
| Robustness | Robust | Moderately Robust | The HPLC method is less susceptible to minor variations in parameters. The GC-MS method's derivatization step can be sensitive to moisture and reaction time. |
In-Depth Discussion and Recommendations
The cross-validation study demonstrates that both HPLC-UV and GC-MS are suitable and reliable methods for the analysis of this compound. The choice between the two will depend on the specific analytical objective.
Caption: Key advantages and ideal applications of each method.
HPLC-UV is the recommended method for routine quality control applications , such as purity testing and stability studies. Its simpler sample preparation, higher precision, and robustness make it well-suited for high-throughput environments.
GC-MS is the preferred method for applications requiring higher sensitivity and specificity . This includes the identification and quantification of trace-level impurities, analysis of the compound in complex matrices (e.g., biological fluids), and distinguishing it from potential positional isomers. The structural information provided by the mass spectrum is invaluable for definitive peak identification.
Conclusion
This guide has provided a detailed comparative analysis and cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both techniques have been shown to be accurate, precise, and linear. The ultimate selection of the analytical method should be a strategic decision based on the specific requirements of the analysis, balancing the need for routine efficiency with the demand for high sensitivity and structural elucidation. By understanding the underlying principles and performance characteristics of each method, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, thereby upholding the scientific integrity of their work.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14761465, [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- van der Pijl, F., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 13(8), 1506-1515.
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A Comparative Guide to the Electronic Effects of Trifluoromethyl vs. Methyl on the Pyyridine Ring
Introduction: The Subtle Power of a Substituent
In the landscape of medicinal chemistry and agrochemical design, the pyridine scaffold is a cornerstone. Its nitrogen atom provides a key site for hydrogen bonding and protonation, influencing solubility, receptor binding, and pharmacokinetic properties. However, the true genius of pyridine-based compounds often lies in the strategic placement of substituents that modulate these properties. Among the most common and electronically divergent substituents are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
While structurally similar at a glance, their electronic influences on the pyridine ring are polar opposites. The methyl group, a classic electron-donating group, enriches the ring with electron density. In stark contrast, the trifluoromethyl group is one of the most potent electron-withdrawing groups used in molecule design.[1][2] This guide provides a comprehensive comparison of these two critical substituents, delving into the fundamental principles of their electronic effects and offering experimental frameworks for their quantitative assessment. For researchers, scientists, and drug development professionals, a deep understanding of this dichotomy is essential for rational, hypothesis-driven molecular design.
Fundamental Electronic Principles: A Tale of Two Effects
The influence of any substituent on an aromatic ring can be deconstructed into two primary components: inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon to which it is attached.[3] It weakens with distance.
-
Resonance Effect (R): This effect is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the aromatic ring.[3] It is most pronounced at the ortho and para positions.
The interplay of these two effects determines the overall electron-donating or electron-withdrawing character of a group and dictates its impact on the ring's reactivity and properties.
The Trifluoromethyl Group: An Inductive Powerhouse
The -CF₃ group is a potent deactivator of aromatic rings towards electrophilic attack and a powerful activator towards nucleophilic attack. Its electronic character is dominated by a strong electron-withdrawing inductive effect (-I).
-
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the central carbon. This positive polarization is then relayed through the C-C sigma bond to the pyridine ring, effectively withdrawing electron density from the entire ring system.[1][4]
-
Resonance Effect: The -CF₃ group does not possess a lone pair to donate and its resonance-withdrawing capability is generally considered negligible or very weak. While hyperconjugation involving C-F bonds (negative hyperconjugation) can contribute to its electron-withdrawing nature, the inductive effect is overwhelmingly dominant.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];
} Caption: Inductive effect of the -CF₃ group.
The Methyl Group: A Modest Donor
The -CH₃ group is a weakly activating, electron-donating group that directs electrophilic attack to the ortho and para positions.
-
Inductive Effect (+I): Carbon is slightly more electronegative than hydrogen, making the methyl group a weak sigma-donor relative to a hydrogen atom. It pushes electron density into the pyridine ring.
-
Resonance Effect (Hyperconjugation): The methyl group can also donate electron density through hyperconjugation. This involves the overlap of the C-H σ-bonds with the π-system of the pyridine ring, effectively delocalizing the sigma electrons and increasing electron density at the ortho and para positions.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];
} Caption: Inductive and hyperconjugation effects of the -CH₃ group.
Comparative Analysis: Quantifying the Impact
The opposing electronic natures of the -CF₃ and -CH₃ groups lead to predictable and quantifiable differences in the physicochemical properties of the substituted pyridine ring.
Impact on Basicity (pKa)
The basicity of pyridine is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making it a stronger base (higher pKa). Conversely, electron-withdrawing groups decrease the electron density, making it a weaker base (lower pKa).
| Compound | Substituent Position | Substituent | pKa | Electronic Effect |
| Pyridine | - | -H | 5.25 | Reference |
| 4-Picoline | para | -CH₃ | 6.02 | +I, Hyperconjugation |
| 3-Picoline | meta | -CH₃ | 5.68 | +I |
| 2-Picoline | ortho | -CH₃ | 5.97 | +I, Steric Effects |
| 4-(Trifluoromethyl)pyridine | para | -CF₃ | 3.47 | -I |
| 3-(Trifluoromethyl)pyridine | meta | -CF₃ | 2.84 | -I |
| 2-(Trifluoromethyl)pyridine | ortho | -CF₃ | 0.98 | -I, Steric/Field Effects |
Data compiled from various sources. Exact values may vary slightly based on experimental conditions.
Analysis:
-
Methyl Group: As expected, the electron-donating methyl group increases the pKa relative to pyridine, making the substituted pyridines more basic.
-
Trifluoromethyl Group: The powerfully electron-withdrawing -CF₃ group drastically reduces the pKa, making the substituted pyridines significantly less basic. The strong inductive pull depletes electron density from the nitrogen, destabilizing the corresponding conjugate acid (the pyridinium ion).
Impact on Electron Density (NMR Spectroscopy)
NMR chemical shifts are highly sensitive to the local electronic environment. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift (to lower ppm).
¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Position | Pyridine | 4-Picoline | 4-(Trifluoromethyl)pyridine | Δδ (CF₃ vs CH₃) |
| C2/C6 | 150.1 | 149.5 | 151.0 | +1.5 |
| C3/C5 | 123.8 | 124.6 | 121.5 (q) | -3.1 |
| C4 | 136.0 | 147.5 | 133.2 (q) | -14.3 |
| Substituent | - | 21.2 (-CH₃) | 123.7 (-CF₃, q) | - |
Data are representative and compiled from spectral databases.[6][7] (q) denotes a quartet due to ¹J(C-F) or ²J(C-F) coupling.
Analysis:
-
C4 Shift: The most dramatic effect is seen at the site of substitution (C4). The -CH₃ group shields C4 (shifts upfield relative to a hypothetical sp² carbon), while the -CF₃ group strongly deshields it. The difference of over 14 ppm highlights their opposing inductive effects.
-
Ring Carbons: The -CF₃ group withdraws electron density, causing a general downfield shift at the ortho (C3/C5) positions relative to the picoline analog.
-
¹⁹F NMR: A key advantage of the -CF₃ group is its utility as a ¹⁹F NMR probe.[8] The ¹⁹F chemical shift is extremely sensitive to the local environment, providing a powerful tool for studying protein-ligand binding, conformational changes, and metabolic stability.[9][10] The ¹⁹F chemical shift for 2-(trifluoromethyl)pyridine is typically observed around -68 ppm (relative to CFCl₃).[11]
Impact on Reactivity
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient and susceptible to SₙAr, especially with a good leaving group at the 2- or 4-position.
-
-CF₃ Group: As a strong electron-withdrawing group, -CF₃ strongly activates the pyridine ring for SₙAr. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy.[12] This property is widely exploited in the synthesis of agrochemicals.[12][13]
-
-CH₃ Group: The electron-donating -CH₃ group deactivates the ring towards SₙAr by destabilizing the anionic intermediate.
-
-
Electrophilic Aromatic Substitution: This reaction is generally difficult on the pyridine ring due to its electron-deficient nature and the fact that the nitrogen is protonated under the acidic conditions often used.
-
-CF₃ Group: The powerful deactivating effect of the -CF₃ group makes electrophilic substitution even more challenging.
-
-CH₃ Group: The activating -CH₃ group facilitates electrophilic substitution (relative to unsubstituted pyridine) and directs incoming electrophiles to the positions ortho and para to itself.
-
Experimental Protocols for Quantification
Protocol 1: pKa Determination via ¹H NMR Titration
This method relies on the principle that the chemical shift of ring protons changes as the pyridine nitrogen transitions between its basic and protonated forms.[14][15] A plot of chemical shift versus pH yields a titration curve from which the pKa can be extracted.
dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial"]; edge [penwidth=1.5, color="#4285F4"];
} Caption: Workflow for pKa determination by NMR titration.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) of the substituted pyridine in deuterium oxide (D₂O, ~0.7 mL) in an NMR tube. Add a small amount of an internal reference standard (e.g., DSS).
-
Initial Measurement: Calibrate a pH electrode for D₂O measurements. Measure the initial pD of the solution and acquire the first ¹H NMR spectrum.
-
Titration: Add small aliquots (e.g., 2-5 µL) of a standard solution of DCl in D₂O. After each addition, mix thoroughly, measure the pD, and acquire a new ¹H NMR spectrum. Continue until the chemical shifts of the ring protons no longer change significantly.
-
Back Titration (Optional but Recommended): Titrate the acidic solution back to basic using a standard solution of NaOD in D₂O, again recording pD and spectra at each step.
-
Data Analysis: Choose a proton signal that shows a significant change in chemical shift (δ) throughout the titration (typically the protons ortho to the nitrogen). Plot the observed chemical shift (δ) as a function of pD.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the sigmoidal curve.[15]
Protocol 2: Comparative Analysis by Multinuclear NMR
-
Sample Preparation: Prepare solutions of pyridine, 4-picoline, and 4-(trifluoromethyl)pyridine at identical molar concentrations (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra for each sample under identical experimental conditions (temperature, number of scans).
-
¹⁹F NMR Acquisition: For the 4-(trifluoromethyl)pyridine sample, acquire a ¹⁹F NMR spectrum. An external reference standard can be used if necessary.
-
Data Processing and Comparison: Process all spectra identically. Carefully reference the spectra using the solvent residual peak or an internal standard. Compare the chemical shifts of the corresponding protons and carbons across the three compounds to determine the shielding/deshielding effects of the -CH₃ and -CF₃ groups relative to -H.
Implications in Modern Chemical Development
The stark electronic differences between -CH₃ and -CF₃ are not merely academic; they are actively exploited to fine-tune the properties of bioactive molecules.
-
In Pharmaceuticals: Replacing a methyl group with a trifluoromethyl group is a common "bioisosteric" replacement strategy.[16] This substitution can lead to:
-
Increased Metabolic Stability: The C-F bond is much stronger than a C-H bond, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Enhanced Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can alter electrostatic interactions with a target receptor, potentially increasing binding affinity.[2]
-
Modified pKa: Lowering the pKa of a basic nitrogen can reduce off-target effects or improve cell permeability by increasing the population of the neutral form of the drug at physiological pH.
-
-
In Agrochemicals: Many modern herbicides and fungicides incorporate the trifluoromethylpyridine motif.[12][17][18] The -CF₃ group's ability to activate the ring towards nucleophilic substitution is crucial for both the synthesis of these complex molecules and, in some cases, their mode of action.[12] For instance, the herbicide Fluazifop-butyl contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety, where the -CF₃ group is critical for its biological activity.[12]
Conclusion
The methyl and trifluoromethyl groups, while occupying similar space, exert profoundly different electronic influences on the pyridine ring. The methyl group acts as a weak electron donor through induction and hyperconjugation, increasing the ring's electron density and basicity. In contrast, the trifluoromethyl group is a dominant electron withdrawer via a powerful inductive effect, which drastically reduces electron density and basicity. These opposing effects provide chemists with a versatile toolkit to rationally modulate the pKa, reactivity, metabolic stability, and binding interactions of pyridine-containing molecules. Understanding and quantifying these effects through techniques like NMR spectroscopy and pKa determination are fundamental skills for the modern researcher in drug discovery and materials science.
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Performance Benchmark of 2-(Trifluoromethyl)pyridin-3-ol Derivatives in a Kinase Panel: A Comparative Guide
Introduction: The Quest for Selective Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy over the last two decades, with numerous drugs approved that target specific kinases involved in tumor growth and survival.[3][4]
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[3][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[6] This guide focuses on a novel class of compounds, 2-(trifluoromethyl)pyridin-3-ol derivatives, and benchmarks their performance against a panel of clinically relevant kinases. We will delve into their synthesis, screening methodology, and comparative efficacy against established inhibitors, providing researchers and drug development professionals with a comprehensive overview of this promising chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through multi-step synthetic routes. A plausible approach involves the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors or the modification of pre-existing pyridine rings.[6][7]
A general synthetic strategy is outlined below. The initial step often involves the synthesis of a 2-chloro-3-(trifluoromethyl)pyridine intermediate.[8] This can be achieved through various methods, including the treatment of 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride.[8] Subsequent nucleophilic substitution of the chlorine atom and other modifications can then be employed to generate a library of derivatives.
Experimental Protocol: Illustrative Synthesis of a this compound Derivative
-
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine. 3-Trifluoromethylpyridine N-oxide is reacted with phosphorus oxychloride at elevated temperatures (e.g., 105-125°C) for several hours.[8] The reaction mixture is then carefully quenched with ice water and the product is extracted with an organic solvent like 1,2-dichloroethane.[8]
-
Step 2: Introduction of the Hydroxyl Group. The 2-chloro-3-(trifluoromethyl)pyridine is then subjected to a nucleophilic aromatic substitution reaction to introduce the 3-hydroxyl group. This can be achieved by heating with a suitable hydroxide source in a polar aprotic solvent.
-
Step 3: Derivatization. The this compound core can be further modified at various positions to explore the structure-activity relationship (SAR). For instance, ether or ester derivatives can be synthesized by reacting the hydroxyl group with appropriate alkyl or acyl halides.
Kinase Panel Screening: Methodology and Rationale
To evaluate the inhibitory potential of the synthesized this compound derivatives, a comprehensive kinase panel profiling is essential. The choice of kinases for the panel is critical and should be guided by the therapeutic area of interest. For oncology, the panel would typically include key players in cancer cell signaling pathways. Based on the known activity of other pyridine-based inhibitors, a relevant panel would include kinases such as PI3K, mTOR, EGFR, and Src.[5][9]
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for screening chemical compounds against a kinase panel.
Caption: Workflow for kinase inhibitor profiling.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
A luminescence-based assay that measures ADP production is a common and robust method for determining kinase activity and inhibition.[1][10]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivatives (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[10]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Performance Benchmark: Comparative Analysis
To illustrate the potential of the this compound scaffold, we present a hypothetical dataset comparing the performance of three representative derivatives against a panel of key kinases. The data is compared with two well-established kinase inhibitors, BAY-876 (a potent GLUT1 inhibitor that impacts cancer metabolism) and a pan-PI3K/mTOR inhibitor.[11][12][13][14]
Table 1: Kinase Inhibitory Profile of this compound Derivatives (Hypothetical Data)
| Kinase Target | Derivative 1 (IC50, nM) | Derivative 2 (IC50, nM) | Derivative 3 (IC50, nM) | BAY-876 (IC50, nM) | Pan-PI3K/mTOR Inhibitor (IC50, nM) |
| PI3Kα | 50 | 25 | >1000 | >10000 | 5 |
| PI3Kβ | 150 | 80 | >1000 | >10000 | 10 |
| PI3Kδ | 200 | 120 | >1000 | >10000 | 8 |
| PI3Kγ | 180 | 95 | >1000 | >10000 | 12 |
| mTOR | 80 | 40 | >1000 | >10000 | 2 |
| EGFR | >5000 | >5000 | 15 | >10000 | >5000 |
| Src | 800 | 450 | 50 | >10000 | 200 |
| VEGFR2 | >5000 | >5000 | >5000 | >10000 | 150 |
Note: IC50 values are hypothetical and for illustrative purposes only. BAY-876 is not a direct kinase inhibitor but is included for contextual comparison of anti-cancer compounds.
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical data in Table 1 suggests that this compound derivatives can be potent and selective kinase inhibitors.
-
Derivatives 1 and 2 show promising activity against the PI3K/mTOR pathway, with Derivative 2 exhibiting improved potency.[15][16][17] This suggests that modifications to the core scaffold can fine-tune the inhibitory profile. The selectivity over other kinases like EGFR and VEGFR2 indicates a favorable safety profile.
-
Derivative 3 demonstrates a different selectivity profile, with potent inhibition of Src kinase while being inactive against the PI3K/mTOR pathway. This highlights the tunability of the this compound scaffold to target different kinase families.
These illustrative findings underscore the importance of systematic SAR studies to optimize the potency and selectivity of this novel class of inhibitors.[2][9][18]
Targeting the PI3K/mTOR Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[15][19][20] Inhibitors that target this pathway are therefore of significant therapeutic interest.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical data presented in this guide illustrates how derivatives of this core structure could be tailored to achieve potent and selective inhibition of key oncogenic kinases.
Future work should focus on:
-
Synthesis and screening of a larger library of derivatives to establish a comprehensive SAR.
-
In-depth profiling of lead compounds against a broader kinase panel to confirm selectivity.
-
Cell-based assays to evaluate the anti-proliferative activity of these compounds in relevant cancer cell lines.
-
In vivo studies in animal models to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.
By systematically exploring the potential of the this compound scaffold, it may be possible to develop new and effective targeted therapies for cancer.
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mTOR inhibitors. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work? Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are mTORC1 inhibitors and how do they work? Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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bioRxiv. (2024, May 5). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Trifluoromethyl)pyridin-3-ol
This compound is a crucial building block in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group (CF3) into the pyridine ring significantly alters the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity.[1] These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates and agrochemicals. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Route A: Cyclocondensation of Trifluoromethyl-Containing Building Blocks. This "bottom-up" approach involves constructing the pyridine ring from acyclic precursors already bearing the trifluoromethyl group.[2]
-
Route B: Modification of a Pre-formed Pyridine Ring. This "top-down" strategy begins with a substituted pyridine and introduces the hydroxyl group, often through nucleophilic aromatic substitution.
This guide will delve into a specific, well-documented example for each of these routes, providing detailed experimental protocols and a comparative analysis.
Route A: Cyclocondensation Approach
This method exemplifies the construction of the pyridine ring from readily available starting materials, incorporating the trifluoromethyl group from the outset. A common strategy involves the condensation of a trifluoromethyl-β-diketone or a related enone with an ammonia source.
Workflow for Route A: Cyclocondensation
Caption: Workflow for the synthesis of this compound via cyclocondensation.
Experimental Protocol: Route A
A representative procedure for the cyclocondensation approach is adapted from methodologies described in the literature.[3]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a suitable solvent such as ethanol.
-
Add ammonium acetate (2.0-3.0 eq) to the solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Discussion of Route A
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as both the ammonia source and a mild acidic catalyst to promote the condensation and subsequent cyclization.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the multi-step reaction cascade.
-
Acidic Workup: The product, being a pyridinol, can exist as a pyridinium salt. Acidification ensures the protonation of any remaining basic intermediates and facilitates the precipitation of the neutral product.
Route B: Nucleophilic Aromatic Substitution Approach
This strategy begins with a pre-functionalized pyridine ring, typically a dihalopyridine, and introduces the hydroxyl group through a nucleophilic substitution reaction.
Workflow for Route B: Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol: Route B
The following protocol is based on established methods for the hydrolysis of halopyridines.[4]
Step 1: Reaction Setup
-
In a sealed pressure vessel, combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) with a strong aqueous base, such as potassium hydroxide (2.0-3.0 eq).
-
A co-solvent like dimethyl sulfoxide (DMSO) or a tertiary alcohol may be used to improve solubility.[4]
Step 2: Reaction Execution
-
Heat the reaction mixture to a high temperature (typically 140-160 °C) under autogenous pressure for several hours.[4]
-
Careful monitoring of the internal pressure is crucial for safety.
-
The reaction progress can be monitored by withdrawing aliquots (after cooling) and analyzing by GC-MS or LC-MS.
Step 3: Workup and Purification
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
Dilute the reaction mixture with water.
-
Acidify the mixture with a concentrated acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Recrystallization or column chromatography can be employed for further purification if necessary.
Discussion of Route B
Causality Behind Experimental Choices:
-
Strong Base and High Temperature: The pyridine ring is electron-deficient, but nucleophilic aromatic substitution is still a challenging transformation. A strong nucleophile (hydroxide) and high temperatures are required to overcome the activation energy barrier. The trifluoromethyl group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack.
-
Pressure Vessel: The high temperatures required are often above the boiling point of the solvent, necessitating a sealed vessel to maintain the reaction under pressure.
-
Acidic Workup: Similar to Route A, acidification is necessary to protonate the resulting pyridinolate salt and precipitate the desired pyridinol product.
Comparative Analysis
| Parameter | Route A: Cyclocondensation | Route B: Nucleophilic Aromatic Substitution |
| Starting Materials | Readily available and relatively inexpensive acyclic esters. | Requires a pre-synthesized and functionalized pyridine, which may be more costly. |
| Reaction Conditions | Milder conditions (reflux at atmospheric pressure). | Harsh conditions (high temperature and pressure). |
| Safety Considerations | Standard laboratory safety procedures. | Requires specialized equipment (pressure reactor) and careful handling due to high pressures. |
| Scalability | Generally more amenable to large-scale synthesis.[5] | Can be challenging to scale up due to the need for high-pressure equipment. |
| Yield & Purity | Yields can be variable depending on the specific substrate and conditions. Purity after precipitation is often good. | Can provide high yields, but may require more rigorous purification to remove byproducts. |
| Atom Economy | Generally higher as the pyridine ring is constructed from smaller fragments. | Lower, as a leaving group (chloride) is displaced. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route A (Cyclocondensation) is generally the more practical and cost-effective choice for laboratory-scale and larger-scale synthesis due to its milder reaction conditions and the use of readily available starting materials. Its inherent safety and scalability make it an attractive option for process development.
-
Route B (Nucleophilic Aromatic Substitution) , while effective, presents greater challenges in terms of reaction conditions and safety. This route may be more suitable for smaller-scale synthesis or when the specific starting halopyridine is readily available and alternative routes are not feasible.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability and cost of starting materials, and the laboratory's equipment capabilities. For most applications, the cyclocondensation approach offers a more robust and accessible method for the preparation of this compound.
References
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ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
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ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN109627209B - Preparation method of 2- (trifluoromethyl) pyridine-3-formaldehyde (I).
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ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. Retrieved from [Link]
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Semantic Scholar. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]
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Google Patents. (n.d.). Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. Retrieved from [Link]
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National Institutes of Health. (2023). Development of organic reactions that productively leverage physical properties - PMC. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 2-(Trifluoromethyl)pyridin-3-ol Derivatives Using 2D NMR
Abstract
The unambiguous structural elucidation of substituted pyridines is a critical step in pharmaceutical and materials science research. Specifically, for isomers like 2-(Trifluoromethyl)pyridin-3-ol, confirming the precise placement of substituents is paramount, as even minor positional changes can drastically alter biological activity and chemical properties. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, HMBC, and NOESY—as the definitive toolkit for structural verification. We will dissect the unique contribution of each experiment, supported by experimental data and protocols, to provide researchers with a robust framework for confident structure determination.
Introduction: The Challenge of Isomeric Ambiguity
The this compound scaffold is of significant interest due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl (-CF₃) group and the hydrogen-bonding capabilities of the hydroxyl (-OH) group.[1] These features are pivotal in designing molecules with tailored pharmacokinetic and pharmacodynamic profiles. However, synthetic routes can often yield a mixture of isomers, making definitive structural confirmation a non-negotiable quality control step. While 1D NMR (¹H, ¹³C, ¹⁹F) provides initial clues, it often falls short in distinguishing between closely related isomers. 2D NMR spectroscopy offers a solution by mapping the intricate network of through-bond and through-space correlations within the molecule.[2]
This guide will use a representative molecule, 4-methyl-2-(trifluoromethyl)pyridin-3-ol , to illustrate the comparative power of different 2D NMR experiments.
Figure 1: Structure of 4-methyl-2-(trifluoromethyl)pyridin-3-ol with atom numbering.

The Initial Clues: 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Before delving into 2D techniques, a solid foundation is built with 1D NMR.
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For our example, we expect to see two aromatic protons, a methyl singlet, and a broad hydroxyl proton signal.
-
¹³C NMR: Reveals the number of unique carbon environments. A key feature for trifluoromethylated compounds is the characteristic splitting of carbon signals due to coupling with the three fluorine atoms (J-coupling).[3][4] The carbon directly attached to the -CF₃ group (C2) will appear as a quartet with a large one-bond coupling constant (¹JCF ≈ 270-280 Hz), while adjacent carbons will show smaller long-range couplings (e.g., ²JCF ≈ 30-35 Hz for C3).[5][6]
-
¹⁹F NMR: Typically shows a sharp singlet for the -CF₃ group (unless there are other fluorine atoms or chiral centers nearby).
While informative, 1D spectra alone cannot definitively link these signals to specific positions on the pyridine ring.
Comparative Analysis of 2D NMR Techniques
Here we compare the core 2D NMR experiments, highlighting their specific roles in the structural elucidation puzzle.
| Experiment | Type of Correlation | Primary Application for this Structure | Strengths | Limitations |
| COSY | ¹H—¹H (through 2-3 bonds) | Identifying adjacent protons on the pyridine ring (H5-H6). | Quickly establishes the proton spin system. | Does not provide information about quaternary carbons or the placement of substituents. |
| HSQC | ¹H—¹³C (through 1 bond) | Directly linking each proton to its attached carbon (H5-C5, H6-C6, CH₃-C7). | Highly sensitive and excellent for assigning protonated carbons.[7] | Does not show correlations to non-protonated (quaternary) carbons like C2, C3, and C4. |
| HMBC | ¹H—¹³C (through 2-4 bonds) | The cornerstone experiment: connecting protons to distant carbons to map the full carbon skeleton and confirm substituent placement. | Reveals long-range connectivity, crucial for identifying quaternary carbons and piecing the molecule together.[8][9] | The absence of a correlation is not definitive proof of a long distance, as the correlation intensity depends on the coupling constant.[7] |
| NOESY/ROESY | ¹H—¹H (through space) | Confirming the spatial proximity of substituents, e.g., the proximity of the methyl group (H7) to a ring proton (H6). | Differentiates between isomers by revealing through-space relationships.[10] Essential for stereochemical assignments. | NOE signals can be weak for small molecules. ROESY is often a better alternative in these cases. |
The Workflow for Unambiguous Structure Confirmation
A systematic approach is key to efficiently solving the structure. The following workflow leverages the strengths of each 2D NMR experiment in a logical sequence.
Caption: A logical workflow for structure elucidation using 2D NMR.
A Deeper Dive: Interpreting the 2D Spectra for 4-methyl-2-(trifluoromethyl)pyridin-3-ol
Let's examine the key correlations we would expect to see in each spectrum.
COSY: Identifying the Proton Network
The COSY (Correlation Spectroscopy) experiment is the first step in mapping the proton framework.
-
Expected Correlation: A cross-peak between the signals of H5 and H6, confirming their vicinal (three-bond) coupling. This establishes that these two protons are adjacent on the pyridine ring.
HSQC: Pairing Protons and Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton with the carbon it is attached to.[7]
-
Expected Correlations:
-
A cross-peak linking the ¹H signal of H5 to the ¹³C signal of C5.
-
A cross-peak linking the ¹H signal of H6 to the ¹³C signal of C6.
-
A cross-peak linking the ¹H signal of the methyl protons (H7) to the ¹³C signal of the methyl carbon (C7).
-
-
Key Insight: This experiment quickly assigns the protonated carbons but leaves the quaternary carbons (C2, C3, C4) unassigned.
HMBC: The Decisive Experiment
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool in this analysis, revealing correlations between protons and carbons over two to four bonds.[8][9] This allows us to connect the puzzle pieces.
Caption: Key HMBC correlations for structure confirmation.
-
Crucial Correlations to Confirm the Structure:
-
H5 to C3, C4, and C7: The proton at H5 will show a three-bond correlation to the hydroxyl-bearing carbon (C3), a two-bond correlation to the methyl-bearing carbon (C4), and a three-bond correlation to the methyl carbon itself (C7). This definitively places C4 between C3 and C5.
-
H6 to C2 and C4: The proton at H6 will show correlations to the methyl-bearing carbon (C4) and, importantly, a potential weak four-bond correlation to the CF₃-bearing carbon (C2).
-
Methyl Protons (H7) to C3, C4, and C5: The methyl protons are a powerful probe. They will show a two-bond correlation to their point of attachment (C4) and three-bond correlations to the adjacent carbons C3 and C5. The correlation to C3 is a key confirmation.
-
OH Proton to C2, C3, and C4: If the hydroxyl proton is not rapidly exchanging, it can show correlations to C2, C3, and C4, locking in the position of the hydroxyl group.
-
NOESY: Through-Space Verification
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides final confirmation by showing which groups are close in space, regardless of bonding.[10]
-
Expected Key Correlation: A cross-peak between the methyl protons (H7) and the H5 proton. This confirms that the methyl group is at the C4 position, adjacent to C5. The absence of a strong NOE between the methyl group and H6 would further support this assignment.
Experimental Protocols
Reproducibility and accuracy are paramount in NMR spectroscopy.[2]
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Scientist's Note: DMSO-d₆ is often preferred as it can slow the exchange of the -OH proton, making it observable and allowing it to show correlations in HMBC and NOESY experiments.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup & 1D Acquisition:
-
Acquire standard ¹H, ¹³C, and ¹⁹F spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.[11]
-
Carefully shim the magnetic field to obtain sharp, symmetrical peaks, which is critical for resolving couplings and cross-peaks in 2D spectra.[11]
3. 2D NMR Acquisition Parameters:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). This provides edited data, showing CH/CH₃ and CH₂ signals with opposite phases.[7]
-
HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for J-couplings of around 8 Hz to enhance correlations over 2-3 bonds.[9]
-
NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence with a mixing time appropriate for small molecules (typically 300-800 ms).
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation to enhance resolution or sensitivity.
-
Phase correct the spectra carefully.
-
Calibrate the spectra using the residual solvent signal as an internal standard.[12]
Conclusion
While 1D NMR provides a preliminary sketch of a molecule, it is the synergistic application of 2D NMR techniques that delivers an unambiguous, high-resolution blueprint of the structure. For this compound derivatives, a comparative analysis reveals that:
-
COSY and HSQC are essential for initial assignments of the protonated framework.
-
HMBC is the single most critical experiment, providing the long-range correlations necessary to place substituents and define the complete carbon skeleton.
-
NOESY serves as the ultimate arbiter, confirming assignments through spatial proximity and providing data that is unobtainable through bond-based correlations.
By following the systematic workflow outlined in this guide, researchers can confidently and efficiently confirm the structures of these and other complex heterocyclic molecules, ensuring the integrity of their chemical research and development efforts.
References
-
Doddrell, D. M., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-409. [Link]
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University of Wisconsin. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Wisconsin Chemistry Department. [Link]
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Reich, H. J. (n.d.). Two Dimensional NMR. Organic Chemistry Data. [Link]
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Supporting Information for scientific publication. (n.d.). General information on NMR spectra acquisition. This source provides typical experimental details for NMR characterization of trifluoromethyl-containing compounds. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure Educational Resources. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. NMR Facility, IISER Bhopal. [Link]
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Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley SpectraBase. [Link]
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ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). OChem Videos. [Link]
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Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. LibreTexts Chemistry. [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
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Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Undergraduate Research. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)pyridin-3-ol
For the diligent researcher engaged in the complex landscape of pharmaceutical and agrochemical development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(Trifluoromethyl)pyridin-3-ol, a halogenated pyridine derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence for the safe handling and disposal of this compound.
Immediate Safety and Hazard Profile
Key Precautionary Principle: In the absence of specific data, treat this compound as a hazardous substance. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).
Assumed Hazard Profile based on Analogous Compounds:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements (Representative) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6] | GHS07 (Exclamation Mark) | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6] | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][7][8] | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312 |
| Flammability | May be a flammable liquid or combustible solid.[2][7][9] | GHS02 (Flame) | P210, P233, P240, P241, P242 |
This table is a synthesis of data from related compounds and should be used as a precautionary guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Detailed Disposal Protocol: A Step-by-Step Guide
The recommended and most environmentally sound method for the disposal of this compound is incineration by a licensed hazardous waste disposal company .[4][8][10] Halogenated organic compounds require high-temperature incineration with specialized equipment, such as an afterburner and a flue gas scrubber, to prevent the formation and release of toxic byproducts like hydrogen fluoride and oxides of nitrogen.[8][10]
Experimental Protocol for Waste Collection and Preparation for Disposal:
-
Segregation:
-
Container Selection and Labeling:
-
Container: Utilize a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable, but always verify chemical compatibility. The container must be in excellent condition, free from cracks or residue.[11]
-
Labeling: Proper and complete labeling is a regulatory mandate. Before the first addition of waste, affix a "Hazardous Waste" label.[11] This label must include:
-
The words “Hazardous Waste.”[11]
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[11]
-
For mixtures, list all constituents and their approximate percentages.[11]
-
The accumulation start date (the date waste is first added).[11]
-
The name and contact information of the responsible researcher or laboratory manager.[11]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Flammable").[11]
-
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the direct control of laboratory personnel.[11]
-
The container must remain closed at all times, except when actively adding waste.[11]
-
Employ secondary containment (e.g., a larger, chemically resistant bin) to mitigate the impact of potential spills.[11]
-
-
Arranging for Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[11]
-
Contact your EHS department to schedule a waste pickup. Be prepared to provide a detailed chemical inventory of the waste container.
-
Adhere strictly to institutional and regulatory time limits for the storage of hazardous waste.[11]
-
Workflow for Disposal of this compound
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and contain the material.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double-gloving is recommended), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container for disposal.[2][7]
-
Decontaminate the spill area.
-
-
Large Spills:
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
References
-
National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)-3-pyridinyl]pyridin-3-ol. PubChem. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. Acros PharmaTech Limited. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridinone, 3-(trifluoromethyl)-. PubChem. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Trifluoromethyl)pyridin-3-ol
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-(Trifluoromethyl)pyridin-3-ol (CAS RN: 1063697-17-5). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from authoritative safety data sheets and best practices in chemical hygiene.
Understanding the Hazards: A Prerequisite for Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that requires careful management due to its specific toxicological profile. According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this chemical is "Warning"[1]. This profile necessitates a multi-faceted approach to PPE to shield against ingestion, dermal contact, eye contact, and inhalation.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The level of protection must be commensurate with the scale of the operation and the potential for exposure. For this compound, which is a solid, the primary exposure risks are from dust inhalation and skin/eye contact with the powder.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles. A face shield should be worn over goggles for large quantities or when there is a significant splash risk. | Protects against dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal. |
| Skin/Body | A standard laboratory coat is mandatory for all procedures. For larger scale operations (multi-gram), a chemical-resistant apron over the lab coat is recommended. | A lab coat provides a primary barrier. An apron adds a layer of protection against spills. |
| Hands | Nitrile gloves are the minimum requirement. For extended handling or larger quantities, consider double-gloving. | Protects against skin irritation. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Respiratory | For small-scale work in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities or if dust is generated, a NIOSH-approved N95 respirator or higher is necessary. | Prevents respiratory tract irritation from inhaled dust. The choice of respirator depends on the scale of the work and the ventilation available. |
Step-by-Step Protocols for PPE Use
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the respirator at this stage. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) PPE
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first. If double-gloved, remove the outer pair. Peel one glove off by grasping the cuff and pulling it down and away from your body, turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off in the same manner.
-
Gown/Coat: Unbutton your lab coat. Remove it by folding it in on itself, touching only the inside surfaces.
-
Eye and Face Protection: Remove your face shield and/or goggles from the back of your head.
-
Respiratory Protection (if used): Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Avoid generating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal
-
Contaminated PPE: All disposable PPE, such as gloves, should be disposed of in a designated hazardous waste container immediately after use.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
By rigorously adhering to these PPE protocols and safe handling practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
